molecular formula C26H21F5N4O4S B1260183 ER-Tracker Blue-White DPX

ER-Tracker Blue-White DPX

Cat. No.: B1260183
M. Wt: 580.5 g/mol
InChI Key: JMJKKMLLEHNELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ER-Tracke Blue-White DPX dye is a member of benzamides. It has a role as a fluorochrome. It is functionally related to a dapoxyl (2-aminoethyl)sulfonamide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H21F5N4O4S

Molecular Weight

580.5 g/mol

IUPAC Name

N-[2-[[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]sulfonylamino]ethyl]-2,3,4,5,6-pentafluorobenzamide

InChI

InChI=1S/C26H21F5N4O4S/c1-35(2)16-7-3-14(4-8-16)18-13-33-26(39-18)15-5-9-17(10-6-15)40(37,38)34-12-11-32-25(36)19-20(27)22(29)24(31)23(30)21(19)28/h3-10,13,34H,11-12H2,1-2H3,(H,32,36)

InChI Key

JMJKKMLLEHNELP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCNC(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Foundational & Exploratory

ER-Tracker™ Blue-White DPX: A Technical Guide for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ER-Tracker™ Blue-White DPX is a highly photostable and selective fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells. This guide provides a comprehensive overview of its technical specifications, mechanism of action, and detailed protocols for its application in advanced cellular imaging and analysis.

Core Principles and Mechanism of Action

ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family, which is characterized by a large Stokes shift and environmental sensitivity.[1] Its high selectivity for the endoplasmic reticulum is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[2] The probe is cell-permeant, allowing for straightforward loading into live cells.[1]

The fluorescence of ER-Tracker™ Blue-White DPX is sensitive to the polarity of its local environment.[1][2] As the polarity of the solvent increases, the emission maximum shifts to a longer wavelength, and the quantum yield decreases.[1][2] This property results in enhanced fluorescence emission within the unique lipid environment of the ER.[2] This solvatochromic behavior also makes it a valuable tool for studying changes in the ER membrane environment under various physiological and pathological conditions, such as ER stress.[2]

A key feature of ER-Tracker™ Blue-White DPX is its selective binding to sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the ER.[1] This specific binding mechanism distinguishes it from less selective dyes that may also stain other organelles like mitochondria.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of ER-Tracker™ Blue-White DPX.

Property Value Reference
Excitation Wavelength (Peak)~372-374 nm[3][4]
Emission Wavelength Range430 - 640 nm[2][4]
Stokes Shift~185 nm[3]
Molecular Weight580.53 g/mol [1][5]
Molecular FormulaC₂₆H₂₁F₅N₄O₄S[5]
Supplied Concentration1 mM in DMSO[1][4]
Recommended Working Concentration100 nM - 1 µM[6][7]

Experimental Protocols

Live-Cell Staining Protocol for Adherent Cells

This protocol is optimized for staining adherent cells cultured on coverslips or in imaging dishes.

  • Cell Preparation: Culture adherent cells on a sterile coverslip or imaging dish to the desired confluency.

  • Reagent Preparation: Prepare the ER-Tracker™ Blue-White DPX working solution by diluting the 1 mM stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final concentration of 100 nM - 1 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C.[1]

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with fresh, pre-warmed, probe-free medium.[6]

  • Imaging: Image the cells using a fluorescence microscope equipped with a DAPI or UV long-pass filter set.[4][8]

Live-Cell Staining Protocol for Suspension Cells

This protocol is suitable for staining cells grown in suspension.

  • Cell Preparation:

    • Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.

    • Wash the cells twice with PBS, centrifuging after each wash.

    • Resuspend the cells to a density of 1x10⁶ cells/mL.[6]

  • Reagent Preparation: Prepare the ER-Tracker™ Blue-White DPX working solution as described for adherent cells.

  • Staining:

    • Add 1 mL of the working solution to the cell suspension.

    • Incubate at room temperature for 5-30 minutes.[6]

  • Washing:

    • Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[6]

    • Wash the cells twice with PBS.[6]

  • Imaging: Resuspend the cells in serum-free medium or PBS for observation by fluorescence microscopy or flow cytometry.[6]

Fixation and Permeabilization

ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, staining can be partially retained after fixation.

  • Fixation: After live-cell staining, cells can be fixed with 4% formaldehyde (B43269) for 10-20 minutes at 37°C.[1][9] It is important to note that this will result in a significant loss of the fluorescence signal.[4]

  • Permeabilization: For subsequent immunostaining, cells can be permeabilized with a solution of 0.2% Triton X-100 for 10 minutes.[9]

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging prep_adherent Culture Adherent Cells stain Incubate with ER-Tracker (100 nM - 1 µM, 15-30 min) prep_adherent->stain prep_suspension Prepare Suspension Cells prep_suspension->stain wash Wash twice with probe-free medium stain->wash image Fluorescence Microscopy (DAPI/UV filter) wash->image

Caption: Workflow for staining live cells with ER-Tracker™ Blue-White DPX.

Conceptual Signaling Pathway in ER Stress Studies

G cluster_stress ER Stress Induction cluster_er_response ER Response cluster_detection Fluorescence Detection stressor ER Stressor (e.g., Tunicamycin, Thapsigargin) er_change Altered ER Environment (e.g., polarity change) stressor->er_change upr Unfolded Protein Response (UPR) er_change->upr fluorescence_change Change in Fluorescence (Intensity and/or Emission Shift) er_change->fluorescence_change er_tracker ER-Tracker Blue-White DPX er_tracker->fluorescence_change

Caption: Use of ER-Tracker™ in monitoring ER stress-induced changes.

Co-localization Experimental Logic

G cluster_staining Dual Staining cluster_imaging Multi-channel Imaging cluster_analysis Co-localization Analysis er_stain Stain with ER-Tracker Blue-White DPX acquire_images Acquire images in separate fluorescence channels er_stain->acquire_images organelle_stain Stain with another organelle-specific probe (e.g., MitoTracker Red) organelle_stain->acquire_images merge_channels Merge image channels acquire_images->merge_channels analyze_overlap Analyze spatial overlap and proximity merge_channels->analyze_overlap

Caption: Logical workflow for co-localization studies with ER-Tracker™.

References

An In-Depth Technical Guide to ER-Tracker™ Blue-White DPX: Mechanism of Action and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-Tracker™ Blue-White DPX is a vital fluorescent probe for the selective staining and visualization of the endoplasmic reticulum (ER) in living cells. This technical guide delves into the core mechanism of action of ER-Tracker™ Blue-White DPX, providing a comprehensive overview of its photophysical properties, the molecular basis for its high selectivity towards the ER, and its applications in cellular biology. Detailed experimental protocols for its use in fluorescence microscopy are provided, alongside a discussion of its utility in studying ER stress and dynamics. This document aims to serve as a critical resource for researchers employing this probe in their investigations of ER structure and function.

Introduction

The endoplasmic reticulum is a complex and dynamic organelle integral to a multitude of cellular processes, including protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. The ability to visualize and track the ER in living cells is paramount to understanding its role in both normal physiology and disease states. ER-Tracker™ Blue-White DPX, a member of the Dapoxyl™ dye family, has emerged as a powerful tool for live-cell imaging of the ER due to its high selectivity, photostability, and environmentally sensitive fluorescence.[1][2] This guide provides an in-depth exploration of its mechanism of action and practical guidance for its experimental use.

Core Mechanism of Action

The efficacy of ER-Tracker™ Blue-White DPX as a selective ER probe is rooted in a combination of its chemical structure and photophysical properties.

Chemical Structure and ER Accumulation

ER-Tracker™ Blue-White DPX is a cell-permeant fluorescent dye. While its precise proprietary structure is not fully disclosed, it is described as a derivative of the Dapoxyl™ dye family.[2] Some sources also characterize it as a derivative of the BODIPY™ series dyes coupled with glibenclamide.[3][4] Its chemical makeup facilitates its passage across the plasma membrane and subsequent accumulation within the endoplasmic reticulum.[1]

The high selectivity for the ER is a key feature that distinguishes it from other organelle stains.[1] This specificity is attributed to its chemical structure, which promotes its partitioning into and retention within the unique lipid environment of the ER membranes.[1]

Environmentally Sensitive Fluorescence

A defining characteristic of ER-Tracker™ Blue-White DPX is its solvatochromism; its fluorescence emission is highly sensitive to the polarity of its local environment.[1][2] The ER membrane provides a relatively nonpolar environment compared to the cytosol. Within this hydrophobic milieu, the dye exhibits a significant increase in fluorescence quantum yield and a blue-shift in its emission spectrum.[1][2] As the polarity of the solvent increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[2] This property is central to its function, as it results in a bright and specific staining of the ER with minimal background fluorescence from the more polar aqueous environment of the cytoplasm.

Putative Interaction with Sulfonylurea Receptors (SUR)

Several sources suggest a more specific molecular interaction contributes to the ER localization of glibenclamide-conjugated dyes. Glibenclamide is known to bind with high affinity to the sulfonylurea receptors (SUR), which are regulatory subunits of ATP-sensitive potassium (KATP) channels.[2][3] These channels are prominently found on the ER membrane.[2] It is hypothesized that the glibenclamide moiety of the tracker (B12436777) dye directs it to these SUR subunits, thereby concentrating the probe at the ER. There are three main isoforms of SUR: SUR1, SUR2A, and SUR2B, with their tissue distribution varying.[5] The specific SUR isoforms present on the ER of a given cell type could influence the staining pattern and intensity.

Quantitative Data

Photophysical Properties

ER-Tracker™ Blue-White DPX exhibits excitation at approximately 374 nm and a broad emission spectrum ranging from 430 to 640 nm.[1][6][7][8] The significant separation between the excitation and emission peaks, known as a large Stokes shift, is advantageous for fluorescence microscopy as it minimizes spectral overlap and improves signal-to-noise ratio.[2]

PropertyValueReference
Excitation Maximum (in methanol)~374 nm[8]
Emission Maximum (in methanol)430-640 nm[8]
Molecular FormulaC₂₆H₂₁F₅N₄O₄S[4][8]
Molecular Weight580.53 g/mol [4][8]

Experimental Protocols

The following protocols are provided as a general guideline. Optimal conditions may vary depending on the cell type and experimental setup and should be determined empirically.

Reagent Preparation
  • Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[3]

  • Working Solution: On the day of the experiment, dilute the 1 mM stock solution in a serum-free medium or a suitable buffer (e.g., PBS) to a final working concentration of 100 nM to 1 µM.[3] The optimal concentration should be determined for each specific cell line to achieve bright staining with low background.

Staining Protocol for Adherent Cells
  • Grow adherent cells on sterile coverslips or in culture dishes.

  • When cells have reached the desired confluency, remove the culture medium.

  • Add the pre-warmed (37°C) ER-Tracker™ Blue-White DPX working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 5 to 30 minutes at 37°C, protected from light.[3]

  • Remove the staining solution and wash the cells twice with a fresh, pre-warmed, probe-free medium or buffer.[3]

  • The cells are now ready for live-cell imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Harvest the suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[4]

  • Discard the supernatant and wash the cells twice with PBS.[4]

  • Resuspend the cell pellet in the ER-Tracker™ Blue-White DPX working solution to a cell density of approximately 1 x 10⁶ cells/mL.[3]

  • Incubate for 5 to 30 minutes at room temperature, protected from light.[4]

  • Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[4]

  • Wash the cells twice with PBS.[4]

  • Resuspend the cells in a serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[4]

Fixation and Permeabilization

While ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging, it is possible to fix the cells after staining. However, it is important to note that aldehyde fixation can lead to a significant loss of the fluorescence signal.[6][7]

  • After staining, fix the cells with 4% formaldehyde (B43269) in PBS for 10-20 minutes at 37°C.[2]

  • Wash the cells twice with PBS.

  • For subsequent immunostaining, cells can be permeabilized with 0.2% Triton™ X-100 for 10 minutes.[2]

Visualization and Applications

Fluorescence Microscopy

Stained cells can be visualized using a fluorescence microscope equipped with a filter set appropriate for DAPI or a UV long-pass filter.[8] The broad emission spectrum of the dye allows for some flexibility in filter selection.

Studying ER Stress

ER-Tracker™ Blue-White DPX is a valuable tool for investigating ER stress.[1] An increase in the fluorescence intensity of the dye is often indicative of the induction of ER stress.[1] This change in fluorescence has been correlated with the upregulation of key markers of the Unfolded Protein Response (UPR), a signaling pathway activated by ER stress.[1]

Co-localization Studies

The unique spectral properties of ER-Tracker™ Blue-White DPX make it suitable for multiplexing experiments with other fluorescent probes to simultaneously visualize multiple organelles.[1] This allows for the study of dynamic interactions and spatial relationships between the ER and other cellular structures, such as mitochondria.[1]

Mandatory Visualizations

ER_Tracker_Mechanism_of_Action cluster_cell Cell cluster_er Endoplasmic Reticulum Plasma_Membrane Plasma Membrane Cytosol Cytosol ER_Membrane ER Membrane (Hydrophobic) ER_Lumen ER Lumen KATP_Channel KATP Channel SUR_Subunit SUR Subunit KATP_Channel->SUR_Subunit contains Kir6_Subunit Kir6.x Subunit KATP_Channel->Kir6_Subunit contains ER_Tracker_Outside ER-Tracker Blue-White DPX ER_Tracker_Inside_Cytosol ER-Tracker (Low Fluorescence) ER_Tracker_Outside->ER_Tracker_Inside_Cytosol Cell Permeant ER_Tracker_In_ER ER-Tracker (High Fluorescence) ER_Tracker_Inside_Cytosol->ER_Tracker_In_ER Accumulates in ER Membrane ER_Tracker_In_ER->SUR_Subunit Putative Binding

Caption: Proposed mechanism of action for ER-Tracker™ Blue-White DPX.

Experimental_Workflow Start Start: Cell Culture Prepare_Working_Solution Prepare Working Solution (100 nM - 1 µM) Start->Prepare_Working_Solution Staining Incubate Cells with Probe (5-30 min, 37°C) Prepare_Working_Solution->Staining Wash Wash Cells (2x) with Probe-Free Medium Staining->Wash Live_Cell_Imaging Live-Cell Imaging Wash->Live_Cell_Imaging Fixation Optional: Fixation (4% Formaldehyde) Wash->Fixation Permeabilization Optional: Permeabilization (0.2% Triton X-100) Fixation->Permeabilization Imaging_Fixed Imaging of Fixed Cells Fixation->Imaging_Fixed Further_Staining Further Staining (e.g., Immunofluorescence) Permeabilization->Further_Staining Further_Staining->Imaging_Fixed

Caption: General experimental workflow for using ER-Tracker™ Blue-White DPX.

ER_Stress_Pathway ER_Stress_Inducer ER Stress Inducer (e.g., Tunicamycin, Thapsigargin) ER_Stress Endoplasmic Reticulum Stress ER_Stress_Inducer->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR ER_Tracker_Fluorescence Increased ER-Tracker Blue-White DPX Fluorescence ER_Stress->ER_Tracker_Fluorescence Leads to UPR_Markers Upregulation of UPR Markers (e.g., GRP78, phospho-PERK) UPR->UPR_Markers UPR->ER_Tracker_Fluorescence Correlates with

References

ER-Tracker™ Blue-White DPX: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties and applications of ER-Tracker™ Blue-White DPX, a fluorescent probe designed for the selective staining of the endoplasmic reticulum (ER) in live cells. This document details the probe's photophysical characteristics, provides comprehensive experimental protocols, and explores its utility in studying ER-related cellular processes.

Core Spectral and Photophysical Properties

ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family, which is characterized by high molar extinction coefficients and quantum yields.[1] While specific quantitative values for ER-Tracker™ Blue-White DPX are not publicly available, the general properties of Dapoxyl™ dyes indicate a high level of fluorescence efficiency. The probe is notably photostable, making it well-suited for time-lapse microscopy and prolonged imaging sessions.[2]

A key feature of ER-Tracker™ Blue-White DPX is its environmental sensitivity.[1][3] Its fluorescence emission spectrum is dependent on the polarity of its local environment.[1] This solvatochromic property results in a broad emission range and is attributed to the probe's localization within the unique lipid environment of the ER membrane. As the polarity of the solvent increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[1]

Table 1: Spectral Properties of ER-Tracker™ Blue-White DPX

PropertyValueNotes
Excitation Maximum (λex) ~374 nmCan be excited with a standard DAPI filter set.
Emission Maximum (λem) 430 - 640 nmEmission is environmentally sensitive and broad. A long-pass DAPI filter is recommended for visualization.[4]
Molar Extinction Coefficient (ε) Not specified.Dapoxyl™ dyes are known for high extinction coefficients.[1][5]
Quantum Yield (Φ) Not specified.Dapoxyl™ dyes are known for high quantum yields, which decrease with increasing solvent polarity.[1][3]
Stokes Shift LargeThe significant separation between excitation and emission maxima is a characteristic of Dapoxyl™ dyes.[1]

Mechanism of Action and Cellular Localization

ER-Tracker™ Blue-White DPX is a cell-permeant dye that selectively accumulates in the endoplasmic reticulum of living cells.[1] Its mechanism of action is based on its chemical structure, which facilitates its partitioning into and binding within the ER membranes. This high selectivity allows for precise visualization of the intricate network of ER tubules and cisternae, with minimal staining of other organelles such as mitochondria.

Experimental Protocols

The following protocols provide a general guideline for staining live cells with ER-Tracker™ Blue-White DPX. Optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation
  • Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM solution in dimethyl sulfoxide (B87167) (DMSO).[1]

  • Working Solution: On the day of the experiment, prepare a working solution by diluting the stock solution in a suitable buffer, such as pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS), to a final concentration of 100 nM to 1 µM.[3][5] It is recommended to determine the optimal concentration for each specific cell line and application.

Staining Protocol for Adherent Cells
  • Grow cells on coverslips or in glass-bottom dishes.

  • When cells have reached the desired confluency, remove the culture medium.

  • Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells.

  • Incubate for 15-30 minutes at 37°C.[1]

  • Remove the staining solution.

  • Wash the cells two to three times with fresh, pre-warmed, probe-free buffer.

  • The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in the pre-warmed ER-Tracker™ Blue-White DPX working solution.

  • Incubate for 15-30 minutes at 37°C.

  • Centrifuge the cells to pellet them and remove the staining solution.

  • Wash the cells by resuspending them in fresh, pre-warmed, probe-free buffer and centrifuging again. Repeat this wash step twice.

  • Resuspend the final cell pellet in the desired buffer for imaging.

Fixation (Optional)

Staining patterns of ER-Tracker™ Blue-White DPX are partially retained after formaldehyde (B43269) fixation.[1] However, a significant loss of fluorescence signal is expected.[4] If fixation is required, it should be performed after the staining and washing steps.

Visualization and Imaging

ER-Tracker™ Blue-White DPX can be visualized using a fluorescence microscope equipped with a filter set appropriate for DAPI. A long-pass DAPI filter is recommended to capture the broad emission spectrum.[4]

Application in Studying ER Stress and the Unfolded Protein Response (UPR)

The endoplasmic reticulum is a central player in protein folding and quality control. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state of cellular stress known as the unfolded protein response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis or, if the stress is too severe, trigger apoptosis.

The fluorescence intensity of ER-Tracker™ Blue-White DPX has been observed to increase under conditions of ER stress, providing a tool to monitor this cellular state. The UPR is mediated by three main ER-transmembrane proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

Below is a diagram illustrating the major signaling pathways of the Unfolded Protein Response.

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds IRE1_inactive IRE1 (inactive) ER_Stress->IRE1_inactive releases BiP PERK_inactive PERK (inactive) ER_Stress->PERK_inactive releases BiP ATF6_inactive ATF6 (inactive) ER_Stress->ATF6_inactive releases BiP BiP->IRE1_inactive BiP->PERK_inactive BiP->ATF6_inactive IRE1_active IRE1 (active) Dimerization & Autophosphorylation IRE1_inactive->IRE1_active PERK_active PERK (active) Dimerization & Autophosphorylation PERK_inactive->PERK_active ATF6_transported ATF6 ATF6_inactive->ATF6_transported translocates to XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s (Transcription Factor) XBP1s_mRNA->XBP1s_protein translates to eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 preferential translation ATF4_protein ATF4 (Transcription Factor) ATF4->ATF4_protein translates to S1P S1P ATF6_transported->S1P cleaved by S2P S2P ATF6_transported->S2P cleaved by ATF6_cleaved Cleaved ATF6 (p50) ATF6_p50_nucleus ATF6 (p50) (Transcription Factor) ATF6_cleaved->ATF6_p50_nucleus translocates to S2P->ATF6_cleaved UPR_Genes UPR Gene Expression (Chaperones, ERAD) XBP1s_protein->UPR_Genes activates CHOP_Gene CHOP Gene Expression (Apoptosis) ATF4_protein->CHOP_Gene activates UPR_Genes_ATF6 UPR Gene Expression (Chaperones) ATF6_p50_nucleus->UPR_Genes_ATF6 activates

Caption: The Unfolded Protein Response (UPR) signaling pathways.

Experimental Workflow Diagram

The following diagram outlines the general workflow for staining live cells with ER-Tracker™ Blue-White DPX.

Experimental_Workflow start Start prep_cells Prepare Live Cells (Adherent or Suspension) start->prep_cells stain_cells Incubate Cells with Working Solution (15-30 min, 37°C) prep_cells->stain_cells prep_working_solution Prepare ER-Tracker™ Working Solution (100 nM - 1 µM) prep_working_solution->stain_cells wash_cells Wash Cells with Probe-Free Buffer (2-3x) stain_cells->wash_cells image_cells Image with Fluorescence Microscope (DAPI filter) wash_cells->image_cells end End image_cells->end

References

ER-Tracker™ Blue-White DPX: A Technical Guide for Endoplasmic Reticulum Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the use of ER-Tracker™ Blue-White DPX for the fluorescent labeling and imaging of the endoplasmic reticulum (ER) in live cells.

Core Principles and Mechanism of Action

ER-Tracker™ Blue-White DPX is a cell-permeant fluorescent probe highly selective for the endoplasmic reticulum. It is a member of the Dapoxyl™ (DPX) dye family, known for their large Stokes shifts and environmental sensitivity.[1] The probe's selectivity for the ER is conferred by its glibenclamide component, which binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels prominently located on the ER membrane.[1][2] This specific binding allows for precise and robust staining of the ER with minimal off-target localization to other organelles like mitochondria, a common issue with other ER stains such as DiOC6(3).[1][3]

The fluorescence of ER-Tracker™ Blue-White DPX is sensitive to the polarity of its environment.[1][4] As the polarity of the solvent increases, the emission maximum shifts to longer wavelengths, and the quantum yield decreases.[1][3] This property contributes to its strong fluorescence when sequestered within the unique lipid environment of the ER.

Photophysical Properties

ER-Tracker™ Blue-White DPX exhibits a broad emission spectrum, a characteristic feature of DPX dyes. This allows for some flexibility in detection, although a long-pass DAPI filter is generally recommended for optimal signal acquisition.[3][5]

PropertyValueReference
Excitation Peak~372-374 nm[3][5][6][7]
Emission Range430 - 640 nm[3][4][5][7]
Emission Peak~485-557 nm[6][8]
Stokes Shift~185 nm[6]
Molecular Weight580.53 g/mol [1][3][8]
Molecular FormulaC26H21F5N4O4S[3][8]

Experimental Protocols

The following protocols are generalized guidelines and should be optimized for specific cell types and experimental conditions.

Reagent Preparation
  • Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in anhydrous dimethylsulfoxide (DMSO).[1] Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.

  • Working Solution: Prepare a working solution by diluting the 1 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg), to a final concentration of 100 nM to 1 µM.[1][2][3] The optimal concentration should be determined empirically.

Staining Protocol for Adherent Cells
  • Grow cells on sterile coverslips or in culture dishes.

  • Remove the culture medium and wash the cells once with pre-warmed HBSS/Ca/Mg.

  • Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells.

  • Incubate for 15-30 minutes at 37°C in a 5% CO2 incubator.[1][9]

  • Remove the staining solution and wash the cells twice with fresh, probe-free medium.[1]

  • The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Centrifuge the cell suspension at approximately 400 x g for 3-5 minutes to pellet the cells.

  • Discard the supernatant and wash the cells twice with pre-warmed HBSS/Ca/Mg.

  • Resuspend the cells in the pre-warmed ER-Tracker™ Blue-White DPX working solution at a density of approximately 1x10^6 cells/mL.

  • Incubate for 15-30 minutes at 37°C.[9]

  • Centrifuge the cells to remove the staining solution.

  • Wash the cells twice with fresh, probe-free medium.[9]

  • Resuspend the cells in fresh medium for analysis by fluorescence microscopy or flow cytometry.

Fixation and Permeabilization

ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, the signal can be partially retained after formaldehyde (B43269) fixation.[1][7]

  • Fixation: After staining, cells can be fixed with a 4% formaldehyde solution in PBS for 10-20 minutes at 37°C.[1][10] Shorter fixation times (e.g., 2 minutes) may also be effective.[9] It is important to note that significant signal loss can occur upon fixation.[5]

  • Permeabilization: For subsequent immunostaining, cells can be permeabilized with a solution of 0.2% Triton™ X-100 in PBS for 10 minutes.[1][10] However, permeabilization is generally not recommended as it can lead to further loss of the fluorescent signal.[1]

Visualization and Data Interpretation

G ER-Tracker Blue-White DPX Experimental Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cluster_fixation Optional Post-Staining Processing prep_stock 1 mM Stock Solution in DMSO prep_working 100 nM - 1 µM Working Solution in HBSS prep_stock->prep_working Dilution stain_cells Incubate Cells (15-30 min, 37°C) prep_working->stain_cells wash_cells Wash with Probe-Free Medium stain_cells->wash_cells live_cell Live-Cell Imaging wash_cells->live_cell fixation Fixation (e.g., 4% Formaldehyde) wash_cells->fixation permeabilization Permeabilization (e.g., 0.2% Triton X-100) fixation->permeabilization fixed_cell_imaging Fixed-Cell Imaging fixation->fixed_cell_imaging Partial Signal Retention permeabilization->fixed_cell_imaging

Caption: Experimental workflow for staining cells with ER-Tracker™ Blue-White DPX.

The specific localization of ER-Tracker™ Blue-White DPX to the endoplasmic reticulum is driven by the interaction of its glibenclamide moiety with sulfonylurea receptors (SUR) on the ER membrane.

G Mechanism of this compound Localization cluster_cell Cell cluster_er Endoplasmic Reticulum er_membrane ER Membrane sur Sulfonylurea Receptor (SUR) probe This compound probe->sur Binding of Glibenclamide Moiety

Caption: Selective binding of ER-Tracker™ Blue-White DPX to the ER.

Applications in Research

ER-Tracker™ Blue-White DPX is a valuable tool for a variety of research applications, including:

  • Live-cell imaging of ER morphology and dynamics: Its photostability and selectivity make it ideal for time-lapse microscopy to study ER reorganization during cellular processes like mitosis and apoptosis.[4]

  • Co-localization studies: It can be used in conjunction with other fluorescent probes to investigate the spatial relationships and interactions between the ER and other organelles, such as mitochondria.[4]

  • ER stress analysis: The dye can be used to visualize morphological changes in the ER associated with the unfolded protein response (UPR) and ER stress.[4]

  • Drug discovery: It can be employed in high-content screening assays to assess the effects of compounds on ER structure and function.

References

ER-Tracker Blue-White DPX for live-cell imaging of endoplasmic reticulum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ER-Tracker™ Blue-White DPX for Live-Cell Imaging of the Endoplasmic Reticulum

Overview

ER-Tracker™ Blue-White DPX is a cell-permeant fluorescent probe designed for the highly selective labeling of the endoplasmic reticulum (ER) in living cells.[1][2] As a member of the Dapoxyl™ (DPX) dye family, it is a photostable and environmentally sensitive probe, making it a valuable tool for researchers studying the structure, function, and dynamic processes of the ER.[1][3][4] At recommended low concentrations, the dye exhibits low cytotoxicity, allowing for prolonged time-lapse imaging of ER dynamics without significantly impacting cell health.[1][4][5][] Unlike other common ER stains, it rarely labels mitochondria, ensuring high specificity for the target organelle.[1]

Mechanism of Action

The precise mechanism for the high selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum is based on its physicochemical properties.[4] The probe's chemical structure and hydrophobicity are thought to facilitate its passive diffusion across the plasma membrane and subsequent accumulation within the unique, cholesterol-poor lipid environment of the ER membranes.[4]

ER-Tracker™ Blue-White DPX is not a conjugate of glibenclamide and therefore does not bind to the sulfonylurea receptors of ATP-sensitive K+ channels, which is the targeting mechanism for ER-Tracker™ Green and Red dyes.[1][2]

A key feature of the Dapoxyl™ dye family is its environmental sensitivity.[1][4] As the polarity of the dye's local environment increases, its fluorescence emission maximum shifts to longer wavelengths, and its quantum yield decreases.[1][4] This property contributes to its fluorescence characteristics once localized within the ER membrane.[4] Upon excitation, the probe's fluorescence can be detected over a broad range, which is dependent on the local environment within the ER.[2][3][4]

ER_Tracker_Mechanism cluster_extracellular Extracellular Space cluster_cell Live Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum probe_ext ER-Tracker™ Blue-White DPX probe_cyt ER-Tracker™ probe_ext->probe_cyt  Passive Diffusion (Cell Permeant) fluorescence Fluorescence Emission (430-640 nm) probe_er ER-Tracker™ (Localized) probe_cyt->probe_er  Selective Accumulation (Hydrophobicity) probe_er->fluorescence Excitation (~374 nm)  

Caption: Mechanism of ER-Tracker™ Blue-White DPX localization and fluorescence.

Technical Data

The quantitative specifications for ER-Tracker™ Blue-White DPX are summarized below, providing essential data for experimental planning and execution.

PropertyValueCitation(s)
Molecular Formula C₂₆H₂₁F₅N₄O₄S[4][7]
Molecular Weight 580.53 g/mol [1][7]
Excitation (Ex) ~374 nm[1][2][3][8]
Emission (Em) 430 - 640 nm (Environment-sensitive)[2][3][4][8]
Recommended Filter Long-pass DAPI[2][3][8]
Supplied As 1 mM solution in anhydrous DMSO[1]
Working Concentration 100 nM - 1 µM[1][5][7]
Photostability High; suitable for prolonged imaging[2][3][4]
Cytotoxicity Low at recommended concentrations[1][2][5]
Storage Conditions ≤–20°C; Protect from light and moisture[1][3][5]

Experimental Protocols

Effective staining requires careful preparation and adherence to optimized protocols. The following sections provide detailed methodologies for reagent preparation and staining of both adherent and suspension cells.

ER_Tracker_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis prep_cells 1. Prepare Live Cells (Adherent or Suspension) prep_solution 2. Prepare Working Solution (100 nM - 1 µM in buffer) prep_cells->prep_solution stain_cells 3. Incubate Cells with Probe (15-30 min at 37°C) prep_solution->stain_cells wash_cells 4. Wash & Replace with Probe-Free Medium stain_cells->wash_cells live_image 5a. Live-Cell Imaging (Fluorescence Microscope) wash_cells->live_image fix_cells 5b. Optional: Fixation (4% Formaldehyde) wash_cells->fix_cells fixed_image 6. Image Fixed Cells (Signal is partially retained) fix_cells->fixed_image

Caption: General experimental workflow for ER labeling with ER-Tracker™.
Reagent Preparation

  • Stock Solution Handling : ER-Tracker™ Blue-White DPX is supplied as a 1 mM stock solution in DMSO.[1] Before use, allow the vial to warm to room temperature and briefly centrifuge it to collect the solution at the bottom.[1] To maintain stability, avoid repeated freeze-thaw cycles.[1][5]

  • Working Solution Preparation : Dilute the 1 mM stock solution to a final working concentration of 100 nM to 1 µM.[1][5] This dilution should be done in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free cell culture medium.[1][5][7] The optimal concentration may vary between cell types and should be determined empirically.

Staining Protocol for Adherent Cells
  • Grow adherent cells on sterile coverslips or in an appropriate cell culture imaging dish.[5][7]

  • When cells reach the desired confluency, remove the culture medium.[1]

  • Gently rinse the cells once with a physiological buffer (e.g., HBSS).[1]

  • Add the pre-warmed ER-Tracker™ working solution to the cells, ensuring the entire surface is covered.[1]

  • Incubate the cells for 15 to 30 minutes at 37°C, protected from light.[1]

  • Remove the staining solution and replace it with fresh, probe-free culture medium.[1]

  • The cells are now ready for live-cell imaging using a fluorescence microscope equipped with a DAPI or UV long-pass filter set.[2][3][8]

Staining Protocol for Suspension Cells
  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 1000 x g for 3-5 minutes).[5][7] Discard the supernatant.

  • Wash the cells by resuspending the pellet in PBS, followed by another centrifugation step. Repeat the wash once.[5][7]

  • Resuspend the cell pellet in fresh medium or PBS to a density of approximately 1 x 10⁶ cells/mL.[5][7]

  • Add the ER-Tracker™ working solution to the cell suspension and incubate for 15 to 30 minutes at 37°C (or room temperature), protected from light.[1][5][7]

  • Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes) and discard the supernatant.[5][7]

  • Wash the cells twice with PBS to remove any unbound probe.[5][7]

  • Resuspend the final cell pellet in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry.[5][7]

Optional Post-Staining Fixation

While ER-Tracker™ Blue-White DPX is optimized for live-cell imaging, the staining pattern can be partially preserved after fixation.[1][3] However, be aware that significant loss of the fluorescence signal is expected.[3]

  • After staining live cells as described above, fix the cells with a 4% formaldehyde (B43269) solution in PBS for 10-20 minutes at 37°C.[1][9]

  • Wash the fixed cells twice with a suitable buffer (e.g., PBS).[9]

  • If subsequent immunofluorescence is required, cells can be permeabilized with a solution of 0.2% Triton™ X-100 for 10 minutes.[9]

  • The cells can now be imaged or processed for further staining protocols.

Applications in Research

The unique properties of ER-Tracker™ Blue-White DPX make it suitable for a variety of research applications, including:

  • Real-time visualization of ER morphology, including the intricate network of tubules and cisternae in living cells.[4]

  • Studying ER dynamics during cellular processes such as cell division, migration, and apoptosis.[4][]

  • Investigating ER stress responses by observing morphological changes in the organelle.[4]

  • Co-localization studies in conjunction with other fluorescent probes to analyze the spatial and functional relationships between the ER and other organelles like mitochondria.[4]

References

ER-Tracker™ Blue-White DPX: A Technical Guide to its High Selectivity for the Endoplasmic Reticulum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the high selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum (ER). We delve into the available data on its performance, provide detailed experimental protocols for its application, and visualize key concepts to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Principles of ER Selectivity

ER-Tracker™ Blue-White DPX is a fluorescent probe designed for the specific staining and visualization of the endoplasmic reticulum in living cells.[1][][3] Its high selectivity is a key advantage over older, less specific dyes such as DiOC6(3), which can also accumulate in mitochondria.[1][4] The precise mechanism of its selective accumulation in the ER is thought to be driven by a combination of its chemical structure and the unique biophysical properties of the ER membrane.[1]

The probe's chemical structure is believed to facilitate its partitioning into the lipid-rich environment of the ER membrane.[1] The endoplasmic reticulum has a distinct lipid composition, which may contribute to the preferential accumulation of the dye.[1] ER-Tracker™ Blue-White DPX belongs to the Dapoxyl™ dye family, which are known to be environmentally sensitive.[1][4] This means their fluorescence properties, such as emission wavelength and quantum yield, are influenced by the polarity of their immediate surroundings.[1][4] This characteristic can be advantageous for studying changes in the ER environment, such as during ER stress.

Data on Selectivity and Spectral Properties

PropertyDescriptionCitation
Target Organelle Endoplasmic Reticulum[1][][3]
Selectivity High selectivity for the ER over other organelles.[1][5]
Mitochondrial Cross-Reactivity Minimal to no staining of mitochondria at recommended concentrations.[4]
Excitation Wavelength ~374 nm[1]
Emission Wavelength 430 - 640 nm (environment-sensitive)[1][3]
Recommended Filter Long-pass DAPI[3][4]
Photostability High[1]
Cell Permeability Cell-permeant, suitable for live-cell imaging.[5]

Experimental Protocols

The following are detailed methodologies for the use of ER-Tracker™ Blue-White DPX in live-cell imaging.

Reagent Preparation
  • Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution: On the day of the experiment, prepare a fresh working solution by diluting the 1 mM stock solution in a suitable buffer, such as serum-free cell culture medium or phosphate-buffered saline (PBS), to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type and experimental setup to achieve bright staining with low background.

Staining Protocol for Adherent Cells
  • Culture adherent cells on sterile glass coverslips or in glass-bottom dishes suitable for fluorescence microscopy.

  • When cells have reached the desired confluency, remove the culture medium.

  • Wash the cells once with pre-warmed (37°C) PBS.

  • Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution.

  • Wash the cells two to three times with pre-warmed, probe-free culture medium or PBS to remove any unbound dye.

  • The cells are now ready for imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Harvest the suspension cells by centrifugation at a low speed (e.g., 100-200 x g) for 5 minutes.

  • Resuspend the cell pellet in pre-warmed, serum-free culture medium or PBS.

  • Add the ER-Tracker™ Blue-White DPX working solution to the cell suspension.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light, with occasional gentle agitation.

  • Pellet the cells by centrifugation.

  • Resuspend the cell pellet in fresh, pre-warmed, probe-free culture medium or PBS.

  • Repeat the wash step (centrifugation and resuspension) two more times.

  • After the final wash, resuspend the cells in the desired imaging medium.

Fixation (Optional)

ER-Tracker™ Blue-White DPX is primarily intended for live-cell imaging. However, cells can be fixed after staining, although some signal loss may occur.[3]

  • After staining, wash the cells as described above.

  • Fix the cells with a 3.7% formaldehyde (B43269) solution in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • The cells can then be processed for further immunofluorescence or other applications.

Visualizations

Proposed Mechanism of ER Localization

The following diagram illustrates the proposed mechanism by which ER-Tracker™ Blue-White DPX selectively accumulates in the endoplasmic reticulum.

Proposed Mechanism of ER-Tracker™ Blue-White DPX Localization cluster_extracellular Extracellular Space cluster_cell Cell cluster_er Endoplasmic Reticulum ER_Tracker_Extracellular ER-Tracker™ Blue-White DPX Plasma_Membrane Plasma Membrane ER_Tracker_Extracellular->Plasma_Membrane Passive Diffusion Cytosol Cytosol Plasma_Membrane->Cytosol ER_Membrane ER Membrane (Unique Lipid Composition) Cytosol->ER_Membrane Partitioning into Hydrophobic Environment ER_Tracker_Accumulated Accumulated ER-Tracker™ (Fluorescent Signal) ER_Membrane->ER_Tracker_Accumulated ER_Lumen ER Lumen

Caption: Proposed mechanism of ER-Tracker™ Blue-White DPX localization.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the general experimental workflow for staining and imaging live cells with ER-Tracker™ Blue-White DPX.

Experimental Workflow for Live-Cell Imaging Start Start: Culture Cells Prepare_Working_Solution Prepare ER-Tracker™ Working Solution (100 nM - 1 µM) Start->Prepare_Working_Solution Wash_Cells Wash Cells with Pre-warmed Buffer Prepare_Working_Solution->Wash_Cells Incubate Incubate with ER-Tracker™ (15-30 min, 37°C) Wash_Cells->Incubate Wash_Unbound_Dye Wash to Remove Unbound Dye Incubate->Wash_Unbound_Dye Image_Cells Image Cells via Fluorescence Microscopy (Ex: ~374 nm, Em: 430-640 nm) Wash_Unbound_Dye->Image_Cells End End: Data Analysis Image_Cells->End ER-Tracker™ in UPR Studies ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) UPR_Activation Unfolded Protein Response (UPR) Activation ER_Stress->UPR_Activation ER_Environment_Change Alteration of ER Microenvironment (e.g., Polarity Change) UPR_Activation->ER_Environment_Change ER_Tracker_Signal_Change Change in ER-Tracker™ Fluorescence Intensity/Emission ER_Environment_Change->ER_Tracker_Signal_Change Microscopy_Readout Quantitative Fluorescence Microscopy ER_Tracker_Signal_Change->Microscopy_Readout

References

Unveiling the Photostability of ER-Tracker Blue-White DPX: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of ER-Tracker Blue-White DPX, with a specific focus on its photostability, a critical attribute for researchers engaged in live-cell imaging and dynamic cellular studies. This document provides a comprehensive overview of the probe's mechanism of action, detailed experimental protocols, and a summary of its performance characteristics.

Introduction to this compound

This compound is a cell-permeant fluorescent probe designed for the highly selective labeling of the endoplasmic reticulum (ER) in living cells. Its utility in visualizing the intricate and dynamic structure of the ER makes it an invaluable tool in cell biology, particularly for studies involving ER stress, calcium homeostasis, and protein synthesis and trafficking. A key feature of this dye, as highlighted by manufacturers, is its notable photostability, which allows for prolonged imaging sessions, such as time-lapse microscopy, with minimal signal degradation.

Mechanism of Action and Spectral Properties

The precise chemical structure of this compound is not consistently disclosed across all sources, with some indicating it is a member of the Dapoxyl™ dye family and others describing it as a BODIPY™ derivative. However, the targeting mechanism is consistently attributed to a glibenclamide moiety. Glibenclamide is known to bind to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently located on the membrane of the endoplasmic reticulum. This targeted binding results in the accumulation of the fluorophore within the ER, enabling its visualization.

Below is a diagram illustrating the proposed targeting mechanism.

Mechanism of this compound Targeting cluster_cell Cell cluster_probe ER_Lumen ER Lumen ER_Membrane ER Membrane ER_Tracker ER-Tracker Blue-White DPX ER_Tracker->ER_Membrane Accumulates in Fluorophore Fluorophore ER_Tracker->Fluorophore contains Glibenclamide Glibenclamide Moiety KATP_Channel ATP-Sensitive Potassium Channel (Sulfonylurea Receptor) Glibenclamide->KATP_Channel Binds to

Caption: Targeting mechanism of this compound.

The spectral properties of this compound are summarized in the table below. It is noteworthy that this dye is described as an environmentally sensitive probe, meaning its emission spectrum can be influenced by the polarity of its local environment.[1]

PropertyValueSource
Excitation Wavelength (Ex)~374 nm[2][3]
Emission Wavelength (Em)430 - 640 nm[2][3]
Recommended Filter SetDAPI or UV longpass[2][4]

Photostability of this compound

This compound is consistently described as a "photostable" probe, a characteristic that makes it well-suited for demanding imaging applications like time-lapse microscopy and 3D reconstruction.[1][2][3] This photostability minimizes the rate of photobleaching, the irreversible destruction of a fluorophore under illumination, thereby preserving the fluorescent signal over extended periods of observation.

While qualitative descriptions of its high photostability are readily available, specific quantitative data, such as the photobleaching quantum yield or fluorescence half-life under defined illumination conditions, are not publicly provided in the reviewed literature. For comparative purposes, researchers may need to perform their own photostability assessments against other fluorophores under their specific experimental conditions.

Experimental Protocols

General Staining Protocol for Live Adherent Cells

This protocol is a synthesis of methodologies provided by various manufacturers.[5][6] Optimal conditions may vary depending on the cell type and experimental setup.

Live-Cell Staining Workflow Prepare_Working_Solution Prepare ER-Tracker working solution (e.g., 100 nM - 1 µM in serum-free medium) Aspirate_Medium Aspirate cell culture medium Prepare_Working_Solution->Aspirate_Medium Add_Working_Solution Add working solution to cover cells Aspirate_Medium->Add_Working_Solution Incubate Incubate at 37°C for 15-30 minutes Add_Working_Solution->Incubate Wash Wash cells twice with fresh medium Incubate->Wash Image Image with fluorescence microscope (DAPI/UV filter set) Wash->Image

Caption: General workflow for staining live adherent cells.

Materials:

  • This compound stock solution (typically 1 mM in DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Live cells cultured on coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Working Solution: Dilute the this compound stock solution in serum-free medium or PBS to the desired working concentration (typically in the range of 100 nM to 1 µM).

  • Cell Preparation: Remove the culture medium from the cells grown on coverslips.

  • Staining: Add the pre-warmed working solution to the cells, ensuring the entire surface of the coverslip is covered.

  • Incubation: Incubate the cells at 37°C for 15 to 30 minutes, protected from light.

  • Washing: Aspirate the staining solution and wash the cells twice with fresh, pre-warmed medium to remove any unbound dye.

  • Imaging: Mount the coverslip and immediately visualize the stained ER using a fluorescence microscope equipped with a DAPI or UV longpass filter set.

Note on Fixation: While the dye is primarily intended for live-cell imaging, some fluorescence may be retained after fixation with formaldehyde (B43269).[2][7] However, significant signal loss is expected.

Protocol for Assessing Photostability

To quantitatively assess the photostability of this compound in your experimental setup, a time-lapse imaging experiment can be performed to measure the rate of photobleaching.

Photostability Assessment Workflow Select_ROI Select a Region of Interest (ROI) with clear ER staining Time_Lapse_Setup Set up time-lapse acquisition: - Consistent illumination intensity - Fixed exposure time - Define time interval and duration Select_ROI->Time_Lapse_Setup Acquire_Images Acquire image series over time Time_Lapse_Setup->Acquire_Images Measure_Intensity Measure mean fluorescence intensity of the ROI in each frame Acquire_Images->Measure_Intensity Plot_Decay Plot normalized intensity vs. time Measure_Intensity->Plot_Decay Calculate_HalfLife Calculate photobleaching half-life (Time to 50% intensity) Plot_Decay->Calculate_HalfLife

Caption: Workflow for measuring photobleaching and assessing photostability.

Procedure:

  • Sample Preparation: Prepare live cells stained with this compound as described in the general staining protocol.

  • Microscope Setup:

    • Use a consistent illumination source and power setting throughout the experiment.

    • Set the camera exposure time and gain to levels that provide a good initial signal-to-noise ratio without saturation.

  • Image Acquisition:

    • Select a region of interest (ROI) within a well-stained cell.

    • Acquire a time-lapse series of images of the ROI. The frequency and duration of image acquisition will depend on the observed rate of photobleaching. For a highly stable dye, longer intervals and a longer total acquisition time may be necessary.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from the ROI measurements.

    • Normalize the intensity values to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • From the resulting decay curve, the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined.

Data Summary

The following table summarizes the key characteristics of this compound based on the available technical and product information.

ParameterDescriptionSource
Target Organelle Endoplasmic Reticulum[1][2]
Cell Permeability Cell-permeant, suitable for live-cell staining[6][7]
Mechanism of Targeting Glibenclamide moiety binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER[5][6]
Photostability Qualitatively described as high; suitable for time-lapse imaging[1][2][3]
Toxicity Low toxicity at recommended working concentrations[5][6]
Fixability Partial fluorescence retention after formaldehyde fixation, but significant signal loss occurs[2][7]
Solvent for Stock Solution DMSO[5][7]
Storage Conditions ≤ -20°C, protect from light and moisture[5][6]

Conclusion

References

An In-depth Technical Guide to ER-Tracker Blue-White DPX and the Dapoxyl Dye Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a pivotal organelle, central to cellular functions such as protein synthesis, folding, and calcium homeostasis. Accurate visualization of its dynamic structure is crucial for advancing research in cell biology and drug development. This guide provides a comprehensive technical overview of ER-Tracker Blue-White DPX, a fluorescent probe from the Dapoxyl dye family, specifically engineered for the selective labeling of the ER in live cells. We will explore its photophysical properties, detail experimental protocols, and discuss the broader characteristics and applications of the Dapoxyl dye family, offering a thorough resource for its effective utilization.

Introduction: The Dapoxyl Dye Family

The Dapoxyl dye family comprises a class of environmentally sensitive fluorophores. Their defining characteristic is a significant shift in fluorescence emission based on the polarity of their local environment. This solvatochromism, combined with high fluorescence quantum yields, large Stokes shifts, and excellent photostability, makes them powerful tools for probing molecular and cellular environments. These properties are derived from their 'push-pull' electronic structure, which facilitates intramolecular charge transfer upon excitation.

This compound: A Specific Probe for the Endoplasmic Reticulum

This compound is a cell-permeant fluorescent stain designed for the highly selective labeling of the endoplasmic reticulum in living cells. Its chemical structure, N-[2-[[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]sulfonylamino]ethyl]-2,3,4,5,6-pentafluorobenzamide, is based on the Dapoxyl scaffold.

Mechanism of Selectivity

The high selectivity of this compound for the endoplasmic reticulum is attributed to its specific physicochemical properties. As an amphipathic and moderately lipophilic cation, it preferentially accumulates in the unique lipid environment of the ER, which is rich in zwitterionic lipid head-groups and has a lower cholesterol content compared to other cellular membranes. This allows for clear visualization of the ER's intricate network with minimal off-target staining.

Photophysical and Spectral Properties

The quantitative photophysical and spectral characteristics of this compound are summarized below. Its environmental sensitivity leads to a broad emission spectrum, a feature that can be leveraged in advanced imaging applications.

PropertyValue
Excitation Maximum (Ex) ~374 nm
Emission Maximum (Em) 430 - 640 nm (environment-dependent)
Molar Extinction Coefficient (ε) ~24,000 cm⁻¹M⁻¹
Recommended Filter Set DAPI (350/450 nm)
Molecular Formula C₂₆H₂₁F₅N₄O₄S
Molecular Weight 580.53 g/mol

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in live-cell imaging. Optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation
  • Stock Solution: this compound is typically supplied as a 1 mM solution in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Solution: On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution in a suitable buffer, such as pre-warmed (37°C) serum-free medium or Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium. The recommended final working concentration is between 100 nM and 1 µM. The optimal concentration should be determined empirically for each cell type.

Staining Protocol for Adherent Cells
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

  • Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed HBSS.

  • Staining: Add the pre-warmed working solution to the cells, ensuring the entire surface is covered. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Post-Staining Wash: Aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed, probe-free buffer or medium to remove unbound dye and reduce background fluorescence.

  • Imaging: The cells are now ready for imaging under a fluorescence microscope using a DAPI filter set.

Post-Staining Fixation (Optional)

While this compound is primarily for live-cell imaging, it is possible to fix the cells after staining. However, a significant reduction in fluorescence intensity (40-70%) is expected.

  • Fixation: After the post-staining wash, add 4% formaldehyde (B43269) in PBS and incubate for 10-20 minutes at 37°C.

  • Permeabilization: If subsequent immunocytochemistry is required, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes. Note that permeabilization may further reduce the dye's signal.

  • Washing: Wash the cells twice with PBS before proceeding with further staining or imaging.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and logical flows.

experimental_workflow Experimental Workflow for ER-Tracker Staining cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis prep_stock 1 mM Stock Solution in DMSO prep_working Prepare 100 nM - 1 µM Working Solution prep_stock->prep_working stain Incubate with Working Solution (15-30 min) prep_working->stain cell_culture Culture Adherent Cells wash1 Wash with HBSS cell_culture->wash1 wash1->stain wash2 Wash 2-3x with Probe-Free Buffer stain->wash2 live_imaging Live-Cell Fluorescence Microscopy wash2->live_imaging data_analysis Image and Data Analysis live_imaging->data_analysis

Figure 1: A step-by-step workflow for staining live adherent cells with this compound.

logical_relationships Logical Relationships of this compound cluster_properties Core Properties cluster_applications Primary Applications probe This compound Dapoxyl Dye Family selectivity High ER Selectivity probe->selectivity photophysics Environment-Sensitive Photophysics probe->photophysics live_cell Live-Cell Compatibility probe->live_cell er_dynamics ER Morphology and Dynamics selectivity->er_dynamics er_stress ER Stress & Unfolded Protein Response (UPR) photophysics->er_stress drug_dev Drug Screening and Development live_cell->drug_dev

Figure 2: The relationship between the core properties of this compound and its key research applications.

Applications in Research and Drug Development

Visualizing ER Morphology and Dynamics

The primary application of this compound is the high-resolution visualization of the ER's tubular and cisternal structures in living cells. This enables the study of dynamic processes such as ER network formation, fission, and fusion events, and interactions with other organelles.

Studying the Unfolded Protein Response (UPR)

ER stress, caused by an accumulation of unfolded or misfolded proteins, triggers a complex signaling network known as the Unfolded Protein Response (UPR). This response can lead to adaptation and survival, or to apoptosis if the stress is prolonged. This compound can be used to visualize the morphological changes in the ER that are characteristic of ER stress, providing a cellular context for molecular UPR pathway studies.

upr_pathway Simplified Unfolded Protein Response (UPR) Pathway cluster_sensors ER Stress Sensors cluster_response Cellular Response er_stress ER Stress (Unfolded Proteins) er_morphology ER Morphology Change (Visualized with ER-Tracker) er_stress->er_morphology ire1 IRE1 er_stress->ire1 perk PERK er_stress->perk atf6 ATF6 er_stress->atf6 adaptation Adaptation: - Increased Chaperones - ERAD - Reduced Translation ire1->adaptation perk->adaptation atf6->adaptation apoptosis Apoptosis (Prolonged Stress) adaptation->apoptosis if stress is unresolved

Figure 3: A simplified diagram of the UPR pathway, indicating where morphological changes visualized by ER-Tracker occur.

Conclusion

This compound, as a distinguished member of the Dapoxyl dye family, offers researchers a robust and highly selective tool for the investigation of the endoplasmic reticulum in living cells. Its unique photophysical properties, coupled with straightforward experimental protocols, enable a wide range of applications, from fundamental studies of ER dynamics to the investigation of disease-related pathways such as the UPR. This guide provides the foundational knowledge for the successful application of this powerful fluorescent probe in diverse research and development settings.

An In-depth Technical Guide to the Cytotoxicity of ER-Tracker™ Blue-White DPX in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Blue-White DPX is a fluorescent probe widely utilized for the selective staining and visualization of the endoplasmic reticulum (ER) in living cells.[][2] Its utility in real-time imaging of ER morphology and dynamics is well-established.[3] However, the introduction of any exogenous agent into live cells necessitates a thorough understanding of its potential cytotoxic effects to ensure the integrity and validity of experimental data. This technical guide provides a comprehensive overview of the known cytotoxicity profile of ER-Tracker™ Blue-White DPX, details experimental protocols for its assessment, and explores the cellular signaling pathways that may be implicated in its biological activity.

ER-Tracker™ Blue-White DPX is a cell-permeant dye that is a derivative of the Dapoxyl™ family, which is known for its environmental sensitivity.[3][4] While product literature frequently states that the dye is non-toxic to cells at low concentrations, a detailed, quantitative assessment is crucial for rigorous scientific inquiry.[5][6] This guide aims to equip researchers with the necessary information to effectively evaluate and mitigate the potential cytotoxic impact of this probe in their live-cell imaging experiments.

Mechanism of Action of ER-Tracker™ Blue-White DPX

ER-Tracker™ Blue-White DPX is a derivative of a BODIPY series dye coupled with Glibenclamide.[5][6] Glibenclamide is known to bind to ATP-dependent K+ channels, which are prominently located on the endoplasmic reticulum.[4][5] This targeted binding mechanism confers the high selectivity of the dye for the ER over other organelles like mitochondria.[2][4]

The fluorescent properties of ER-Tracker™ Blue-White DPX are environmentally sensitive.[3][4] An increase in the polarity of its microenvironment can cause a shift in its fluorescence emission to longer wavelengths and a decrease in its quantum yield.[4] This characteristic can be harnessed to study changes in the ER environment, such as those occurring during ER stress.[3]

Cytotoxicity Profile of ER-Tracker™ Blue-White DPX

Data on Cytotoxicity

The following table summarizes the available qualitative and comparative data on the cytotoxicity of ER-Tracker™ Blue-White DPX and related compounds.

Probe/CompoundCell Type(s)Cytotoxicity MetricFindingCitation
ER-Tracker™ Blue-White DPXVariousGeneral StatementNon-toxic to cells at low concentrations.[5][6]
Coumarin-based ER ProbesHeLa and GM07373IC50205 to 252 µM[]

Note: The IC50 values for coumarin-based ER probes are provided for comparative purposes only and do not represent the cytotoxicity of ER-Tracker™ Blue-White DPX.

Experimental Protocols for Cytotoxicity Assessment

To quantitatively assess the cytotoxicity of ER-Tracker™ Blue-White DPX in a specific experimental model, a panel of standard assays is recommended.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of ER-Tracker™ Blue-White DPX (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11]

Protocol:

  • Cell Treatment: Treat cells with ER-Tracker™ Blue-White DPX as described for the MTT assay.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle detachment method to maintain membrane integrity.[11]

  • Cell Washing: Wash the cells with cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]

  • Staining: Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[11][12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[12]

Signaling Pathways and Logical Relationships

ER Stress and the Unfolded Protein Response (UPR)

The fluorescence intensity of ER-Tracker™ Blue-White DPX has been observed to increase under conditions of ER stress.[3] This suggests a potential link between the probe and the Unfolded Protein Response (UPR), a cellular signaling network activated by the accumulation of unfolded or misfolded proteins in the ER.[3][13][14] The UPR is initiated by three ER-transmembrane sensors: IRE1, PERK, and ATF6.[14]

Studies have shown a correlation between increased ER-Tracker™ Blue-White DPX fluorescence and the upregulation of key UPR markers, including GRP78 (also known as BiP), phosphorylated PERK (p-PERK), phosphorylated eIF2α (p-eIF2α), and CHOP.[3] This suggests that at certain concentrations or under specific conditions, the dye may induce or exacerbate ER stress, leading to the activation of the PERK branch of the UPR.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (e.g., unfolded proteins) GRP78_inactive GRP78 ER_Stress->GRP78_inactive releases PERK_inactive PERK ER_Stress->PERK_inactive activates PERK_active p-PERK (Active) PERK_inactive->PERK_active autophosphorylation GRP78_PERK GRP78-PERK (Inactive) eIF2a_inactive eIF2α PERK_active->eIF2a_inactive phosphorylates eIF2a_active p-eIF2α eIF2a_inactive->eIF2a_active ATF4 ATF4 Translation eIF2a_active->ATF4 preferential translation CHOP CHOP Expression ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes

Figure 1. PERK branch of the Unfolded Protein Response (UPR) pathway.
Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a logical workflow for assessing the cytotoxicity of ER-Tracker™ Blue-White DPX.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Select Cell Line cell_culture Cell Culture and Seeding (e.g., 96-well plates) start->cell_culture treatment Treatment with ER-Tracker™ Blue-White DPX (Concentration Gradient) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Data Analysis (e.g., IC50 calculation, % apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Cytotoxicity Profile data_analysis->conclusion

Figure 2. Experimental workflow for assessing probe-induced cytotoxicity.

Conclusion

ER-Tracker™ Blue-White DPX is an invaluable tool for live-cell imaging of the endoplasmic reticulum. While generally considered to have low toxicity at working concentrations, this guide highlights the importance of empirical validation of its cytotoxic profile in the specific context of each research study. The provided protocols for standard cytotoxicity assays and the elucidation of the potential involvement of the UPR pathway offer a framework for researchers to conduct a thorough assessment. By carefully evaluating the impact of ER-Tracker™ Blue-White DPX on cell health, scientists and drug development professionals can ensure the generation of reliable and reproducible data, ultimately advancing our understanding of the intricate role of the endoplasmic reticulum in cellular function and disease.

References

ER-Tracker™ Blue-White DPX: A Technical Guide to Solubility, Storage, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of ER-Tracker™ Blue-White DPX, a fluorescent probe for the endoplasmic reticulum (ER) in live cells. Adherence to these guidelines is crucial for obtaining reliable and reproducible results in research and drug development applications.

Core Properties and Specifications

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum.[1][2] It is a member of the Dapoxyl™ (DPX) dye family, which are known for their environment-sensitive fluorescence.[1][3] This property results in a shift in the fluorescence emission maximum to longer wavelengths with increasing solvent polarity.[3][4] The dye is a derivative of the BODIPY™ series coupled with Glibenclamide, which targets the sulfonylurea receptors of ATP-sensitive K+ channels prominent on the ER.[1][5][6]

PropertyValueSource
Molecular Formula C26H21F5N4O4S[5][6]
Molecular Weight 580.53 g/mol [5][6]
Excitation (Ex) ~374 nm (in Methanol)[2][3]
Emission (Em) 430-640 nm (in Methanol)[2][3][4]
Appearance Light yellow to yellow solid[6]

Solubility

Proper dissolution of ER-Tracker™ Blue-White DPX is critical for the preparation of stock and working solutions. The recommended solvent is high-quality, anhydrous dimethylsulfoxide (DMSO).[1]

SolventConcentrationPreparation NotesSource
DMSO 5 mg/mL (8.61 mM)Ultrasonic and warming and heat to 60°C may be required. Use newly opened DMSO as hygroscopic DMSO can impact solubility.[5][6]
DMSO 1 mMTo prepare a 1 mM stock solution, dissolve 100 µg of ER-Tracker™ in 128 µL of DMSO.[6]

Storage and Stability

Correct storage of ER-Tracker™ Blue-White DPX is essential to maintain its fluorescence and targeting capabilities. Both the solid form and stock solutions require specific storage conditions to prevent degradation.

FormStorage TemperatureDurationStorage ConditionsSource
Solid 4°CAs specified by manufacturerSealed, away from moisture and light.[5][6]
Solid -5°C to -30°CAs specified by manufacturerProtect from light.[7][8][9]
In Solvent (DMSO) -20°C1 monthSealed, away from moisture and light. Avoid repeated freeze-thaw cycles.[1][5][6]
In Solvent (DMSO) -80°C6 monthsSealed, away from moisture and light. Avoid repeated freeze-thaw cycles.[5][6]

Experimental Protocols

The following are generalized protocols for staining live cells with ER-Tracker™ Blue-White DPX. Optimization may be required depending on the cell type and experimental conditions.

Preparation of Staining Solution
  • Prepare Stock Solution: Allow the vial of ER-Tracker™ Blue-White DPX (typically supplied as a 1 mM solution in DMSO) to warm to room temperature.[1] Briefly centrifuge the vial to collect the solution at the bottom.[1]

  • Prepare Working Solution: Dilute the stock solution in a serum-free cell culture medium or Phosphate Buffered Saline (PBS) to a final working concentration of 100 nM to 1 µM.[3][6] The optimal concentration should be determined experimentally.

Staining Protocol for Adherent Cells
  • Cell Culture: Culture adherent cells on sterile coverslips or in an appropriate imaging dish.

  • Washing: Remove the culture medium and wash the cells twice with pre-warmed, probe-free buffer or medium.[4][5]

  • Staining: Add the prepared working solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 5-30 minutes at 37°C.[1][5][6]

  • Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed, probe-free medium.[5][6]

  • Imaging: The cells are now ready for observation by fluorescence microscopy.

Staining Protocol for Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[5][6]

  • Washing: Wash the cells twice with PBS, centrifuging after each wash.[5][6] Resuspend the cells to a density of 1x10^6 cells/mL.[5][6]

  • Staining: Add 1 mL of the working solution to the cell suspension.

  • Incubation: Incubate at room temperature for 5-30 minutes.[5][6]

  • Washing: Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[5][6] Wash the cells twice with PBS.[5][6]

  • Resuspension and Imaging: Resuspend the cells in serum-free cell culture medium or PBS for analysis by fluorescence microscopy or flow cytometry.[5][6]

Note on Fixation: The staining pattern of ER-Tracker™ Blue-White DPX is partially retained after fixation with 4% formaldehyde.[1][2] However, significant fluorescence signal loss may occur.[10] The dye is not suitable for staining cells after fixation.[5][6]

Visualized Workflows and Relationships

Experimental Workflow for Live-Cell Imaging

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis prep_stock Prepare 1 mM Stock Solution in DMSO prep_working Prepare 100 nM - 1 µM Working Solution prep_stock->prep_working Dilute in serum-free medium or PBS wash1 Wash Cells prep_working->wash1 stain Incubate with Working Solution (5-30 min) wash1->stain wash2 Wash Cells stain->wash2 image Fluorescence Microscopy or Flow Cytometry wash2->image

Caption: Workflow for staining live cells with ER-Tracker™ Blue-White DPX.

Relationship Between Storage, Solubility, and Experimental Success

logical_relationship cluster_storage Proper Storage cluster_solubility Optimal Solubility cluster_outcome Experimental Outcome storage_conditions Correct Temperature (≤-20°C for solution) Protection from Light & Moisture solubility_factors Anhydrous DMSO Appropriate Concentration storage_conditions->solubility_factors Maintains Dye Integrity success Reliable & Reproducible ER Staining storage_conditions->success Prevents Dye Degradation solubility_factors->success Ensures Accurate Working Concentration failure Inconsistent Staining High Background No Signal improper_storage Incorrect Temperature Light/Moisture Exposure Freeze-Thaw Cycles improper_storage->failure Dye Degradation poor_solubility Hygroscopic DMSO Precipitate Formation improper_storage->poor_solubility poor_solubility->failure Inaccurate Concentration Aggregates

Caption: Factors influencing the successful application of ER-Tracker™ Blue-White DPX.

References

Illuminating the Labyrinth: A Technical Guide to Fluorescent Probes for Endoplasmic Reticulum Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The endoplasmic reticulum (ER) is a dynamic and intricate organelle central to cellular homeostasis, playing critical roles in protein synthesis and folding, lipid metabolism, and calcium storage.[1][2] Its dysfunction is implicated in a host of diseases, making the ability to visualize and track its morphology and function paramount in biological research and drug discovery.[3][4] Fluorescent probes have emerged as indispensable tools for the real-time, high-resolution imaging of the ER in living cells.[3][5] This in-depth guide elucidates the fundamental principles of employing these probes, from their design and targeting mechanisms to practical experimental protocols and data interpretation.

Core Principles of ER-Targeted Fluorescent Probes

The effective tracking of the endoplasmic reticulum using fluorescent probes hinges on two primary principles: selective targeting to the ER and robust fluorescence emission upon localization. The design of these probes typically incorporates three key components: a fluorophore, a targeting moiety, and potentially a recognition or reactive group for sensing specific analytes within the ER.[2]

Targeting Strategies:

Several strategies have been developed to ensure the specific accumulation of fluorescent probes within the ER.[1][2] A prevalent and effective approach involves the use of small molecules that bind to proteins or receptors abundant in the ER membrane.[6]

  • Sulfonamides and Sulfonylureas: These moieties are the most commonly employed targeting groups for the ER.[2][7] For instance, glibenclamide, a sulfonylurea drug, binds to the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominent on the ER membrane.[6][8][9] This interaction facilitates the selective accumulation of fluorophores conjugated to glibenclamide, such as in the commercially available ER-Tracker™ dyes.[8][9][10]

  • Genetically Encoded Probes: An alternative to small-molecule dyes is the use of fluorescent proteins (FPs) fused with ER-targeting signal sequences.[5][11] These constructs, such as CellLight® ER-GFP and CellLight® ER-RFP, utilize cellular protein trafficking mechanisms to direct the fluorescent protein to the ER lumen.[12] This method offers high specificity and is suitable for long-term imaging studies.

Fluorophore Selection:

The choice of fluorophore is critical and depends on the specific application, available imaging equipment, and the need to avoid spectral overlap with other fluorescent labels in multiplexing experiments. Organic fluorophores are widely used due to their synthetic tunability, photostability, high quantum yields, and relatively low cytotoxicity.[1]

Quantitative Data of Common ER Fluorescent Probes

For ease of comparison, the spectral properties of several widely used fluorescent probes for ER tracking are summarized in the table below.

Probe NameTargeting MoietyExcitation (nm)Emission (nm)Stokes Shift (nm)Notes
ER-Tracker™ Green Glibenclamide~504~511~7BODIPY™ FL conjugate; suitable for live-cell imaging.[8][9][10]
ER-Tracker™ Red Glibenclamide~587~615~28BODIPY™ TR conjugate; suitable for live-cell imaging.[8][10]
ER-Tracker™ Blue-White DPX Dapoxyl™~374430–640>56Environment-sensitive fluorescence; compatible with DAPI filter sets.[8][12]
CellLight® ER-GFP ER Signal Sequence~488~509~21Genetically encoded green fluorescent protein; requires transduction.[12]
CellLight® ER-RFP ER Signal Sequence~555~584~29Genetically encoded red fluorescent protein; requires transduction.[12]
ER Tracer™ Green ER Binder~503~512~9Cell-permeant dye with spectral properties similar to FITC.[13]
ER Tracer™ Red ER Binder~588~615~27Cell-permeant dye with spectral properties similar to Texas Red®.[13]

Experimental Protocols

The successful application of fluorescent probes for ER tracking necessitates meticulous experimental execution. Below are detailed methodologies for both small-molecule dye staining and the use of genetically encoded probes.

Protocol 1: Staining Live Cells with Small-Molecule ER Probes (e.g., ER-Tracker™ Dyes)

This protocol is a general guideline and may require optimization based on the specific cell type and probe used.

Materials:

  • ER-Tracker™ dye (e.g., Green or Red)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg)

  • Complete cell culture medium

  • Live-cell imaging microscope

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of the ER-Tracker™ dye in high-quality anhydrous DMSO.[10][14] For ER-Tracker™ Green, dissolve 100 µg in 128 µL of DMSO. For ER-Tracker™ Red, dissolve 100 µg in 110 µL of DMSO.[10]

    • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[9]

  • Working Solution Preparation:

    • On the day of the experiment, thaw a vial of the stock solution.

    • Dilute the 1 mM stock solution to a final working concentration of 100 nM to 1 µM in pre-warmed HBSS/Ca/Mg.[10][14] The optimal concentration should be determined empirically for each cell type to minimize potential artifacts.[10]

  • Cell Staining:

    • Grow cells on a suitable imaging dish or coverslip.

    • For adherent cells, remove the culture medium and wash the cells once with pre-warmed HBSS/Ca/Mg.[10][14]

    • Add the pre-warmed staining solution (working solution) to the cells, ensuring complete coverage.

    • Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.[10][14]

  • Washing and Imaging:

    • Remove the staining solution and wash the cells twice with fresh, pre-warmed complete culture medium or HBSS/Ca/Mg.[14]

    • Replace the wash solution with fresh, pre-warmed medium for imaging.

    • Image the stained cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye. For ER-Tracker™ Green, a standard FITC filter set is suitable, while a TRITC or Texas Red® filter set is appropriate for ER-Tracker™ Red.[13]

  • (Optional) Fixation:

    • The staining pattern of some ER-Tracker™ dyes is partially retained after formaldehyde (B43269) fixation.[10][12]

    • For ER-Tracker™ Green and Red, fix cells with 4% formaldehyde for 2 minutes at 37°C.[15]

    • For ER-Tracker™ Blue-White DPX, fix cells with 4% formaldehyde for 10-20 minutes at 37°C.[10]

    • Note: Permeabilization with detergents like Triton™ X-100 is generally not recommended as it can lead to loss of the dye signal.[10] For ER-Tracker™ Green, fixation is not advised.[9]

Protocol 2: Live-Cell ER Labeling with Genetically Encoded Probes (e.g., CellLight® ER-GFP)

Materials:

  • CellLight® ER-GFP (or RFP) reagent (BacMam 2.0)

  • Complete cell culture medium

  • Live-cell imaging microscope

Procedure:

  • Cell Preparation:

    • Plate cells in a suitable imaging vessel to achieve the desired confluence at the time of imaging.

  • Transduction:

    • On the day of transduction, remove the culture medium and add fresh, complete medium.

    • Add the appropriate amount of CellLight® ER-GFP reagent to the cells. The optimal amount should be determined empirically, but a starting point of 30 particles per cell is recommended.

    • Incubate the cells for at least 16 hours at 37°C in a 5% CO2 incubator to allow for expression of the fluorescent protein.

  • Imaging:

    • After the incubation period, the cells can be imaged directly without the need for washing.

    • Use a fluorescence microscope with the appropriate filter set for GFP (excitation ~488 nm, emission ~509 nm) or RFP (excitation ~555 nm, emission ~584 nm).

  • (Optional) Fixation and Multiplexing:

    • Cells expressing CellLight® ER fluorescent proteins can be fixed with formaldehyde for colocalization studies with other antibodies or fluorescent probes.[12]

    • These genetically encoded probes are compatible with other fluorescent labels for multiplex analysis in live cells.[12]

Visualizing Key Concepts

To further clarify the principles and workflows discussed, the following diagrams are provided in the DOT language for visualization.

ER_Probe_Mechanism cluster_cell Living Cell cluster_probe Fluorescent Probe cluster_microscope Fluorescence Microscope ER Endoplasmic Reticulum Detector Emission Detection ER->Detector Fluorescence Emission Probe Fluorophore + Targeting Moiety Probe->ER Selective Binding Microscope Excitation Light Microscope->ER Excitation

Caption: Mechanism of ER fluorescent probe action.

Experimental_Workflow start Start prep_cells Prepare Cells (Plate on imaging dish) start->prep_cells prep_probe Prepare Probe (Stock & Working Solutions) prep_cells->prep_probe stain Stain Cells (Incubate with probe) prep_probe->stain wash Wash Cells (Remove unbound probe) stain->wash image Image Cells (Fluorescence Microscopy) wash->image analyze Analyze Data image->analyze

Caption: Experimental workflow for ER staining.

Probe_Selection_Logic start Probe Selection live_or_fixed Live or Fixed Cells? start->live_or_fixed multiplex Multiplexing? start->multiplex duration Short or Long-term Imaging? live_or_fixed->duration Live small_molecule Small-Molecule Dyes (e.g., ER-Tracker) live_or_fixed->small_molecule Fixed (with caution) duration->small_molecule Short-term genetically_encoded Genetically Encoded Probes (e.g., CellLight ER-GFP) duration->genetically_encoded Long-term multiplex->small_molecule Consider Spectral Overlap multiplex->genetically_encoded Consider Spectral Overlap

Caption: Logic for selecting an ER fluorescent probe.

By understanding the fundamental principles, having access to comparative data, and following robust experimental protocols, researchers can effectively leverage fluorescent probes to unravel the complexities of the endoplasmic reticulum in both health and disease.

References

Methodological & Application

Application Notes: ER-Tracker™ Blue-White DPX for Live-Cell Imaging of the Endoplasmic Reticulum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2] This photostable probe allows for real-time observation of the ER's complex network and its dynamic processes within living cells.[3] Unlike traditional ER stains such as DiOC6(3), ER-Tracker™ Blue-White DPX rarely stains mitochondria, providing a more accurate representation of ER morphology and dynamics.[3][4] Its low cytotoxicity at effective concentrations makes it suitable for prolonged imaging studies.[5][6] This document provides detailed protocols for the use of ER-Tracker™ Blue-White DPX in live-cell imaging applications.

Mechanism of Action

ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family.[1] Its selectivity for the ER is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[3] The probe's fluorescence is environmentally sensitive; as the polarity of the solvent increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[1][3] This property contributes to its enhanced fluorescence emission within the unique lipid environment of the ER.[3] Some ER-Tracker dyes are conjugates of glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K+ channels that are prominent on the ER.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for ER-Tracker™ Blue-White DPX.

Table 1: Physicochemical and Spectral Properties

PropertyValue
Molecular FormulaC₂₆H₂₁F₅N₄O₄S
Molecular Weight580.53 g/mol [6]
Excitation Wavelength (Ex)~374 nm[2]
Emission Wavelength (Em)430 - 640 nm (environment-sensitive)[2][7]
Recommended FilterDAPI or UV longpass[2][4]
SolventAnhydrous Dimethylsulfoxide (DMSO)[1]

Table 2: Staining and Imaging Parameters

ParameterRecommendation
Stock Solution Concentration1 mM in DMSO[1][4]
Working Concentration100 nM - 1 µM[4][5]
Incubation Time5 - 30 minutes[5][6]
Incubation Temperature37°C[1][4]
Fixation CompatibilityPartially retained after 4% formaldehyde (B43269) fixation[1][4]
Cytotoxicity (IC50 for similar coumarin-based probes)205 to 252 μM[3][]

Experimental Protocols

Reagent Preparation

  • Stock Solution (1 mM): ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in DMSO.[1] If provided as a solid, dissolve the appropriate amount in high-quality, anhydrous DMSO to achieve a 1 mM concentration. For example, dissolve 100 µg of the dye in 128 µL of DMSO.[5][6]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[1][5] Avoid repeated freeze-thaw cycles.[5]

  • Working Solution (100 nM - 1 µM): On the day of the experiment, warm the stock solution to room temperature. Briefly centrifuge the vial to collect the solution at the bottom.[4] Dilute the 1 mM stock solution to the desired working concentration (100 nM - 1 µM) in a suitable buffer, such as serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium (HBSS/Ca/Mg).[4][5] The optimal concentration may vary depending on the cell type and experimental conditions.

Staining Protocol for Adherent Cells

  • Culture adherent cells on sterile coverslips or in a suitable imaging dish.

  • When cells reach the desired confluency, remove the culture medium.

  • Wash the cells once with HBSS.

  • Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 15-30 minutes at 37°C.[1][4]

  • Remove the staining solution and wash the cells twice with fresh, pre-warmed, probe-free medium.[5]

  • The cells are now ready for live-cell imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells

  • Harvest the cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[5][6]

  • Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[5][6]

  • Resuspend the cell pellet to a density of approximately 1 x 10⁶ cells/mL in serum-free medium or PBS.[5][6]

  • Add the ER-Tracker™ Blue-White DPX working solution to the cell suspension.

  • Incubate for 5-30 minutes at room temperature or 37°C.[5][6]

  • Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[5][6]

  • Wash the cells twice with PBS, centrifuging after each wash.[5][6]

  • Resuspend the final cell pellet in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[5][6]

Fixation and Permeabilization (Optional)

While ER-Tracker™ Blue-White DPX is primarily for live-cell imaging, the staining can be partially retained after fixation.

  • After staining, fix the cells with 4% formaldehyde in PBS for 10-20 minutes at 37°C.[1][4]

  • Wash the cells twice with a suitable buffer.

  • If subsequent immunostaining is required, permeabilize the cells with 0.2% Triton™ X-100 for 10 minutes.[4]

  • Proceed with subsequent staining or imaging. Note that a significant loss of fluorescence signal may occur after fixation.[7]

Applications in Research and Drug Development

  • Live-Cell Imaging of ER Dynamics: Enables the real-time visualization of the ER's intricate and dynamic network in living cells.[3]

  • ER Stress Studies: Allows for the study of morphological changes in the ER during ER stress, a condition implicated in various diseases.[3]

  • Co-localization Studies: Can be used with other fluorescent probes targeting different organelles to investigate interactions between the ER and other cellular structures.[3] For example, co-staining with mitochondrial markers like MitoTracker™ Red can be used to visualize ER-mitochondria contact sites.[3][4]

  • Apoptosis Research: The probe is instrumental in tracking the reorganization of the ER during processes like apoptosis.[3]

Visualizations

ER_Tracker_Adherent_Workflow start Start: Adherent Cells on Coverslip wash1 Wash with HBSS start->wash1 stain Add ER-Tracker™ Working Solution (100 nM - 1 µM) wash1->stain incubate Incubate 15-30 min at 37°C stain->incubate wash2 Wash twice with probe-free medium incubate->wash2 image Live-Cell Imaging wash2->image fix Optional: Fix with 4% Formaldehyde wash2->fix fix->image

Caption: Workflow for staining adherent cells with ER-Tracker™ Blue-White DPX.

ER_Tracker_Suspension_Workflow start Start: Suspension Cells wash1 Wash twice with PBS start->wash1 resuspend Resuspend cells (1x10^6/mL) wash1->resuspend stain Add ER-Tracker™ Working Solution (100 nM - 1 µM) resuspend->stain incubate Incubate 5-30 min stain->incubate wash2 Wash twice with PBS incubate->wash2 resuspend2 Resuspend in medium/PBS wash2->resuspend2 analyze Analyze: Microscopy or Flow Cytometry resuspend2->analyze

Caption: Workflow for staining suspension cells with ER-Tracker™ Blue-White DPX.

References

Application Notes and Protocols for Staining Adherent Cells with ER-Tracker™ Blue-White DPX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER). This fluorescent probe is a member of the Dapoxyl™ (DPX) dye family, which is characterized by long emission wavelengths, high extinction coefficients, and high quantum yields.[1] A key feature of ER-Tracker™ Blue-White DPX is its environmental sensitivity; its fluorescence emission maximum shifts to longer wavelengths as the polarity of its environment increases.[1][2] This property contributes to its strong fluorescence when localized within the lipid environment of the ER. The dye is a derivative of a BODIPY™ series dye coupled with glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K+ channels that are prominent on the ER, facilitating its selective accumulation.[1][3] These characteristics make it an invaluable tool for visualizing the complex network and dynamics of the ER in living cells.

Product Information

A summary of the key specifications for ER-Tracker™ Blue-White DPX is provided below.

PropertyValueReference
Molecular Formula C₂₆H₂₁F₅N₄O₄S[4]
Molecular Weight 580.53 g/mol [4]
Excitation (Ex) ~374 nm (in methanol), ~430 nm[4][5]
Emission (Em) 430-640 nm (in methanol), ~485 nm[4][5]
Solvent DMSO[4]
Storage ≤–20°C, protected from light[3]
Recommended Working Concentration 100 nM - 1 µM[3][6]

Mechanism of Action

The selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum is conferred by the glibenclamide moiety. Glibenclamide is known to bind to the sulfonylurea receptors of ATP-sensitive potassium (K-ATP) channels, which are abundant on the ER membrane.[1] This targeted binding leads to the accumulation of the dye within the ER, allowing for its specific visualization.

Caption: ER-Tracker Blue-White DPX targeting mechanism.

Experimental Protocols

The following protocols are optimized for staining adherent cells. It is recommended to optimize the conditions for specific cell types and experimental setups.

Reagent Preparation

1. 1 mM Stock Solution: ER-Tracker™ Blue-White DPX is often supplied as a 1 mM stock solution in DMSO.[1][7] If starting with a lyophilized powder, dissolve 100 µg in 128 µL of high-quality, anhydrous DMSO to obtain a 1 mM stock solution.[3][4]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

2. Staining Working Solution: Dilute the 1 mM stock solution to a final working concentration of 100 nM to 1 µM in a suitable buffer. For optimal results, use pre-warmed (37°C) serum-free medium or Hanks' Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg).[5][6]

  • Note: The optimal concentration should be determined empirically for each cell type to achieve bright staining with minimal background fluorescence.[2]

Staining Protocol for Adherent Cells

Workflow for Staining Adherent Cells Start Start: Adherent cells cultured on coverslips Remove_Medium Remove culture medium Start->Remove_Medium Wash_Cells Wash cells with pre-warmed HBSS Remove_Medium->Wash_Cells Add_Staining_Solution Add pre-warmed ER-Tracker working solution (100 nM - 1 µM) Wash_Cells->Add_Staining_Solution Incubate Incubate for 15-30 minutes at 37°C Add_Staining_Solution->Incubate Remove_Staining_Solution Remove staining solution Incubate->Remove_Staining_Solution Wash_Again Wash cells twice with fresh, pre-warmed, probe-free medium Remove_Staining_Solution->Wash_Again Image Image cells using fluorescence microscopy Wash_Again->Image Optional_Fix Optional: Fixation with 4% formaldehyde (B43269) Image->Optional_Fix End End Optional_Fix->End

Caption: Experimental workflow for ER-Tracker staining.

Step-by-Step Procedure:

  • Cell Culture: Culture adherent cells on sterile coverslips or in a suitable imaging dish to the desired confluency.

  • Preparation:

    • Prepare the ER-Tracker™ Blue-White DPX working solution as described in the "Reagent Preparation" section.

    • Pre-warm the working solution and wash buffer (e.g., HBSS) to 37°C.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed HBSS.[6]

    • Add the pre-warmed ER-Tracker™ working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15 to 30 minutes at 37°C, protected from light.[1][7]

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with fresh, pre-warmed, probe-free medium or HBSS.[2] Each wash should be for approximately 5 minutes to effectively remove background fluorescence.[2]

  • Imaging:

    • Mount the coverslip on a slide with a drop of fresh medium or buffer.

    • Visualize the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI or UV long-pass filter).[5][8]

Fixation and Permeabilization (Optional)

ER-Tracker™ Blue-White DPX staining is partially retained after formaldehyde fixation.[6]

  • Fixation: After staining and washing, fix the cells with 4% formaldehyde in PBS for 10-20 minutes at 37°C.[1][7]

  • Washing: Wash the fixed cells twice with PBS for 5 minutes each.

  • Permeabilization: If performing subsequent immunostaining, cells can be permeabilized with 0.2% Triton™ X-100 in PBS for 10 minutes.[7]

  • Imaging: Proceed with any additional staining and imaging.

Applications in Research

ER-Tracker™ Blue-White DPX is a versatile tool for a range of applications in cell biology and drug development, including:

  • Live-Cell Imaging: Enables real-time visualization of the ER's dynamic structure and morphology.[2]

  • ER Stress Studies: Can be used to observe morphological changes of the ER in response to various stimuli or drug treatments.[2]

  • Co-localization Studies: Its spectral properties allow for multiplexing with other fluorescent probes to study the interactions between the ER and other organelles, such as mitochondria.[2]

  • Apoptosis Research: Useful for tracking the reorganization of the ER during programmed cell death.[2][]

Troubleshooting

IssuePossible CauseSuggested Solution
Weak Signal * Suboptimal dye concentration.* Titrate the working concentration of the dye (100 nM - 1 µM) to find the optimal concentration for your cell type.
* Insufficient incubation time.* Increase the incubation time up to 30 minutes.
High Background * Inadequate washing.* Ensure thorough washing (2-3 times for 5 minutes each) with probe-free medium after staining.
* Dye concentration is too high.* Reduce the working concentration of the dye.
Photobleaching * Excessive exposure to excitation light.* Minimize light exposure during imaging. Use neutral density filters and acquire images with the shortest possible exposure time.
Cell Toxicity * High dye concentration.* Use the lowest effective concentration of the dye.
* Prolonged incubation.* Reduce the incubation time.

References

Application Notes and Protocols for ER-Tracker™ Blue-White DPX Staining in Suspension Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1] This photostable probe allows for the real-time observation of the ER's structure and dynamic processes in living cells.[2] Unlike some traditional ER stains, such as DiOC6(3), ER-Tracker™ Blue-White DPX rarely stains mitochondria, providing a more accurate representation of the ER's morphology.[2][3][4] The dye is a member of the Dapoxyl™ (DPX) dye family and is an environmentally-sensitive probe; its fluorescence emission is dependent on the polarity of its local environment.[1][2] This characteristic contributes to its enhanced fluorescence within the unique lipid environment of the ER.[2] ER-Tracker™ Blue-White DPX is excited by ultraviolet (UV) light and emits a broad blue-white fluorescence, making it suitable for multiplexing with other fluorescent probes.[2]

The mechanism of action for ER-Tracker™ dyes involves selective accumulation in the ER.[2] Some ER-Tracker™ probes are conjugates of glibenclamide, a drug that binds to sulfonylurea receptors of ATP-sensitive K+ channels which are prominent on the ER.[1] This high selectivity is crucial for accurate imaging of the ER.

These application notes provide a detailed protocol for staining suspension cells with ER-Tracker™ Blue-White DPX for analysis by fluorescence microscopy or flow cytometry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for using ER-Tracker™ Blue-White DPX. Optimal conditions may vary depending on the cell type and experimental setup, and therefore empirical determination is recommended.

ParameterRecommended ValueNotes
Stock Solution Concentration 1 mM in DMSOStore at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[5][6]
Working Concentration 100 nM - 1 µMDilute the stock solution in serum-free medium or a suitable buffer like PBS.[2][5][6] The lowest possible dye concentration that gives bright staining with minimal background is recommended to avoid artifacts.[2]
Incubation Time 5 - 30 minutesOptimal time should be determined for each cell type.[5][6]
Incubation Temperature Room Temperature or 37°CProtocols vary, with some suggesting room temperature[5][6] and others 37°C.[3][7]
Excitation Wavelength ~374 nm[2][8]---
Emission Wavelength 430 - 640 nm[2][8]The broad emission necessitates the use of a long-pass DAPI filter for imaging.[2]
Cell Density 1 x 10⁶ cells/mLA recommended starting density for staining in suspension.[5][6]

Experimental Protocol: Staining of Suspension Cells

This protocol is designed for staining suspension cells with ER-Tracker™ Blue-White DPX for analysis by fluorescence microscopy or flow cytometry.

Materials:

  • ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)

  • Suspension cells

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Preparation of Working Solution:

    • Thaw the 1 mM ER-Tracker™ Blue-White DPX stock solution to room temperature.

    • Dilute the stock solution in pre-warmed (37°C) serum-free medium or PBS to the desired working concentration (typically between 100 nM and 1 µM).[2][5][6] It is crucial to determine the optimal concentration for your specific cell type to achieve bright staining with low background.

  • Cell Preparation:

    • Harvest the suspension cells and centrifuge at 1000 x g for 3-5 minutes at 4°C.[5][6]

    • Discard the supernatant and wash the cells twice with PBS, centrifuging after each wash.[5][6]

    • Resuspend the cell pellet to a density of 1 x 10⁶ cells/mL in the appropriate buffer.[5][6]

  • Staining:

    • Add 1 mL of the ER-Tracker™ Blue-White DPX working solution to the cell suspension.

    • Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.[3][5][6] The optimal incubation time will vary depending on the cell line.

  • Washing:

    • After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C.[5][6]

    • Discard the supernatant.

    • Wash the cells twice with PBS, centrifuging after each wash, to remove any excess dye.[5][6]

  • Analysis:

    • Resuspend the final cell pellet in serum-free medium or PBS.[5][6]

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry. For microscopy, place a drop of the cell suspension on a microscope slide and cover with a coverslip.

Fixation (Optional):

While ER-Tracker™ Blue-White DPX is primarily for live-cell imaging, it is possible to fix the cells after staining.[2] However, a significant loss of the fluorescence signal is expected.[8] If fixation is necessary, use 4% formaldehyde (B43269) for 10-20 minutes at 37°C.[1][3]

Experimental Workflow Diagram

ER_Tracker_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis prep_solution Prepare Staining Solution (100 nM - 1 µM) stain_cells Incubate Cells with Probe (5-30 min) prep_solution->stain_cells prep_cells Prepare Suspension Cells (1x10^6 cells/mL) prep_cells->stain_cells wash_cells Wash Cells Twice with PBS stain_cells->wash_cells resuspend Resuspend Cells wash_cells->resuspend analysis Fluorescence Microscopy or Flow Cytometry resuspend->analysis

Caption: Workflow for ER-Tracker™ Blue-White DPX staining of suspension cells.

Applications in Research and Drug Development

ER-Tracker™ Blue-White DPX is a valuable tool for investigating a variety of cellular processes involving the endoplasmic reticulum. Its high selectivity and suitability for live-cell imaging enable detailed studies of:

  • ER Stress Responses: The dye can be used to visualize morphological changes in the ER during ER stress, a condition implicated in numerous diseases.[2]

  • Apoptosis: Researchers can track the reorganization of the ER during programmed cell death.[2] During late apoptosis, ER-resident proteins and the lipophilic ER-Tracker™ Blue-White DPX have been observed to translocate to the cell surface.[]

  • Co-localization Studies: The probe can be used in conjunction with other fluorescent markers for different organelles to study the interactions and spatial relationships between the ER and structures like mitochondria or the Golgi apparatus.[2]

  • Quantitative Analysis: Flow cytometry with ER-Tracker™ Blue-White DPX allows for the quantitative analysis of ER content and morphology in large cell populations.[2]

By providing a clear and specific visualization of the endoplasmic reticulum, ER-Tracker™ Blue-White DPX facilitates a deeper understanding of cellular function in both normal and pathological states, making it a powerful reagent for basic research and drug development.

References

Application Notes: ER-Tracker™ Blue-White DPX for Optimal Endoplasmic Reticulum Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Blue-White DPX is a highly selective, cell-permeant fluorescent probe designed for the precise labeling and visualization of the endoplasmic reticulum (ER) in living cells.[1][2][3][4][5][6] As a member of the Dapoxyl™ (DPX) dye family, it exhibits sensitivity to its environment, making it a powerful tool for studying ER morphology, dynamics, and stress responses.[1][2] Its photostability is a key feature for time-lapse microscopy, enabling real-time observation of the ER's intricate network.[1] This document provides detailed protocols and quantitative data to assist researchers in achieving optimal staining results with ER-Tracker™ Blue-White DPX.

Mechanism of Action

ER-Tracker™ Blue-White DPX selectively accumulates in the ER membranes.[1] The dye's fluorescence characteristics are influenced by the polarity of its local environment, such as the unique lipid composition of the ER.[1] Unlike some traditional ER stains, it shows high selectivity for the ER over other organelles like mitochondria.[1][2] The probe is based on the BODIPY™ dye series coupled with Glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K+ channels that are prominent on the ER.[2][7][8]

Data Presentation

Spectral Properties
ParameterWavelength(s)Recommended Filter
Excitation~374 nm[1][3][5][6]DAPI or UV longpass[2]
Emission430–640 nm[1][2][3][5][6]DAPI or UV longpass[2]
Recommended Staining Concentrations & Conditions
ParameterRecommendationNotes
Working Concentration 100 nM – 1 µM [1][2][9][10]The optimal concentration should be determined empirically for each cell type.[1] Use the lowest possible concentration to minimize labeling artifacts.[1][2][9][10]
Incubation Time 15–30 minutes[2][7][8][9]
Incubation Temperature 37°C[2][9][10]
Staining Buffer Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺[1][2][9][10] or serum-free medium/PBS[1][7][8]HBSS with calcium and magnesium is recommended for maintaining optimal ER morphology.[1]
Fixation and Permeabilization Effects
Post-Staining ProcedureRecommended ProtocolEffect on Fluorescence Signal
Fixation 4% formaldehyde (B43269) for 10–20 minutes at 37°C[2][9][10]Signal is only partially retained; can result in a signal loss of 40% to 70%.[1][2]
Permeabilization 0.2% Triton™ X-100 for 10 minutes[1][2][9][10]Not generally recommended as the signal is not well-retained.[1][9]

Experimental Protocols

Reagent Preparation
  • Stock Solution Preparation : ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in DMSO.[2] Before use, allow the vial to warm to room temperature and briefly centrifuge to collect the solution at the bottom.[2]

  • Working Solution Preparation : Dilute the 1 mM stock solution to the desired final working concentration (100 nM - 1 µM) in a suitable buffer, such as pre-warmed (37°C) serum-free medium or HBSS with Ca²⁺/Mg²⁺.[1][2][9]

Staining Protocol for Adherent Cells
  • Plate cells on coverslips or in an appropriate imaging dish and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with pre-warmed HBSS.[2][9]

  • Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to the cells, ensuring complete coverage.[7][8]

  • Incubate for 15–30 minutes at 37°C, protected from light.[2][7][8][9]

  • Remove the staining solution and wash the cells twice with fresh, pre-warmed medium or buffer.[7][8]

  • The cells are now ready for live-cell imaging under a fluorescence microscope.

Staining Protocol for Suspension Cells
  • Centrifuge the cell suspension at 1000 x g for 3-5 minutes to pellet the cells.[7][8]

  • Discard the supernatant and wash the cells twice with pre-warmed PBS, centrifuging between washes.[7][8]

  • Resuspend the cells in the pre-warmed ER-Tracker™ Blue-White DPX working solution at a recommended density of 1x10⁶ cells/mL.[7][8]

  • Incubate for 15–30 minutes at 37°C, protected from light.[7][8]

  • Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.[7][8]

  • Wash the cells twice with fresh, pre-warmed medium or buffer.[7][8]

  • Resuspend the cells in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry.[7][8]

Post-Staining Fixation and Permeabilization (Optional)
  • Fixation : After staining, remove the wash buffer and add 4% formaldehyde in PBS. Incubate for 10–20 minutes at 37°C.[2][9][10]

  • Washing : Wash the cells twice with a suitable buffer for 5 minutes each time.[2][9][10]

  • Permeabilization (if required for subsequent immunostaining) : Add 0.2% Triton™ X-100 in PBS and incubate for 10 minutes.[1][2][9][10] Be aware that this step can further reduce the fluorescence signal.[1]

  • Wash the cells twice with buffer before proceeding with any additional staining or mounting.

Visualizations

ER_Tracker_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis cluster_optional Optional Post-Staining prep_stock Prepare 1 mM Stock Solution prep_working Prepare Working Solution (100 nM - 1 µM) prep_stock->prep_working stain Incubate with Working Solution (15-30 min, 37°C) prep_working->stain cell_prep Prepare Adherent or Suspension Cells cell_prep->stain wash1 Wash Cells stain->wash1 live_imaging Live-Cell Imaging wash1->live_imaging fix Fixation (4% Formaldehyde) wash1->fix Optional permeabilize Permeabilization (0.2% Triton X-100) fix->permeabilize Optional immuno Immunostaining permeabilize->immuno

Caption: Experimental workflow for staining cells with ER-Tracker™ Blue-White DPX.

Staining_Mechanism probe ER-Tracker™ Blue-White DPX membrane Cell Membrane probe->membrane Cell Permeant cytosol Cytosol membrane->cytosol er_membrane Endoplasmic Reticulum Membrane cytosol->er_membrane Selective Accumulation receptor Sulfonylurea Receptors (on K+ channels) er_membrane->receptor Binds to fluorescence Fluorescence Emission (430-640 nm) receptor->fluorescence Results in

Caption: Simplified mechanism of ER-Tracker™ Blue-White DPX staining.

References

Application Notes and Protocols: Co-localization of ER-Tracker Blue-White DPX with Mitochondrial Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The endoplasmic reticulum (ER) and mitochondria are dynamic organelles that form close physical associations known as mitochondria-ER contact sites (MERCs) or mitochondria-associated membranes (MAMs). These interfaces are crucial hubs for cellular signaling, regulating processes such as calcium homeostasis, lipid synthesis and transport, and apoptosis.[1][2][3] Visualizing and quantifying the extent of ER-mitochondria co-localization is essential for understanding the roles of these interactions in both normal physiology and disease states. This document provides detailed application notes and protocols for co-staining live cells with ER-Tracker™ Blue-White DPX and various mitochondrial probes to study these critical subcellular structures.

Application Note

Principle of the Assay

This protocol describes the simultaneous labeling of the endoplasmic reticulum and mitochondria in live cells using fluorescent probes.

  • ER-Tracker™ Blue-White DPX: This cell-permeant, live-cell stain is highly selective for the endoplasmic reticulum.[4][5] It is a member of the Dapoxyl™ (DPX) dye family, which are environmentally sensitive probes.[5] ER-Tracker™ Blue-White DPX has a broad emission spectrum and a large Stokes shift, making it suitable for multiplexing experiments.[4][6]

  • Mitochondrial Probes: A variety of fluorescent probes are available to label mitochondria in live cells. These probes typically accumulate in the mitochondria based on the mitochondrial membrane potential. Common examples include:

    • MitoTracker™ Red CMXRos: A red-fluorescent dye that accumulates in active mitochondria and is well-retained after fixation.[7][8][9]

    • MitoTracker™ Green FM: A green-fluorescent dye that labels mitochondria regardless of membrane potential and is not well-retained after fixation.[10][11]

By using these probes in combination, researchers can visualize the proximity of the ER and mitochondria within a single cell using fluorescence microscopy.

Spectral Compatibility and Data Presentation

Careful selection of fluorescent probes with minimal spectral overlap is critical for successful co-localization studies. ER-Tracker™ Blue-White DPX has a broad emission, which requires consideration when pairing with other fluorophores.[4]

Probe NameExcitation (Ex) Max (nm)Emission (Em) Max (nm)Filter SetSuitability for Co-localization
ER-Tracker™ Blue-White DPX ~374[5][12]430-640[4][12]DAPI long-pass[12]N/A
MitoTracker™ Green FM ~490[10][13]~516[10][13]FITC/GFPGood spectral separation from ER-Tracker™ excitation.
MitoTracker™ Red CMXRos ~578[14]~599[14]TRITC/RFPEmission may overlap with the red end of the ER-Tracker™ spectrum; spectral unmixing may be necessary.[4]

Quantitative Analysis of Co-localization

  • Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensity of two fluorophores. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.

  • Mander's Overlap Coefficient (MOC): Represents the fraction of pixels from one channel that overlap with signal in the other channel. It is split into two coefficients (M1 and M2) and is less sensitive to differences in signal intensity than PCC.

Relevant Signaling Pathway: Calcium Homeostasis

ER-mitochondria contact sites are hotspots for calcium (Ca²⁺) signaling.[16] The ER serves as a major intracellular Ca²⁺ store, and upon stimulation, Ca²⁺ is released through channels like the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R). The close proximity of mitochondria allows for the efficient uptake of this released Ca²⁺ into the mitochondrial matrix, which is crucial for stimulating ATP production and other metabolic processes.[2][16][17]

G cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_Lumen ER Lumen (High [Ca²⁺]) IP3R IP3R Cytosol Cytosol IP3R->Cytosol Ca²⁺ Release SERCA SERCA Pump SERCA->ER_Lumen Mito_Matrix Mitochondrial Matrix (Low [Ca²⁺]) ATP_Production ATP Production Mito_Matrix->ATP_Production stimulates VDAC VDAC MCU MCU VDAC->MCU Ca²⁺ MCU->Mito_Matrix Ca²⁺ Uptake Stimulus Cellular Stimulus (e.g., IP₃) Stimulus->IP3R activates Cytosol->SERCA Ca²⁺ Reuptake Cytosol->VDAC Ca²⁺

Caption: Calcium signaling at ER-Mitochondria contact sites.

Experimental Protocols

General Experimental Workflow

G A 1. Cell Culture Seed cells on coverslips or imaging dishes. B 2. Prepare Staining Solutions Dilute ER-Tracker and MitoTracker to working concentrations. A->B C 3. Cell Staining Incubate cells with both probes simultaneously or sequentially. B->C D 4. Wash Remove excess dye with pre-warmed medium. C->D E 5. Live-Cell Imaging Acquire images using fluorescence microscopy. D->E F 6. (Optional) Fixation Fix cells if required for subsequent analysis. E->F G 7. Image Analysis Perform co-localization analysis. E->G F->G

Caption: General workflow for co-localization experiments.

Detailed Protocol for Co-staining with ER-Tracker™ Blue-White DPX and MitoTracker™ Red CMXRos

This protocol is a general guideline and may require optimization for different cell types and experimental conditions.

Materials Required:

  • ER-Tracker™ Blue-White DPX (e.g., Thermo Fisher E12353)[5]

  • MitoTracker™ Red CMXRos (e.g., Thermo Fisher M7512)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live-cell imaging medium (e.g., Hank's Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium)

  • Cell culture medium appropriate for your cells

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets (DAPI, TRITC/RFP)

Protocol Steps:

  • Cell Preparation:

    • One day before staining, seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of Staining Solutions:

    • ER-Tracker™ Stock Solution (1 mM): This is typically supplied as a ready-to-use solution in DMSO.[5]

    • MitoTracker™ Stock Solution (1 mM): Prepare a 1 mM stock solution by dissolving the lyophilized solid in the appropriate volume of high-quality anhydrous DMSO.

    • Working Solution: On the day of the experiment, prepare the staining solution by diluting the stock solutions into pre-warmed (37°C) live-cell imaging medium. The final working concentration may need to be optimized, but a starting point is:

      • ER-Tracker™ Blue-White DPX: 100 nM - 1 µM[5]

      • MitoTracker™ Red CMXRos: 25 nM - 500 nM

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed live-cell imaging medium.

    • Add the working solution containing both probes to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[5][10]

  • Wash and Image:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium.

    • Add fresh pre-warmed medium to the cells.

    • Image the cells immediately using a fluorescence microscope.

      • ER-Tracker™ Blue-White DPX: Use a DAPI or UV long-pass filter set.

      • MitoTracker™ Red CMXRos: Use a TRITC/RFP filter set.

      • Acquire images sequentially to minimize bleed-through between channels.

  • (Optional) Fixation:

    • The signal from ER-Tracker™ Blue-White DPX is only partially retained after formaldehyde (B43269) fixation.[5][12] MitoTracker™ Red CMXRos is generally well-retained.[7]

    • If fixation is required, after staining, wash the cells and then incubate with 3.7-4% formaldehyde in PBS for 15 minutes at room temperature.[18]

    • Wash the cells twice with PBS before imaging or proceeding with other applications like immunofluorescence.

Troubleshooting

ProblemPossible CauseSolution
Weak or No Signal - Dye concentration too low.- Incubation time too short.- Cells are unhealthy or dead.- Optimize dye concentration and incubation time.- Ensure cells are healthy and use a viability marker if necessary.
High Background - Dye concentration too high.- Inadequate washing.- Decrease dye concentration.- Increase the number and duration of wash steps.
Non-specific Staining - Dye aggregation.- Cell type specific issues.- Briefly centrifuge the stock solution before dilution.- Verify the localization with immunofluorescence against known ER or mitochondrial markers.
Phototoxicity/Bleaching - High excitation light intensity.- Prolonged exposure to light.- Reduce laser power and exposure time.- Use an anti-fade mounting medium for fixed cells.
Spectral Bleed-through - Overlapping emission spectra.- Acquire images sequentially.- Use narrow band-pass filters.- Apply linear unmixing algorithms during image processing.[4]

References

ER-Tracker™ Blue-White DPX: Application Notes and Protocols for Studying ER Stress and the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Perturbations to ER function can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). Chronic or unresolved ER stress is implicated in numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer, making the study of these pathways crucial for drug development.

ER-Tracker™ Blue-White DPX is a cell-permeant, fluorescent probe that is highly selective for the endoplasmic reticulum in live cells.[1][2] As a member of the Dapoxyl™ dye family, its fluorescence is sensitive to the polarity of its environment.[1][3] This property makes it a valuable tool for studying ER stress, as the accumulation of unfolded proteins can alter the biophysical properties of the ER lumen, leading to changes in the dye's fluorescence intensity.[1] Studies have demonstrated a correlation between increased ER-Tracker™ Blue-White DPX fluorescence and the upregulation of key UPR markers such as GRP78, phospho-PERK, phospho-eIF2α, and CHOP.[1]

These application notes provide detailed protocols for using ER-Tracker™ Blue-White DPX to monitor ER stress and the UPR in mammalian cells.

Product Information

PropertyValue
Excitation Wavelength (Peak) ~372-374 nm[2][4]
Emission Wavelength (Range) 430 - 640 nm[1][2]
Optimal Filter Set (Microscopy) DAPI long-pass[2][3]
Flow Cytometry Excitation UV Laser (~355 nm)[1][4]
Flow Cytometry Emission Filter DAPI filter set (e.g., 530/30 nm bandpass)[4]
Formulation 1 mM solution in DMSO[5][6]
Storage -20°C, protected from light[5][6]

Signaling Pathways

The Unfolded Protein Response is mediated by three main sensor proteins located on the ER membrane: PERK, IRE1, and ATF6. The following diagrams illustrate these key signaling pathways.

UPR_PERK_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP Binding PERK_inactive PERK (inactive) BiP->PERK_inactive Inhibition PERK_active PERK (active) Dimerized & Autophosphorylated PERK_inactive->PERK_active Activation eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_p p-eIF2α ATF4 ATF4 Translation eIF2a_p->ATF4 GlobalTranslation Global Protein Translation Inhibition eIF2a_p->GlobalTranslation ATF4_n ATF4 ATF4->ATF4_n Translocation CHOP CHOP Transcription ATF4_n->CHOP Induction

Caption: The PERK branch of the Unfolded Protein Response.

UPR_IRE1_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP Binding IRE1_inactive IRE1 (inactive) BiP->IRE1_inactive Inhibition IRE1_active IRE1 (active) Dimerized & Autophosphorylated IRE1_inactive->IRE1_active Activation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA Splicing XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation XBP1s_n XBP1s XBP1s_protein->XBP1s_n Translocation UPR_genes UPR Target Genes (Chaperones, ERAD) XBP1s_n->UPR_genes Transcription

Caption: The IRE1 branch of the Unfolded Protein Response.

UPR_ATF6_Pathway cluster_ER ER Lumen cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins BiP BiP UnfoldedProteins->BiP Binding ATF6_inactive ATF6 (inactive) BiP->ATF6_inactive Inhibition ATF6_active ATF6 ATF6_inactive->ATF6_active Translocation to Golgi S1P_S2P S1P & S2P Proteases ATF6_active->S1P_S2P Cleavage ATF6_cleaved Cleaved ATF6 (ATF6n) ATF6n_n ATF6n ATF6_cleaved->ATF6n_n Translocation UPR_genes UPR Target Genes (Chaperones, XBP1) ATF6n_n->UPR_genes Transcription

Caption: The ATF6 branch of the Unfolded Protein Response.

Experimental Protocols

Experimental Workflow Overview

The general workflow for assessing ER stress using ER-Tracker™ Blue-White DPX is depicted below.

experimental_workflow A Cell Seeding (Adherent or Suspension) B Induction of ER Stress (e.g., Tunicamycin, Thapsigargin) A->B C Staining with ER-Tracker™ Blue-White DPX B->C D Optional: Co-staining with other fluorescent probes (e.g., nuclear or mitochondrial) C->D E Data Acquisition (Fluorescence Microscopy or Flow Cytometry) C->E Without co-staining D->E F Data Analysis (Quantification of Fluorescence Intensity) E->F

Caption: General experimental workflow for ER stress analysis.

Reagent Preparation

1. 1 mM ER-Tracker™ Blue-White DPX Stock Solution: The product is supplied as a 1 mM stock solution in DMSO.[5][6] Before use, warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.

2. ER-Tracker™ Blue-White DPX Working Solution: Dilute the 1 mM stock solution in a suitable buffer, such as pre-warmed (37°C) serum-free medium or Phosphate-Buffered Saline (PBS), to a final working concentration of 100 nM to 1 µM.[1][6] The optimal concentration should be determined empirically for each cell type and experimental condition to achieve bright staining with minimal background. It is advisable to use the lowest concentration that gives a satisfactory signal.

Protocol 1: Staining of Adherent Cells
  • Seed adherent cells on sterile coverslips or in a multi-well plate and culture until they reach the desired confluency.

  • Induce ER stress by treating the cells with an appropriate agent (see Table 2 for examples). Include an untreated control group.

  • Remove the culture medium and wash the cells once with pre-warmed PBS or serum-free medium.

  • Add the ER-Tracker™ Blue-White DPX working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7]

  • Remove the staining solution and wash the cells twice with pre-warmed, probe-free medium.[7]

  • The cells are now ready for imaging using a fluorescence microscope.

Protocol 2: Staining of Suspension Cells
  • Harvest suspension cells by centrifugation (e.g., 300-400 x g for 5 minutes).

  • Induce ER stress by resuspending the cells in culture medium containing the desired stress-inducing agent and incubating for the appropriate time. Include an untreated control group.

  • Centrifuge the cells and wash once with pre-warmed PBS or serum-free medium.

  • Resuspend the cells in the ER-Tracker™ Blue-White DPX working solution at a density of approximately 1 x 10^6 cells/mL.[6]

  • Incubate for 15-30 minutes at 37°C, protected from light.[6]

  • Centrifuge the cells and wash twice with pre-warmed, probe-free medium or PBS.[6]

  • Resuspend the final cell pellet in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.

Protocol 3: Induction of ER Stress

ER stress can be induced using various chemical agents. Tunicamycin and thapsigargin (B1683126) are two commonly used inducers.

ER Stress InducerMechanism of ActionTypical Working ConcentrationTypical Incubation Time
Tunicamycin Inhibits N-linked glycosylation2.5 - 5 µg/mL5 - 24 hours
Thapsigargin Inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to depletion of ER calcium stores0.1 - 1 µM5 - 24 hours

Note: The optimal concentration and incubation time for ER stress induction should be determined empirically for each cell line and experimental setup.

Data Acquisition and Analysis

Fluorescence Microscopy
  • Filter Set: Use a standard DAPI long-pass filter set for visualization.[2][3]

  • Image Acquisition: Acquire images using a fluorescence microscope with appropriate objectives. For quantitative analysis, ensure that the acquisition settings (e.g., exposure time, gain) are kept constant across all samples (control and treated).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the ER-Tracker™ Blue-White DPX signal.

    • Define regions of interest (ROIs) around individual cells or a field of cells.

    • Measure the mean gray value within the ROIs for both control and treated samples.

    • Calculate the fold change in fluorescence intensity of the treated samples relative to the control. Statistical analysis (e.g., t-test) should be performed to determine the significance of any observed changes.

Flow Cytometry
  • Instrumentation: A flow cytometer equipped with a UV laser (e.g., 355 nm) is required for excitation.[1][4]

  • Emission Filter: Use a filter appropriate for DAPI detection, such as a 530/30 nm bandpass filter.[4]

  • Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter properties.

    • Generate histograms of the ER-Tracker™ Blue-White DPX fluorescence intensity for both control and treated samples.

    • Calculate the geometric mean fluorescence intensity (gMFI) for each sample.

    • Determine the fold change in gMFI of the treated samples relative to the control. Statistical analysis can be performed on the gMFI values.

Co-localization Studies

ER-Tracker™ Blue-White DPX can be used in conjunction with other fluorescent probes to study the spatial relationship and interactions between the ER and other organelles.

Table 3: Recommended Probes for Co-localization Studies

OrganelleRecommended ProbeExcitation (nm)Emission (nm)
Mitochondria MitoTracker™ Red CMXRos579599
Nucleus Hoechst 33342350461
Lysosomes LysoTracker™ Red DND-99577590

Protocol for Co-staining:

  • Perform the ER stress induction as described in Protocol 3.

  • Stain with ER-Tracker™ Blue-White DPX as described in Protocol 1 or 2.

  • After the final wash step for the ER-Tracker™ staining, incubate the cells with the working solution of the second fluorescent probe according to the manufacturer's instructions.

  • Wash the cells as recommended for the second probe.

  • Image the cells using the appropriate filter sets for each probe. When imaging, it is advisable to acquire the signals sequentially to minimize spectral bleed-through, especially given the broad emission spectrum of ER-Tracker™ Blue-White DPX.[1]

Troubleshooting

IssuePossible CauseSolution
No or weak signal Insufficient dye concentrationOptimize the working concentration of ER-Tracker™ Blue-White DPX (try the higher end of the recommended range).
Incorrect filter setEnsure you are using a DAPI long-pass or equivalent filter set.
High background Dye concentration too highReduce the working concentration of the dye.
Insufficient washingIncrease the number and duration of the wash steps after staining.
Photobleaching Excessive exposure to excitation lightMinimize light exposure during sample preparation and imaging. Use an anti-fade mounting medium if applicable.
Inconsistent results Variation in cell health or densityEnsure consistent cell culture conditions and seeding densities.
Fluctuation in incubation times or temperaturesAdhere strictly to the optimized protocol parameters.

References

Application Notes and Protocols for ER-Tracker™ Blue-White DPX in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-Tracker™ Blue-White DPX is a cell-permeant, fluorescent dye highly selective for the endoplasmic reticulum (ER) in live cells.[1][] This probe provides a powerful tool for investigating the structure and function of the ER, a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis. In flow cytometry, ER-Tracker™ Blue-White DPX allows for the quantitative analysis of ER content and morphology on a single-cell basis within a large population. Its utility is particularly significant in the study of ER stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. An increase in the fluorescence intensity of ER-Tracker™ Blue-White DPX is often indicative of ER expansion and stress.[1][3]

Mechanism of Action: ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family.[4] While the precise mechanism of its high selectivity for the ER is not fully elucidated, it is known to accumulate in the ER membrane.[1] Some ER-Tracker™ dyes are conjugates of glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive potassium channels prominent on the ER.[4] The fluorescence of ER-Tracker™ Blue-White DPX is environmentally sensitive; its emission spectrum can shift depending on the polarity of its local environment within the ER membrane.[1][4]

Spectral Properties:

PropertyWavelength/Filter
Excitation (Peak)~374 nm[1]
Emission Range430–640 nm[1]
Recommended FilterLong-pass DAPI[1]

Applications in Research and Drug Development

  • Quantitative Analysis of ER Content: Flow cytometry with ER-Tracker™ Blue-White DPX enables the measurement of changes in ER mass and volume in response to various stimuli or genetic modifications.[1]

  • Assessment of ER Stress: The dye can be used to quantify the cellular response to ER stress-inducing agents. An increase in fluorescence intensity often correlates with the activation of the Unfolded Protein Response (UPR).[1][3]

  • Drug Discovery and Screening: Its application in high-throughput flow cytometry allows for the screening of compound libraries to identify drugs that modulate ER stress pathways.

  • Toxicology and Cell Health Assessment: Changes in ER morphology and content can be early indicators of cellular toxicity.

  • Apoptosis Studies: The translocation of ER membranes to the cell surface during late apoptosis can be monitored.[]

Data Presentation: Quantitative Analysis of ER Stress

The following table summarizes representative data from a flow cytometry experiment assessing ER stress induced by a therapeutic agent in a cancer cell line.

Cell LineTreatmentMean Fluorescence Intensity (MFI)Fold Change in MFIStatistical Significance (p-value)
Human Melanoma A2058Control (Untreated)112[3]1.0-
Human Melanoma A2058DUE (10 µg/ml, 48h)346[3]3.09< 0.05[3]

This data is adapted from a study on the effect of Dictyopteris undulata extract (DUE) on human melanoma cells.[3]

Experimental Protocols

Protocol 1: Staining Suspension Cells for Flow Cytometry

This protocol is suitable for non-adherent cell lines (e.g., Jurkat, K562).

Materials:

  • ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.[5][6]

    • Discard the supernatant and wash the cells twice with 5 mL of PBS, centrifuging after each wash.[5][6]

    • Resuspend the cell pellet to a density of 1 x 106 cells/mL in serum-free medium or PBS.[5][6]

  • Staining:

    • Prepare a working solution of ER-Tracker™ Blue-White DPX by diluting the 1 mM stock solution in pre-warmed (37°C) serum-free medium or PBS to a final concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type.[4][5][6]

    • Add 1 mL of the working solution to the cell suspension.[5][6]

    • Incubate for 15-30 minutes at 37°C, protected from light.[7][8]

  • Washing:

    • Centrifuge the stained cells at 400 x g for 3-4 minutes at 4°C.[5][6]

    • Discard the supernatant and wash the cells twice with 5 mL of PBS, centrifuging after each wash.[5][6]

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of serum-free medium or PBS for flow cytometry analysis.[5][6]

    • Analyze the cells immediately on a flow cytometer equipped with a UV laser for excitation and a DAPI filter for emission collection.[1]

Protocol 2: Staining Adherent Cells for Flow Cytometry

This protocol is suitable for adherent cell lines (e.g., HeLa, A549).

Materials:

  • ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA or other non-enzymatic cell dissociation solution

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Culture adherent cells to the desired confluency in a culture dish or flask.

    • Gently wash the cells with PBS.

    • Detach the cells using Trypsin-EDTA or a gentle cell scraper.

    • Transfer the detached cells to a centrifuge tube and add serum-containing medium to inactivate the trypsin.

    • Centrifuge at 1000 x g for 3-5 minutes at 4°C.

    • Proceed with the washing and cell density adjustment steps as described in Protocol 1 (steps 1b and 1c).

  • Staining, Washing, and Analysis:

    • Follow the staining, washing, and analysis steps as outlined in Protocol 1 (sections 2, 3, and 4).

Mandatory Visualizations

Signaling Pathway: The Unfolded Protein Response (UPR)

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol & Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP/GRP78 ER_Stress->BiP binds PERK_inactive PERK IRE1_inactive IRE1α ATF6_inactive ATF6 PERK_active p-PERK PERK_inactive->PERK_active dimerizes & autophosphorylates IRE1_active p-IRE1α IRE1_inactive->IRE1_active dimerizes & autophosphorylates ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved translocates to Golgi & is cleaved eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_p p-eIF2α ATF4 ATF4 eIF2a_p->ATF4 translation CHOP CHOP (Apoptosis) ATF4->CHOP upregulates XBP1_u XBP1u mRNA IRE1_active->XBP1_u splices XBP1_s XBP1s mRNA XBP1s_protein XBP1s Protein XBP1_s->XBP1s_protein translation ERAD ERAD Genes XBP1s_protein->ERAD upregulates Chaperones Chaperone Genes ATF6_cleaved->Chaperones upregulates

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Workflow: Flow Cytometry Analysis

Flow_Cytometry_Workflow cluster_Preparation Cell Preparation & Staining cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis start Start: Suspension or Adherent Cells harvest Harvest & Wash Cells start->harvest stain Stain with ER-Tracker Blue-White DPX (100 nM - 1 µM, 15-30 min) harvest->stain wash_stain Wash Cells (x2) stain->wash_stain acquire Acquire on Flow Cytometer (UV laser excitation) wash_stain->acquire gate Gate on Live, Single Cells (FSC vs. SSC) acquire->gate histogram Generate Fluorescence Histogram (DAPI channel) gate->histogram mfi Calculate Mean Fluorescence Intensity (MFI) histogram->mfi compare Compare MFI between Control & Treated Samples mfi->compare

Caption: Experimental workflow for flow cytometry using ER-Tracker™.

References

Application Notes and Protocols: ER-Tracker™ Blue-White DPX in Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Disruption of ER function leads to a state known as ER stress, which, if prolonged or severe, can trigger apoptosis, or programmed cell death. ER-Tracker™ Blue-White DPX is a highly selective, cell-permeant fluorescent probe that specifically stains the endoplasmic reticulum in living cells. Its unique photophysical properties make it a valuable tool for investigating the dynamic morphological changes of the ER during apoptosis. This document provides detailed application notes and protocols for the use of ER-Tracker™ Blue-White DPX in apoptosis research.

ER-Tracker™ Blue-White DPX's fluorescence is sensitive to the polarity of its environment, which can lead to shifts in its emission spectrum from 430 to 640 nm upon excitation at approximately 374 nm.[1] This property, combined with its high photostability, allows for real-time tracking of ER reorganization and fragmentation, key events in ER stress-induced apoptosis.[1]

Key Applications in Apoptosis Research

  • Visualizing ER Morphology Changes: Track the dynamic reorganization of the ER network, including fragmentation and condensation, which are characteristic features of early apoptosis.

  • Monitoring ER Stress: Increased fluorescence intensity of ER-Tracker™ Blue-White DPX can be indicative of ER stress, a common trigger for apoptosis.[1]

  • Investigating ER Membrane Translocation: In late-stage apoptosis, ER-resident components, including the lipophilic ER-Tracker™ Blue-White DPX, have been observed to translocate to the cell surface as the plasma membrane is replaced by internal membrane stores.[]

  • Multiplexing with Apoptosis Markers: Co-stain with other fluorescent apoptosis markers, such as Annexin V (for phosphatidylserine (B164497) exposure) or caspase substrates (for enzyme activity), to correlate ER dynamics with specific stages of apoptosis.

Quantitative Data Summary

While specific quantitative data for ER-Tracker™ Blue-White DPX in apoptosis is still emerging in the literature, the following tables summarize the expected qualitative and potential quantitative changes that can be measured.

ParameterHealthy CellsEarly ApoptosisLate Apoptosis
ER Morphology Continuous, reticular network throughout the cytoplasmFragmentation of the ER network, perinuclear clusteringCondensation and collapse of the ER structure
ER-Tracker™ Blue-White DPX Staining Pattern Bright, reticular staining throughout the cytoplasmDiscontinuous, punctate staining, increased perinuclear intensityIntense, aggregated staining; potential appearance at the cell periphery/surface
ER-Tracker™ Blue-White DPX Fluorescence Intensity BaselinePotential increase due to ER stressVariable; may decrease with ER fragmentation or increase in localized aggregates
ParameterMethodPotential Quantitative Readout
ER Fragmentation Image analysis software (e.g., ImageJ/Fiji)Number of ER fragments, average fragment size, branch point analysis
ER-Tracker™ Fluorescence Intensity Flow cytometry or fluorescence microscopy with image analysisMean Fluorescence Intensity (MFI)
Co-localization with Apoptosis Markers Confocal microscopy and image analysisPearson's Correlation Coefficient or Mander's Overlap Coefficient
ER-Mitochondria Contact Sites Super-resolution microscopyNumber and length of contact sites, percentage of mitochondria in contact with ER

Experimental Protocols

Protocol 1: Staining of Live Cells with ER-Tracker™ Blue-White DPX

This protocol describes the basic procedure for staining the endoplasmic reticulum in live cells.

Materials:

  • ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)[3]

  • Live cells in culture

  • Serum-free culture medium or Phosphate-Buffered Saline (PBS)[4]

  • Fluorescence microscope with a DAPI or UV longpass filter set[5]

Procedure:

  • Prepare ER-Tracker™ Working Solution: Dilute the 1 mM stock solution of ER-Tracker™ Blue-White DPX in serum-free culture medium or PBS to a final working concentration of 100 nM to 1 µM.[3][4] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Cell Preparation:

    • Adherent Cells: Grow cells on coverslips or in imaging dishes.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 1000 x g for 3-5 minutes) and discard the supernatant.[4] Resuspend the cells in serum-free medium or PBS.

  • Staining:

    • Adherent Cells: Remove the culture medium and add the pre-warmed (37°C) ER-Tracker™ working solution to cover the cells.

    • Suspension Cells: Add the ER-Tracker™ working solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[3]

  • Washing:

    • Adherent Cells: Remove the staining solution and wash the cells twice with fresh, pre-warmed medium.[4]

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes), discard the supernatant, and wash twice with fresh, pre-warmed medium or PBS.[4]

  • Imaging: Observe the stained cells using a fluorescence microscope with appropriate filters (Excitation: ~374 nm, Emission: 430-640 nm). A standard DAPI filter set is often suitable.[5]

Protocol 2: Co-staining of ER and Early Apoptotic Markers (Annexin V)

This protocol allows for the simultaneous visualization of the ER and externalized phosphatidylserine, an early marker of apoptosis.

Materials:

  • ER-Tracker™ Blue-White DPX

  • Annexin V-FITC (or other fluorescent conjugate)

  • 10X Annexin V Binding Buffer[6]

  • Propidium Iodide (PI) or 7-AAD (for late apoptosis/necrosis)

  • Live cells with induced apoptosis

  • Fluorescence microscope with appropriate filter sets for DAPI, FITC, and PI/7-AAD.

Procedure:

  • Induce Apoptosis: Treat cells with a known apoptotic stimulus for the desired duration. Include an untreated control group.

  • ER Staining: Stain the cells with ER-Tracker™ Blue-White DPX as described in Protocol 1.

  • Prepare 1X Binding Buffer: Dilute the 10X Annexin V Binding Buffer to 1X with deionized water.

  • Annexin V Staining:

    • Wash the ER-Tracker™ stained cells once with 1X Binding Buffer.

    • Resuspend the cells in 100 µL of 1X Binding Buffer per 1x10^5 cells.[7]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[7]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

  • Late Apoptosis/Necrosis Staining (Optional): Add 5 µL of Propidium Iodide or 7-AAD solution and incubate for 5-15 minutes.[6]

  • Washing: Add 400 µL of 1X Binding Buffer to the cell suspension.[7] For adherent cells, wash gently with 1X Binding Buffer.

  • Imaging: Immediately analyze the cells by fluorescence microscopy.

    • ER-Tracker™ Blue-White DPX: DAPI/UV channel

    • Annexin V-FITC: FITC/Green channel

    • PI/7-AAD: Rhodamine/Red channel

Protocol 3: Co-staining of ER and Caspase-3/7 Activity

This protocol enables the correlation of ER morphology with the activation of executioner caspases 3 and 7.

Materials:

  • ER-Tracker™ Blue-White DPX

  • CellEvent™ Caspase-3/7 Green Detection Reagent (or similar fluorogenic caspase substrate)

  • Live cells with induced apoptosis

  • Fluorescence microscope with appropriate filter sets for DAPI and FITC.

Procedure:

  • Induce Apoptosis: Treat cells with an apoptotic stimulus.

  • ER Staining: Stain the cells with ER-Tracker™ Blue-White DPX following Protocol 1.

  • Prepare Caspase-3/7 Reagent: Prepare the CellEvent™ Caspase-3/7 Green Detection Reagent according to the manufacturer's instructions. A typical final concentration is 5 µM.

  • Caspase-3/7 Staining: Add the diluted Caspase-3/7 reagent directly to the cells in culture medium.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Imaging: Image the cells directly without washing.

    • ER-Tracker™ Blue-White DPX: DAPI/UV channel

    • Activated Caspase-3/7: FITC/Green channel

Visualizations

ER Stress-Induced Apoptosis Signaling Pathway

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK activates IRE1a IRE1α ER_Stress->IRE1a activates ATF6 ATF6 ER_Stress->ATF6 activates eIF2a eIF2α PERK->eIF2a phosphorylates TRAF2 TRAF2 IRE1a->TRAF2 recruits CHOP CHOP ATF6->CHOP induces ATF4 ATF4 eIF2a->ATF4 activates ATF4->CHOP induces Bcl2 Bcl-2 (Anti-apoptotic) CHOP->Bcl2 inhibits Bax_Bak Bax/Bak (Pro-apoptotic) CHOP->Bax_Bak activates ASK1 ASK1 TRAF2->ASK1 activates JNK JNK ASK1->JNK activates JNK->Bcl2 inhibits JNK->Bax_Bak activates Bax_Bak_Mito Bax/Bak Bax_Bak->Bax_Bak_Mito Caspase_Cascade Caspase Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cytochrome_c Cytochrome c Bax_Bak_Mito->Cytochrome_c release Cytochrome_c->Caspase_Cascade activates

Caption: ER Stress-Induced Apoptosis Signaling Pathways.

Experimental Workflow: Co-staining with ER-Tracker™ and Annexin V

Co_Staining_Workflow start Start: Culture Cells induce_apoptosis Induce Apoptosis (e.g., with Staurosporine) start->induce_apoptosis er_stain Stain with ER-Tracker™ Blue-White DPX (15-30 min, 37°C) induce_apoptosis->er_stain wash1 Wash with culture medium er_stain->wash1 annexin_stain Stain with Annexin V-FITC in 1X Binding Buffer (15 min, RT) wash1->annexin_stain pi_stain Optional: Stain with Propidium Iodide (5-15 min) annexin_stain->pi_stain wash2 Wash with 1X Binding Buffer annexin_stain->wash2 if no PI stain pi_stain->wash2 image Fluorescence Microscopy Imaging wash2->image end End: Data Analysis image->end

Caption: Experimental Workflow for Co-staining.

Logical Relationship: Interpreting Co-staining Results

Interpretation_Diagram cluster_input Fluorescence Signals cluster_output Cellular State ER_Tracker ER-Tracker™ (Blue/White) Healthy Healthy Cell (Reticular ER, Annexin V-, PI-) ER_Tracker->Healthy ER Morphology Early_Apoptosis Early Apoptotic Cell (Fragmented ER, Annexin V+, PI-) ER_Tracker->Early_Apoptosis ER Morphology Late_Apoptosis Late Apoptotic/Necrotic Cell (Condensed ER, Annexin V+, PI+) ER_Tracker->Late_Apoptosis ER Morphology Annexin_V Annexin V (Green) Annexin_V->Early_Apoptosis PS Exposure Annexin_V->Late_Apoptosis PS Exposure PI Propidium Iodide (Red) PI->Late_Apoptosis Membrane Permeability

Caption: Interpretation of Co-staining Results.

References

Application Notes and Protocols for ER-Tracker™ Blue-White DPX in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Disruption of ER function leads to ER stress, which is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the ER has emerged as a promising target for therapeutic intervention. ER-Tracker™ Blue-White DPX is a highly selective, cell-permeant fluorescent probe that enables the visualization of the ER in living cells.[1][] Its photostability and suitability for live-cell imaging make it an ideal tool for high-throughput screening (HTS) and high-content screening (HCS) assays aimed at identifying modulators of ER function.[1]

These application notes provide a comprehensive overview of the use of ER-Tracker™ Blue-White DPX in HTS assays, including detailed protocols, data presentation guidelines, and visualizations to facilitate assay development and implementation.

Principle of the Assay

ER-Tracker™ Blue-White DPX is a fluorescent dye that selectively accumulates in the endoplasmic reticulum. The probe's fluorescence intensity and distribution can be used to monitor changes in ER morphology and integrity. In a typical HTS assay, cells are seeded in multi-well plates, treated with test compounds, and then stained with ER-Tracker™ Blue-White DPX. Changes in the fluorescent signal, indicative of a compound's effect on the ER, are then quantified using a high-content imager or a fluorescence plate reader. An increase in fluorescence intensity can be indicative of ER stress.

Probe Characteristics

A summary of the key characteristics of ER-Tracker™ Blue-White DPX is provided in the table below.

PropertyValue
Excitation (Peak) ~374 nm
Emission (Range) 430 - 640 nm
Filter Set DAPI or UV longpass
Molecular Weight ~580.53 g/mol
Solvent DMSO
Target Endoplasmic Reticulum

High-Throughput Screening Workflow

The general workflow for a high-throughput screening assay using ER-Tracker™ Blue-White DPX is depicted in the following diagram.

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_acquisition Data Acquisition & Analysis cell_seeding Seed Cells in Microplate cell_adhesion Cell Adhesion (Overnight Incubation) cell_seeding->cell_adhesion compound_addition Add Test Compounds & Controls cell_adhesion->compound_addition incubation Incubate for Desired Time compound_addition->incubation add_tracker Add ER-Tracker Blue-White DPX incubation->add_tracker stain_incubation Incubate (15-30 min) add_tracker->stain_incubation image_acquisition Image Acquisition (High-Content Imager) stain_incubation->image_acquisition data_analysis Data Analysis (Fluorescence Intensity, ER Morphology) image_acquisition->data_analysis

A typical workflow for a high-throughput screening assay.

Experimental Protocols

Reagent Preparation

1. ER-Tracker™ Blue-White DPX Stock Solution (1 mM): The probe is often supplied as a 1 mM solution in DMSO. If supplied as a solid, dissolve the contents of the vial in high-quality, anhydrous DMSO to prepare a 1 mM stock solution. Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]

2. ER-Tracker™ Blue-White DPX Working Solution (100 nM - 1 µM): On the day of the experiment, dilute the 1 mM stock solution in a serum-free medium or a suitable buffer (e.g., PBS) to the desired working concentration.[4] The optimal concentration should be determined empirically for each cell line and assay but typically ranges from 100 nM to 1 µM.

Protocol for Adherent Cells in a 96-well Plate
  • Cell Seeding: Seed adherent cells in a 96-well, clear-bottom black plate at a density that will result in a sub-confluent monolayer at the time of the assay.

  • Cell Culture: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of test compounds and controls (e.g., a known ER stress inducer like tunicamycin (B1663573) as a positive control and a vehicle control like DMSO as a negative control).

    • Remove the culture medium from the wells and add the compound dilutions.

    • Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Staining:

    • Carefully remove the compound-containing medium.

    • Add the pre-warmed ER-Tracker™ Blue-White DPX working solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C, protected from light.[3]

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with a pre-warmed, probe-free medium or buffer.

  • Image Acquisition:

    • Add fresh, pre-warmed medium or buffer to the wells.

    • Acquire images using a high-content imaging system or a fluorescence microscope equipped with a DAPI or UV longpass filter set.

Protocol for Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension and resuspend the cells in a fresh medium at the desired density.

  • Compound Treatment: Add test compounds and controls to the cell suspension and incubate for the desired time.

  • Staining: Add the ER-Tracker™ Blue-White DPX working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with a fresh medium or buffer.

  • Data Acquisition: Resuspend the cells in a fresh medium or buffer and analyze them using a flow cytometer or by transferring them to a clear-bottom plate for imaging.

Data Presentation

Quantitative data from HTS assays should be summarized in clearly structured tables for easy comparison and analysis.

Example HTS Assay Validation Data

The following table presents a hypothetical dataset for the validation of an HTS assay using ER-Tracker™ Blue-White DPX to identify inducers of ER stress.

ParameterValue
Cell Line HeLa
Plate Format 96-well
Positive Control Tunicamycin (5 µg/mL)
Negative Control DMSO (0.1%)
Signal (Positive Control) 15,000 RFU
Background (Negative Control) 3,000 RFU
Signal-to-Background Ratio 5
Z'-Factor 0.65

This is a representative dataset for illustrative purposes.

Example Screening Hit Data

The following table shows hypothetical data for hit compounds identified in a primary screen and their subsequent confirmation.

Compound IDPrimary Screen (% Increase in Fluorescence)Confirmed HitIC₅₀ (µM)
Cmpd-001150%Yes2.5
Cmpd-00255%No> 50
Cmpd-003210%Yes0.8
Cmpd-004180%Yes1.2

This is a representative dataset for illustrative purposes.

Signaling Pathway Visualization

ER stress triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. The following diagram illustrates the three main branches of the UPR pathway, which can be investigated using ER-Tracker™ Blue-White DPX in combination with other molecular probes or antibodies.

UPR_Pathway cluster_IRE1a IRE1α Pathway cluster_PERK PERK Pathway cluster_ATF6 ATF6 Pathway ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing XBP1s XBP1s XBP1_splicing->XBP1s UPR_genes1 UPR Gene Expression XBP1s->UPR_genes1 Cell_Survival_Apoptosis Cell Survival or Apoptosis UPR_genes1->Cell_Survival_Apoptosis Cell Fate eIF2a eIF2α Phosphorylation PERK->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 UPR_genes2 UPR Gene Expression ATF4->UPR_genes2 UPR_genes2->Cell_Survival_Apoptosis Golgi_translocation Golgi Translocation & Cleavage ATF6->Golgi_translocation ATF6n ATF6n Golgi_translocation->ATF6n UPR_genes3 UPR Gene Expression ATF6n->UPR_genes3 UP_genes3 UP_genes3 UP_genes3->Cell_Survival_Apoptosis

The three branches of the Unfolded Protein Response pathway.

Conclusion

ER-Tracker™ Blue-White DPX is a valuable tool for the development of high-throughput screening assays to identify modulators of endoplasmic reticulum function. Its high selectivity and suitability for live-cell imaging allow for the robust and reliable quantification of changes in ER morphology and integrity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate HTS assays targeting the ER.

References

Illuminating the Endoplasmic Reticulum in Primary Neurons: Application Notes and Protocols for ER-Tracker™ Blue-White DPX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of ER-Tracker™ Blue-White DPX, a fluorescent probe for imaging the endoplasmic reticulum (ER) in live primary neuron cultures. These guidelines are intended to assist researchers in neuroscience and drug development in visualizing and analyzing the dynamic structure and function of the ER in neurons.

Introduction

The endoplasmic reticulum (ER) is a continuous membrane network within eukaryotic cells that plays a crucial role in protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. In neurons, the ER extends throughout the soma, dendrites, and axons, participating in vital processes such as synaptic plasticity and neurotransmission. ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the ER.[1][2] Its photostability and low cytotoxicity at working concentrations make it an ideal tool for real-time imaging of ER dynamics in sensitive primary neuron cultures.[1][3]

ER-Tracker™ Blue-White DPX belongs to the Dapoxyl™ dye family and exhibits environment-sensitive fluorescence.[1][2] Its emission spectrum shifts depending on the polarity of its local environment, which allows for the visualization of the ER's intricate network.[1]

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using ER-Tracker™ Blue-White DPX in primary neuron culture imaging.

ParameterValueReference
Excitation Wavelength (peak)~374 nm[1]
Emission Wavelength Range430 - 640 nm[1]
Recommended Filter SetDAPI or UV longpass[4]
Molecular Weight580.53 g/mol [5]
Solvent for Stock SolutionAnhydrous Dimethylsulfoxide (DMSO)[2]
Recommended Stock Solution Concentration1 mM[2][5]
Recommended Working Concentration Range100 nM - 1 µM[1][2][5]
Recommended Incubation Time15 - 30 minutes[2][5]
Incubation Temperature37°C[2]
Storage and Handling
Stock Solution Storage Store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Working Solution Prepare fresh for each experiment.
Safety Precautions Use appropriate personal protective equipment (PPE) when handling DMSO and the dye.

Experimental Protocols

I. Protocol for Culturing Primary Neurons for Imaging

This protocol is a general guideline for establishing primary cortical or hippocampal neuron cultures suitable for live-cell imaging.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Dissection medium (e.g., Hibernate®-E)

  • Enzyme solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal® medium with B-27® supplement, GlutaMAX™, and serum)

  • Maintenance medium (e.g., Neurobasal® medium with B-27® supplement and GlutaMAX™)

  • Poly-D-lysine or Poly-L-ornithine coated glass-bottom dishes or coverslips

  • Sterile dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare sterile poly-D-lysine or poly-L-ornithine coated glass-bottom dishes or coverslips by incubating with the coating solution for at least 1 hour at 37°C, followed by thorough washing with sterile water.

  • Dissect cortices or hippocampi from E18 rodent brains in chilled dissection medium.

  • Mince the tissue and incubate in the enzyme solution at 37°C for the recommended time to dissociate the cells.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

  • Plate the neurons onto the coated dishes or coverslips at a suitable density.

  • After 4-24 hours, replace the plating medium with maintenance medium.

  • Maintain the neuronal cultures in the incubator, changing half of the medium every 2-3 days. Neurons are typically ready for imaging between 7 and 21 days in vitro (DIV).

II. Protocol for Staining Primary Neurons with ER-Tracker™ Blue-White DPX

Materials:

  • Primary neuron cultures on glass-bottom dishes or coverslips

  • ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)

  • Pre-warmed (37°C) serum-free culture medium or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope equipped with a DAPI or UV longpass filter set and a 37°C environmental chamber.

Procedure:

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw a vial of the 1 mM ER-Tracker™ Blue-White DPX stock solution and bring it to room temperature.

    • Dilute the stock solution in pre-warmed, serum-free culture medium or HBSS to a final working concentration between 100 nM and 1 µM. The optimal concentration should be determined empirically for your specific neuron type and experimental conditions. Start with a concentration of 500 nM.

  • Staining of Primary Neurons:

    • Remove the culture medium from the dish containing the primary neurons.

    • Gently wash the neurons once with pre-warmed serum-free medium or HBSS.

    • Add the staining solution to the neurons, ensuring the cells are completely covered.

    • Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the neurons two to three times with pre-warmed, serum-free medium or HBSS to remove any unbound dye.

  • Live-Cell Imaging:

    • Replace the wash solution with pre-warmed imaging medium (e.g., Hibernate®-E or a suitable buffer).

    • Immediately image the stained neurons using a fluorescence microscope equipped with a 37°C environmental chamber.

    • Use a DAPI or UV longpass filter set for visualization. The broad emission spectrum of ER-Tracker™ Blue-White DPX allows for some flexibility in filter selection.

Note on Fixation: While ER-Tracker™ Blue-White DPX is primarily for live-cell imaging, the staining pattern can be partially retained after formaldehyde (B43269) fixation.[2][4] However, a significant loss of fluorescence signal is expected.[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging cluster_analysis Analysis Culture Culture Primary Neurons (7-21 DIV) Prepare Prepare Staining Solution (100 nM - 1 µM) Wash1 Wash Neurons Prepare->Wash1 Incubate Incubate with ER-Tracker™ (15-30 min, 37°C) Wash1->Incubate Wash2 Wash to Remove Dye Incubate->Wash2 Image Live-Cell Imaging (Fluorescence Microscope) Wash2->Image Analyze Image Analysis (ER Morphology & Dynamics) Image->Analyze

Caption: Experimental workflow for staining and imaging primary neurons with ER-Tracker™ Blue-White DPX.

ER Calcium Signaling Pathway

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Receptor Neurotransmitter Receptor Cytosol_Ca Cytosolic [Ca²⁺] Receptor->Cytosol_Ca IP₃ Production VGCC Voltage-Gated Ca²⁺ Channel VGCC->Cytosol_Ca Ca²⁺ Influx IP3R IP₃ Receptor IP3R->Cytosol_Ca Ca²⁺ Release RyR Ryanodine Receptor RyR->Cytosol_Ca Ca²⁺ Release SERCA SERCA Pump ER_Ca [Ca²⁺] SERCA->ER_Ca Cytosol_Ca->IP3R Activates Cytosol_Ca->RyR Activates (CICR) Cytosol_Ca->SERCA Pumped into ER Downstream Downstream Signaling Cytosol_Ca->Downstream

Caption: Role of the ER in neuronal calcium signaling.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Dye concentration too low- Incubation time too short- Incorrect filter set- Increase ER-Tracker™ concentration in a stepwise manner.- Increase incubation time up to 30 minutes.- Ensure the use of a DAPI or appropriate UV longpass filter.
High Background - Dye concentration too high- Insufficient washing- Decrease ER-Tracker™ concentration.- Increase the number and duration of wash steps.
Cell Death/Toxicity - Dye concentration too high- Prolonged exposure to excitation light (phototoxicity)- Use the lowest effective dye concentration.- Minimize light exposure by using neutral density filters, reducing exposure time, and using the lowest laser power necessary.
Blurry Image - Cells are not in focus- Phototoxicity causing morphological changes- Ensure proper focusing on the neuronal processes.- Reduce light exposure and imaging frequency.

By following these guidelines, researchers can effectively utilize ER-Tracker™ Blue-White DPX to gain valuable insights into the dynamic nature of the endoplasmic reticulum in primary neuron cultures.

References

Visualizing ER-Mitochondria Contact Sites with ER-Tracker™ Blue-White DPX: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum (ER)-mitochondria contact sites (ERMCS) are crucial hubs for intercellular communication, regulating a multitude of cellular processes including calcium homeostasis, lipid metabolism, and apoptosis. The dynamic nature of these interactions necessitates advanced imaging techniques for their visualization and quantification in live cells. ER-Tracker™ Blue-White DPX is a highly selective, photostable fluorescent probe that specifically labels the endoplasmic reticulum in live cells, making it an invaluable tool for studying ER morphology and dynamics. When used in conjunction with mitochondrial-specific dyes such as MitoTracker™ Red CMXRos, ER-Tracker™ Blue-White DPX allows for the precise visualization and subsequent analysis of ER-mitochondria contact sites. These application notes provide detailed protocols for the use of ER-Tracker™ Blue-White DPX in visualizing and quantifying these critical subcellular structures.

Product Information

Product NameER-Tracker™ Blue-White DPX
Target Endoplasmic Reticulum
Excitation (peak) ~374 nm[1]
Emission (range) 430–640 nm[1]
Cell Permeability Cell-permeant
Fixability Partially retained after formaldehyde (B43269) fixation[2]
Key Features Highly selective for ER over mitochondria[2], Photostable

Quantitative Data Summary

The quantification of ER-mitochondria contact sites is essential for understanding their role in various physiological and pathological conditions. Below are tables summarizing key quantitative parameters often assessed in such studies.

Table 1: Staining Conditions for ER-Mitochondria Contact Site Visualization

ParameterER-Tracker™ Blue-White DPXMitoTracker™ Red CMXRos
Stock Solution 1 mM in DMSO1 mM in DMSO
Working Concentration 100 nM - 1 µM25 - 500 nM
Incubation Time 15 - 30 minutes15 - 45 minutes
Incubation Temperature 37°C37°C

Table 2: Reported Quantitative Metrics for ER-Mitochondria Contact Sites

MetricDescriptionTypical Values/Observations
Contact Site Width The distance between the ER and outer mitochondrial membrane.10-80 nm, with functional differences at varying distances.[3]
Percentage of Mitochondria in Contact with ER The fraction of the total mitochondrial surface area that is closely apposed to the ER.In mammalian cells, approximately 20% of the mitochondrial surface is attached to ER membranes.
Contact Site Length The length of the interface between the ER and a single mitochondrion.Varies depending on cell type and metabolic state.
Number of Contacts per Mitochondrion The average number of distinct ER contact sites per mitochondrion.Can be quantified through image analysis of fluorescent signals.
Changes under Cellular Stress Alterations in contact site architecture in response to stimuli.ER stress induced by tunicamycin (B1663573) can enhance ER-mitochondria contacts.

Experimental Protocols

Protocol 1: Live-Cell Co-Staining of ER and Mitochondria

This protocol outlines the simultaneous staining of the endoplasmic reticulum and mitochondria in live cells for the visualization of their contact sites.

Materials:

  • ER-Tracker™ Blue-White DPX (1 mM stock in DMSO)

  • MitoTracker™ Red CMXRos (1 mM stock in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Cell Preparation: Culture adherent cells on a suitable imaging vessel to an optimal confluency (typically 60-80%).

  • Prepare Staining Solution:

    • Warm the live-cell imaging medium to 37°C.

    • Prepare the working solution of ER-Tracker™ Blue-White DPX by diluting the 1 mM stock solution to a final concentration of 100 nM - 1 µM in the pre-warmed medium.

    • Prepare the working solution of MitoTracker™ Red CMXRos by diluting the 1 mM stock solution to a final concentration of 25 - 500 nM in the same pre-warmed medium. Note: The optimal concentration for both dyes may vary depending on the cell type and should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the combined ER-Tracker™ and MitoTracker™ staining solution to the cells.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed, probe-free imaging medium to remove excess dye and reduce background fluorescence.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filters for DAPI (for ER-Tracker™ Blue-White DPX) and TRITC/Rhodamine (for MitoTracker™ Red CMXRos).

    • Acquire images in separate channels to avoid bleed-through.

Protocol 2: Image Acquisition and Analysis for Contact Site Quantification

Image Acquisition:

  • Use a confocal or super-resolution microscope for optimal resolution of contact sites.

  • Acquire Z-stacks to capture the three-dimensional architecture of the ER and mitochondrial networks.

  • Ensure that the imaging parameters (laser power, exposure time, gain) are set to avoid saturation of the fluorescent signal.

Image Analysis Workflow:

  • Pre-processing: Apply background subtraction and a denoising filter to both the ER and mitochondria image channels.

  • Segmentation: Threshold each channel to create binary masks of the ER and mitochondrial networks.

  • Colocalization Analysis: Use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin, or other specialized software) to quantify the degree of overlap between the ER and mitochondrial masks.

    • Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensity of the two signals. A higher PCC value indicates a higher degree of colocalization.

    • Manders' Overlap Coefficient (MOC): Represents the fraction of the mitochondrial signal that overlaps with the ER signal, and vice-versa.

  • Contact Site Quantification:

    • Identify regions of interest (ROIs) where the ER and mitochondrial masks overlap.

    • Measure the area, number, and length of these contact sites.

    • Normalize these values to the total mitochondrial area or cell area for comparative analysis.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key signaling pathways and the experimental workflow for visualizing ER-mitochondria contact sites.

ER_Mitochondria_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_Function Cellular Functions ER_VAPB VAPB Mito_PTPIP51 PTPIP51 ER_VAPB->Mito_PTPIP51 Tethering Ca_Homeostasis Ca2+ Homeostasis ER_VAPB->Ca_Homeostasis ER_IP3R IP3R Mito_VDAC VDAC ER_IP3R->Mito_VDAC Ca2+ Transfer ER_IP3R->Ca_Homeostasis ER_Mfn2 Mfn2 Mito_Mfn1_2 Mfn1/2 ER_Mfn2->Mito_Mfn1_2 Tethering Lipid_Metabolism Lipid Metabolism ER_Mfn2->Lipid_Metabolism Mito_PTPIP51->ER_VAPB Mito_PTPIP51->Ca_Homeostasis Mito_VDAC->Ca_Homeostasis Mito_Mfn1_2->ER_Mfn2 Mito_Mfn1_2->Lipid_Metabolism Apoptosis Apoptosis Ca_Homeostasis->Apoptosis

Caption: Key protein tethers and signaling at ER-Mitochondria contact sites.

Staining_Workflow Start Start: Live Cells on Imaging Dish Prepare_Stains Prepare Staining Solution: ER-Tracker Blue-White DPX + MitoTracker Red CMXRos Start->Prepare_Stains Wash_1 Wash Cells with PBS Prepare_Stains->Wash_1 Incubate Incubate Cells with Stains (15-30 min, 37°C) Wash_1->Incubate Wash_2 Wash Cells with Probe-Free Medium Incubate->Wash_2 Image Fluorescence Microscopy Wash_2->Image Analyze Image Analysis and Quantification Image->Analyze End End: Quantified Contact Site Data Analyze->End

Caption: Experimental workflow for visualizing ER-Mitochondria contact sites.

References

Application Notes: ER-Tracker™ Blue-White DPX Staining in Yeast and Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2][3] This probe is a member of the Dapoxyl™ dye family, known for its photostability and large Stokes shift.[1][3] A key feature of ER-Tracker™ Blue-White DPX is its environmental sensitivity; its fluorescence emission maximum shifts to longer wavelengths and the quantum yield decreases with increasing solvent polarity.[1][3] This property makes it a valuable tool for studying the ER's structure and dynamics in various cell types, including yeast and fungi.[4] The dye has been successfully used to visualize ER morphology in species such as Saccharomyces cerevisiae, Neurospora crassa, Aspergillus oryzae, Fusarium graminearum, Botrytis cinerea, and Pisolithus tinctorius.[4][5][]

Mechanism of Action

The selectivity of ER-Tracker™ Blue-White DPX for the endoplasmic reticulum is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[4] Unlike some conventional ER stains like DiOC6(3), ER-Tracker™ dyes rarely stain mitochondria at low concentrations, providing a more accurate representation of the ER network.[1][3] While the precise binding target is not as explicitly defined as the glibenclamide-based ER-Trackers (Green and Red) that bind to sulfonylurea receptors of ATP-sensitive K+ channels, the Blue-White DPX dye's hydrophobic nature and fluorescence sensitivity to the lipid environment contribute to its specific ER localization.[1][4]

  • Live-Cell Imaging of ER Morphology: The primary application is the real-time visualization of the ER's intricate network of tubules and cisternae in living yeast and fungal hyphae.[4][5]

  • Studying ER Dynamics: Its photostability allows for time-lapse microscopy to track ER reorganization during various cellular processes.[4]

  • Analysis of ER Stress Responses: Changes in ER morphology and the dye's fluorescence intensity can be indicative of ER stress.[4]

  • Co-localization Studies: It can be used with other fluorescent probes to investigate the interactions between the ER and other organelles, such as mitochondria.[4]

  • Investigating Fungal Pathogenesis: As the ER is a target for antifungal azole drugs, this dye is a valuable tool for studying the effects of these drugs on ER structure in pathogenic fungi like Candida species.[7]

  • Mutant Phenotyping: It has been used to visualize altered ER morphology in yeast mutants, such as fragmented ER membranes.[7]

Quantitative Data

A summary of the key properties of ER-Tracker™ Blue-White DPX is presented in the table below.

PropertyValueReference
Excitation Maximum (Ex)~374 nm[2]
Emission Maximum (Em)430 - 640 nm (environment-sensitive)[2]
Recommended Filter SetDAPI or UV longpass[1][2]
Molecular Weight580.53 g/mol [3]
Solvent for Stock SolutionDimethylsulfoxide (DMSO)[3]
Recommended Working Conc.100 nM - 1 µM[3]

Experimental Protocols

The following are generalized protocols for staining yeast and filamentous fungi with ER-Tracker™ Blue-White DPX. Optimal staining concentrations and incubation times may vary depending on the specific species and experimental conditions, and therefore should be determined empirically.

Protocol 1: Staining of Suspension Yeast Cells (e.g., Saccharomyces cerevisiae)

Materials:

  • ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)

  • Yeast culture medium (e.g., YPD, SC)

  • Phosphate-Buffered Saline (PBS) or appropriate buffer

  • Microcentrifuge tubes

  • Fluorescence microscope with a DAPI or UV filter set

Procedure:

  • Cell Culture: Grow yeast cells in the appropriate liquid medium to the desired growth phase (typically early to mid-logarithmic phase).

  • Harvesting: Pellet the cells by centrifugation (e.g., 3000 x g for 3-5 minutes).

  • Washing: Discard the supernatant and wash the cells once with pre-warmed PBS or growth medium to remove any residual medium components.

  • Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM ER-Tracker™ Blue-White DPX stock solution in pre-warmed PBS or growth medium to a final concentration of 100 nM to 1 µM.

  • Incubation: Resuspend the cell pellet in the staining solution and incubate for 15-30 minutes at the optimal growth temperature for the yeast strain, protected from light.

  • Washing: Pellet the cells by centrifugation and discard the supernatant. Wash the cells twice with fresh, pre-warmed PBS or medium to remove any unbound dye.

  • Imaging: Resuspend the final cell pellet in a small volume of PBS or medium. Mount the cells on a microscope slide and proceed with imaging using a fluorescence microscope equipped with a DAPI or UV longpass filter set.

Protocol 2: Staining of Filamentous Fungi (e.g., Aspergillus nidulans, Neurospora crassa)

Materials:

  • ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)

  • Fungal culture medium (liquid or solid)

  • Sterile coverslips (if growing on solid media for microscopy)

  • Phosphate-Buffered Saline (PBS) or appropriate buffer

  • Fluorescence microscope with a DAPI or UV filter set

Procedure:

  • Cell Culture: Grow the filamentous fungus either in a liquid culture or on a solid medium with a sterile coverslip placed on the agar (B569324) surface to allow for hyphal growth over the coverslip.

  • Preparation for Staining:

    • For liquid cultures: Harvest the mycelia by filtration or gentle centrifugation.

    • For coverslip cultures: Carefully remove the coverslip with the attached hyphae from the agar plate.

  • Washing: Gently wash the mycelia or the coverslip with pre-warmed PBS or growth medium.

  • Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM ER-Tracker™ Blue-White DPX stock solution in pre-warmed PBS or growth medium to a final concentration of 100 nM to 1 µM.

  • Incubation: Immerse the mycelia or the coverslip in the staining solution and incubate for 15-30 minutes at the optimal growth temperature, protected from light.

  • Washing: Gently wash the mycelia or coverslip twice with fresh, pre-warmed PBS or medium to remove excess dye.

  • Imaging: Mount the mycelia or the coverslip on a microscope slide with a drop of fresh medium or buffer and proceed with fluorescence microscopy using a DAPI or UV filter set.

Fixation Note: The staining pattern of ER-Tracker™ Blue-White DPX is partially retained after formaldehyde (B43269) fixation, although with reduced intensity.[1][3] If fixation is required, it should be performed after the staining procedure.

Visualizations

ER_Tracker_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Analysis start Start: Yeast/Fungal Culture harvest Harvest Cells/Mycelia start->harvest wash1 Wash with Buffer/Medium harvest->wash1 prep_stain Prepare Staining Solution (100 nM - 1 µM ER-Tracker) stain Incubate with ER-Tracker (15-30 min, protected from light) wash1->stain prep_stain->stain wash2 Wash to Remove Unbound Dye stain->wash2 mount Mount on Microscope Slide wash2->mount image Fluorescence Microscopy (DAPI/UV Filter) mount->image end End: Image Analysis image->end

Caption: Experimental workflow for ER-Tracker™ Blue-White DPX staining.

Logical_Relationship cluster_dye ER-Tracker Blue-White DPX cluster_er Endoplasmic Reticulum cluster_result Staining Outcome dye Dapoxyl Dye Family Member prop1 Hydrophobic Nature dye->prop1 prop2 Environmentally Sensitive Fluorescence dye->prop2 result Selective ER Staining prop1->result Accumulates in prop2->result Fluoresces brightly in er ER Membrane er_prop Unique Lipid Environment er->er_prop fluorescence Fluorescence Emission (430-640 nm) result->fluorescence

Caption: Logical relationship of ER-Tracker™ Blue-White DPX properties and selective ER staining.

References

Multiplex Imaging with ER-Tracker™ Blue-White DPX and Other Organelle Stains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simultaneous visualization of multiple subcellular organelles is crucial for understanding the intricate interplay of cellular processes in both healthy and diseased states. Multiplex imaging allows for the study of organelle dynamics, interactions, and responses to various stimuli, providing a more comprehensive picture of cellular function. This document provides detailed protocols for co-staining the endoplasmic reticulum (ER) using ER-Tracker™ Blue-White DPX with other vital organelle stains for mitochondria, lysosomes, the Golgi apparatus, and the nucleus.

ER-Tracker™ Blue-White DPX is a photostable and highly selective fluorescent probe for delineating the ER in live cells.[1][2][3] As a member of the Dapoxyl™ (DPX) dye family, it is an environment-sensitive probe with a large Stokes shift.[4][5] Its fluorescence emission is dependent on the polarity of its local environment, which makes it particularly bright within the unique lipid environment of the ER.[1][5] This probe is excited by ultraviolet (UV) light and has a broad emission spectrum, which requires careful selection of other fluorophores for successful multiplexing experiments.[1]

Principles of Multiplex Imaging

Successful multiplex imaging relies on the selection of fluorescent probes with minimal spectral overlap.[1] Given the broad emission of ER-Tracker™ Blue-White DPX (430-640 nm), it is recommended to pair it with organelle stains that fluoresce in the green and far-red regions of the spectrum.[1][] Sequential acquisition of images for each fluorescent channel can further minimize bleed-through between channels.[1]

The following diagram illustrates the general principle of selecting spectrally compatible dyes for multiplex fluorescence microscopy.

G Principle of Spectral Separation in Multiplex Imaging cluster_0 Excitation Spectra cluster_1 Emission Spectra Dye 1 (Blue) Dye 1 (Blue) Em 1 Emission 1 Dye 1 (Blue)->Em 1 Dye 2 (Green) Dye 2 (Green) Em 2 Emission 2 Dye 2 (Green)->Em 2 Dye 3 (Red) Dye 3 (Red) Em 3 Emission 3 Dye 3 (Red)->Em 3 Detector Detector Em 1->Detector Channel 1 Em 2->Detector Channel 2 Em 3->Detector Channel 3 Excitation Source Light Source Excitation Source->Dye 1 (Blue) Ex1 Excitation Source->Dye 2 (Green) Ex2 Excitation Source->Dye 3 (Red) Ex3

Caption: Spectral separation of fluorescent dyes.

Quantitative Data Summary

The following tables summarize the spectral properties and recommended staining conditions for ER-Tracker™ Blue-White DPX and spectrally compatible organelle stains.

Table 1: Spectral Properties of Selected Organelle Stains

OrganelleStainExcitation Max (nm)Emission Max (nm)Filter Set
Endoplasmic ReticulumER-Tracker™ Blue-White DPX~374[1][5][7][8]430-640[1][7][8]DAPI or UV longpass[7][8][9]
MitochondriaMitoTracker™ Green FM490[10][11][12]516-523[10][11][12]FITC
LysosomesLysoTracker™ Red DND-99577[13][14]590[13][14]TRITC/Texas Red
Golgi ApparatusGolgi-Tracker Red (BODIPY™ TR Ceramide)589[15][16]617[15][16]Texas Red[15]
NucleusDAPI~358[17]~461[17]DAPI

Table 2: Recommended Staining Conditions for Live-Cell Imaging

StainStock SolutionWorking ConcentrationIncubation TimeIncubation Temperature
ER-Tracker™ Blue-White DPX1 mM in DMSO[5]100 nM - 1 µM[9][18]15-30 minutes[5][9]37°C[5][9]
MitoTracker™ Green FM1 mM in DMSO[11]20-200 nM[10][11]15-45 minutes[10]37°C[12]
LysoTracker™ Red DND-991 mM in DMSO[13]50-100 nM[13][14]30-120 minutes[13]37°C[13]
Golgi-Tracker Red (BODIPY™ TR Ceramide)0.5 mM[15]1-10 µM[16]30 minutes4°C, then 37°C[15]
DAPI14.3 mM in H₂O or DMF[19]0.1-1 µg/mL[17][20]10-15 minutes[17]37°C[17]

Experimental Protocols

The following protocols provide a general framework for multiplex staining. Optimal conditions may vary depending on the cell type and experimental setup.

General Workflow for Multiplex Live-Cell Imaging

The diagram below outlines the general workflow for staining live cells with multiple organelle trackers.

G General Workflow for Multiplex Live-Cell Staining A Seed cells on imaging dish/slide B Prepare working solutions of all stains A->B C Remove culture medium and wash with buffer B->C D Add combined staining solution to cells C->D E Incubate at specified temperature and time D->E F Remove staining solution and wash E->F G Add fresh imaging medium F->G H Image cells using appropriate filter sets G->H

References

Application Notes and Protocols for ER-Tracker Blue-White DPX: Data Analysis and Image Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing ER-Tracker Blue-White DPX to quantify endoplasmic reticulum (ER) stress and analyze its interplay with other cellular processes. The protocols outlined below cover experimental design, step-by-step procedures for cell staining, image acquisition, and comprehensive data analysis to yield robust and reproducible quantitative results.

Introduction to this compound

This compound is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum.[1][2][3] Its fluorescence is sensitive to the polarity of its environment, which can change during periods of ER stress, making it a valuable tool for studying this cellular state.[1] An increase in fluorescence intensity of this compound is often indicative of ER stress.[1][4] This probe is excitable by ultraviolet light (approximately 374 nm) and exhibits a broad emission spectrum (430-640 nm), allowing for flexibility in imaging setups and multiplexing with other fluorescent markers.[1][2]

Core Applications

  • Quantification of ER Stress: Assess the induction and modulation of ER stress in response to drug candidates, toxins, or other experimental conditions.

  • Co-localization Studies: Investigate the spatial and functional relationship between the ER and other organelles, such as mitochondria, during cellular stress.

  • Apoptosis Analysis: Explore the role of ER stress in the initiation and progression of programmed cell death.

Data Presentation: Quantitative Analysis of ER Stress

A primary application of this compound is the quantification of changes in ER homeostasis. The following table provides a template for presenting quantitative data on ER stress, as measured by changes in fluorescence intensity.

Treatment GroupConcentrationMean Corrected Total Cell Fluorescence (CTCF)Standard DeviationN (Number of Cells)P-value (vs. Control)
Vehicle Control-150,00025,000100-
Tunicamycin1 µg/mL450,00060,000100<0.001
Test Compound A10 µM200,00030,0001000.045
Test Compound B10 µM160,00028,0001000.350

Signaling Pathway: The Unfolded Protein Response (UPR)

ER stress triggers a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. The three main branches of the UPR are initiated by the sensor proteins PERK, IRE1, and ATF6.[5][6][7][8][9][10]

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP/GRP78 ER_Stress->BiP binds PERK_inactive PERK BiP->PERK_inactive inhibits IRE1_inactive IRE1 BiP->IRE1_inactive inhibits ATF6_inactive ATF6 BiP->ATF6_inactive inhibits eIF2a eIF2α PERK_inactive->eIF2a phosphorylates XBP1u_mRNA XBP1u mRNA IRE1_inactive->XBP1u_mRNA splices ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved translocates & is cleaved p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 upregulates translation CHOP CHOP ATF4->CHOP activates transcription XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (Chaperones, ERAD) ATF6_cleaved->UPR_Genes activates transcription Apoptosis_Genes Apoptosis Genes CHOP->Apoptosis_Genes activates transcription XBP1s_protein->UPR_Genes activates transcription

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Protocols

Protocol 1: Quantification of ER Stress in Adherent Cells

This protocol details the steps for staining adherent cells with this compound and quantifying the fluorescence intensity to measure ER stress.

Materials:

  • This compound (1 mM stock solution in DMSO)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • ER stress-inducing agent (e.g., Tunicamycin)

  • Fluorescence microscope with a DAPI or UV long-pass filter set

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

  • Induction of ER Stress: Treat cells with the desired concentration of an ER stress-inducing agent (e.g., 1 µg/mL Tunicamycin) or the test compound for the appropriate duration. Include a vehicle-treated control group.

  • Preparation of Staining Solution: Prepare a working solution of this compound at a final concentration of 100 nM to 1 µM in pre-warmed serum-free medium or PBS. The optimal concentration should be determined empirically for each cell type.[1]

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3][11]

  • Washing: a. Aspirate the staining solution. b. Wash the cells twice with pre-warmed serum-free medium or PBS.

  • Image Acquisition: a. Immediately image the live cells using a fluorescence microscope equipped with a DAPI or UV long-pass filter set. b. Acquire images using consistent settings (e.g., exposure time, gain, laser power) for all experimental groups to ensure comparability. It is crucial to avoid pixel saturation.

  • Image Analysis and Quantification (using ImageJ/Fiji): a. Open the acquired images in ImageJ/Fiji. b. If the image has multiple channels, split the channels. c. Using the freehand selection tool, draw a region of interest (ROI) around an individual cell. d. From the "Analyze" menu, select "Set Measurements" and ensure "Area," "Integrated Density," and "Mean Gray Value" are checked. e. Select "Measure" from the "Analyze" menu to obtain the measurements for the selected cell. f. Select a background region in the same image that is devoid of cells and measure its "Mean Gray Value." g. Calculate the Corrected Total Cell Fluorescence (CTCF) using the following formula: CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background) h. Repeat this measurement for a statistically significant number of cells per experimental group (e.g., at least 50-100 cells from multiple fields of view).

  • Data Analysis: a. Compile the CTCF values for each experimental group. b. Calculate the mean and standard deviation of the CTCF for each group. c. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of differences between groups.

Protocol 2: Co-localization of ER and Mitochondria during ER Stress

This protocol describes how to co-stain cells with this compound and a mitochondrial probe to analyze their spatial relationship during ER stress.

Materials:

  • This compound (1 mM stock solution in DMSO)

  • MitoTracker Red CMXRos (or another suitable mitochondrial probe)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Serum-free cell culture medium or PBS

  • ER stress-inducing agent (e.g., Tunicamycin)

  • Confocal microscope with appropriate laser lines and filter sets

  • Image analysis software with co-localization analysis tools (e.g., ImageJ/Fiji with the Coloc 2 plugin)

Procedure:

  • Cell Seeding and ER Stress Induction: Follow steps 1 and 2 from Protocol 1.

  • Mitochondrial Staining: a. Prepare a working solution of MitoTracker Red CMXRos (typically 50-200 nM) in pre-warmed serum-free medium. b. Incubate the cells with the MitoTracker solution for 15-30 minutes at 37°C.

  • ER Staining: a. After the mitochondrial staining, wash the cells once with pre-warmed serum-free medium. b. Proceed with this compound staining as described in step 4 of Protocol 1.

  • Washing: Follow step 5 from Protocol 1.

  • Image Acquisition: a. Image the cells using a confocal microscope to obtain optical sections and minimize out-of-focus light. b. Acquire images sequentially for each channel to avoid spectral bleed-through. Use the appropriate laser lines and emission filters for this compound and the mitochondrial probe.

  • Co-localization Analysis (using ImageJ/Fiji and Coloc 2): a. Open the multi-channel images in ImageJ/Fiji. b. Select an ROI containing a cell of interest. c. Open the "Coloc 2" plugin from the "Analyze" > "Colocalization Analysis" menu. d. Select the appropriate channels for ER and mitochondria. e. Analyze the images to obtain co-localization coefficients such as Pearson's Correlation Coefficient and Manders' Overlap Coefficients. These values provide a quantitative measure of the degree of co-localization between the two organelles.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture (Adherent cells on glass-bottom dishes) B 2. Treatment (Induce ER stress with test compounds) A->B C 3. Staining (Incubate with this compound) B->C D 4. Image Acquisition (Fluorescence Microscopy) C->D E 5. Image Processing & Analysis (ImageJ/Fiji) D->E F 6. Data Quantification (Calculate CTCF) E->F G 7. Statistical Analysis & Reporting F->G

Caption: A typical experimental workflow for quantifying ER stress.

Logical Relationship Diagram: Data Analysis Pipeline

Data_Analysis_Pipeline cluster_ImageJ ImageJ/Fiji Analysis cluster_Calculation Calculation cluster_Output Output A Open Raw Image B Select Cell ROI A->B D Select Background ROI A->D C Measure Integrated Density & Area B->C F Calculate CTCF (Integrated Density - (Area * Mean Background)) C->F E Measure Mean Background Intensity D->E E->F G Quantitative Data Table F->G H Statistical Analysis (e.g., ANOVA) G->H

Caption: The data analysis pipeline for image quantification.

References

Troubleshooting & Optimization

Troubleshooting weak signal with ER-Tracker Blue-White DPX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing weak signals with ER-Tracker™ Blue-White DPX.

Troubleshooting Guide: Weak Signal

Question: I am observing a very weak or no fluorescent signal after staining my cells with ER-Tracker™ Blue-White DPX. What are the possible causes and how can I resolve this?

Answer: A weak signal with ER-Tracker™ Blue-White DPX can stem from several factors related to the protocol, cell health, and the inherent properties of the dye. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

weak_signal_troubleshooting start Start: Weak Signal Observed check_concentration 1. Verify Dye Concentration (100 nM - 1 µM) start->check_concentration optimize_incubation 2. Optimize Incubation Time (15-30 min at 37°C) check_concentration->optimize_incubation Concentration is correct adjust_concentration Action: Prepare fresh working solution within the recommended range. check_concentration->adjust_concentration Incorrect or old solution check_cell_health 3. Assess Cell Health & Density optimize_incubation->check_cell_health Incubation is optimal adjust_incubation Action: Test a time course (e.g., 15, 30, 45 min). optimize_incubation->adjust_incubation Sub-optimal time review_fixation 4. Review Fixation/Permeabilization (If applicable) check_cell_health->review_fixation Cells are healthy culture_check Action: Use healthy, sub-confluent cells. Avoid overgrown or stressed cultures. check_cell_health->culture_check Unhealthy or dense cells imaging_setup 5. Check Microscope & Filter Set review_fixation->imaging_setup Fixation is appropriate fixation_optimization Action: If fixing, use 4% formaldehyde (B43269). Be aware signal is only partially retained. Avoid permeabilization if possible. review_fixation->fixation_optimization Harsh fixation/permeabilization solution Signal Improved imaging_setup->solution Imaging setup is correct filter_check Action: Use a DAPI long-pass filter. Ex: ~374 nm, Em: 430-640 nm. imaging_setup->filter_check Incorrect filter adjust_concentration->check_concentration adjust_incubation->optimize_incubation culture_check->check_cell_health fixation_optimization->review_fixation filter_check->imaging_setup

Caption: Troubleshooting workflow for weak ER-Tracker™ Blue-White DPX signal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for ER-Tracker™ Blue-White DPX?

A1: The recommended working concentration is between 100 nM and 1 µM.[1][2] The optimal concentration can vary between cell types, so it is best to determine it empirically. Start with a concentration in the middle of this range (e.g., 500 nM) and adjust as needed.

Q2: Can I fix and permeabilize my cells after staining?

A2: Yes, you can fix cells after staining, but with caution. The staining pattern is only partially retained after formaldehyde fixation.[2][3][4] Permeabilization with detergents like Triton™ X-100 is not recommended as it can lead to the extraction of the lipophilic dye from the ER membrane, significantly diminishing the signal.[2][5] If co-localization with antibodies is necessary, a delicate balance must be found through empirical optimization of fixation and permeabilization conditions.[5]

Q3: Why does the emission wavelength of the dye vary?

A3: ER-Tracker™ Blue-White DPX is a Dapoxyl™ dye, which is environmentally sensitive.[2][5] Its fluorescence characteristics, particularly the emission wavelength and quantum yield, change based on the polarity of its local environment.[2][5] This is why its emission can shift between 430 and 640 nm.[3][4][5][6]

Q4: Is the dye toxic to cells?

A4: At the recommended low concentrations, the dye does not appear to be toxic to cells, making it suitable for live-cell imaging.[1][2][7][8]

Q5: How should I store the ER-Tracker™ Blue-White DPX stock solution?

A5: The 1 mM DMSO stock solution should be stored at ≤–20°C, protected from light and moisture.[1][2][6][7] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2][7]

Experimental Protocols & Data

Recommended Staining Parameters
ParameterRecommended Range/ValueNotes
Working Concentration 100 nM - 1 µMOptimal concentration should be determined empirically for each cell type.[1][2]
Incubation Time 15 - 30 minutesLonger incubation times may be required for some cell types, but should be tested.[1][2]
Incubation Temperature 37°CStaining is typically performed at normal cell culture temperatures.[2]
Staining Medium Serum-free medium or PBSBest results are often obtained in Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg).[1][2]
Excitation Wavelength ~374 nm[3][4][6]
Emission Wavelength 430 - 640 nmA long-pass DAPI filter is recommended for visualization.[3][4][6]
Detailed Staining Protocol for Live Adherent Cells
  • Prepare Staining Solution:

    • Thaw the 1 mM ER-Tracker™ Blue-White DPX stock solution at room temperature.

    • Dilute the stock solution in a serum-free medium or HBSS to the desired final working concentration (e.g., 500 nM). Prepare this solution fresh for each experiment.

  • Cell Preparation:

    • Grow adherent cells on sterile coverslips or in glass-bottom dishes to an appropriate confluency (typically 50-70%).

  • Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed serum-free medium or HBSS.

    • Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.[1][2]

  • Wash and Image:

    • Remove the staining solution.

    • Wash the cells twice with fresh, pre-warmed, probe-free medium or buffer.[1]

    • Add fresh medium to the cells for imaging.

    • Visualize the cells using a fluorescence microscope equipped with a DAPI long-pass filter set (Excitation: ~374 nm, Emission: 430-640 nm).[3][4]

Mechanism of Action

The selectivity of ER-Tracker™ dyes for the endoplasmic reticulum is a key feature. While the exact mechanism for the Blue-White DPX probe is not fully elucidated, other ER-Tracker™ dyes utilize a glibenclamide moiety. Glibenclamide is known to bind to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominent on the ER membrane.[1][2]

Caption: Proposed binding mechanism of ER-Tracker™ dyes to the ER membrane.

References

Reducing background fluorescence in ER-Tracker Blue-White DPX staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ER-Tracker™ Blue-White DPX for endoplasmic reticulum (ER) staining. Our goal is to help you overcome common challenges and achieve optimal staining results.

Frequently Asked Questions (FAQs)

Q1: What is ER-Tracker™ Blue-White DPX and how does it work?

A1: ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2] It is a member of the Dapoxyl™ dye family, which are environmentally sensitive probes.[1] The dye's fluorescence is enhanced in the hydrophobic environment of the ER membrane, allowing for clear visualization of the ER network.[3] Its mechanism of selectivity is attributed to its chemical structure, which facilitates its accumulation within the ER.

Q2: Can I use ER-Tracker™ Blue-White DPX on fixed cells?

A2: ER-Tracker™ Blue-White DPX is primarily designed for live-cell imaging.[4] While it is possible to fix cells with formaldehyde (B43269) after staining, a significant loss of the fluorescent signal is expected.[5][6] For optimal results, imaging should be performed on live cells.

Q3: What are the excitation and emission wavelengths for ER-Tracker™ Blue-White DPX?

A3: ER-Tracker™ Blue-White DPX has an excitation maximum of approximately 374 nm.[7] It exhibits a broad emission spectrum ranging from 430 nm to 640 nm, which is sensitive to the polarity of its environment.[3][4] A standard DAPI or a UV long-pass filter is recommended for visualization.[2][3]

Q4: Is ER-Tracker™ Blue-White DPX toxic to cells?

A4: At the recommended low concentrations for staining, ER-Tracker™ dyes are generally not toxic to cells.[1][2]

Troubleshooting Guide

High background fluorescence is a common issue in ER-Tracker™ Blue-White DPX staining, which can obscure the specific signal from the endoplasmic reticulum. This guide provides a systematic approach to troubleshoot and reduce background fluorescence.

Problem: High Background Fluorescence
Possible Cause Recommended Solution
Dye concentration is too high. Optimize the dye concentration. Start with the recommended concentration (typically 100 nM to 1 µM) and perform a titration to find the lowest concentration that provides a good signal-to-noise ratio.[8][9]
Incubation time is too long. Reduce the incubation time. Optimal incubation is typically between 15 and 30 minutes.[1][4] Shorter incubation times can minimize non-specific binding and dye internalization into other compartments.
Inadequate washing. Perform thorough washing steps after incubation. Wash the cells two to three times with a fresh, pre-warmed, probe-free buffer (e.g., PBS or cell culture medium) for approximately 5 minutes per wash to remove unbound dye.[4][8]
Autofluorescence of cells or medium. Image cells in a phenol (B47542) red-free medium. If cellular autofluorescence is high, consider using spectral imaging and linear unmixing to separate the specific ER-Tracker™ signal from the background.
Suboptimal imaging settings. Adjust the microscope settings. Use the lowest possible laser power and detector gain that still allows for visualization of the ER structure to minimize background noise.
Problem: Weak or No ER Staining
Possible Cause Recommended Solution
Dye concentration is too low. Increase the dye concentration within the recommended range (100 nM to 1 µM).[8][9]
Incubation time is too short. Increase the incubation time, up to 30 minutes, to allow for sufficient dye uptake into the ER.[1][4]
Improper dye storage. Ensure the ER-Tracker™ Blue-White DPX stock solution is stored properly at ≤–20°C, protected from light and moisture, and avoid repeated freeze-thaw cycles.[1]
Cell health is poor. Ensure cells are healthy and in the logarithmic growth phase before staining. Unhealthy or dying cells can exhibit altered membrane potential and dye uptake.

Experimental Protocols

Live-Cell Staining Protocol for ER-Tracker™ Blue-White DPX

This protocol provides a general guideline for staining adherent cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Adherent cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare Staining Solution:

    • Thaw the ER-Tracker™ Blue-White DPX stock solution to room temperature.

    • Dilute the 1 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration of 100 nM to 1 µM. It is recommended to test a range of concentrations to determine the optimal one for your specific cell type.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium or PBS. Each wash should be for approximately 5 minutes to ensure the removal of unbound dye.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately on a fluorescence microscope equipped with a DAPI or UV long-pass filter set. Use an excitation wavelength of ~374 nm and collect emission between 430-640 nm.

Data Presentation

The following table provides an example of how to present quantitative data for optimizing ER-Tracker™ Blue-White DPX staining. Note: The data below is for illustrative purposes only and does not represent actual experimental results.

Dye Concentration (nM)Incubation Time (min)Signal-to-Noise Ratio (Arbitrary Units)
100155.2
100306.8
5001510.5
5003012.1
10001511.2
1000309.5 (High Background)

Visualizations

Troubleshooting Workflow for High Background Fluorescence

The following diagram illustrates a logical workflow for troubleshooting high background fluorescence in ER-Tracker™ Blue-White DPX staining.

TroubleshootingWorkflow cluster_0 Start High Background Fluorescence Observed Opt_Concentration Optimize Dye Concentration (Titrate 100 nM - 1 µM) Start->Opt_Concentration Opt_Incubation Optimize Incubation Time (Titrate 15 - 30 min) Opt_Concentration->Opt_Incubation If background is still high End_Success Problem Resolved: Clear ER Staining Opt_Concentration->End_Success If signal is clear Improve_Wash Improve Washing Steps (2-3 washes, 5 min each) Opt_Incubation->Improve_Wash If background is still high Opt_Incubation->End_Success If signal is clear Check_Medium Check for Autofluorescence (Use phenol red-free medium) Improve_Wash->Check_Medium If background is still high Improve_Wash->End_Success If signal is clear Adjust_Imaging Adjust Imaging Settings (Lower laser/gain) Check_Medium->Adjust_Imaging If background is still high Check_Medium->End_Success If signal is clear Adjust_Imaging->End_Success If signal is clear End_Fail Problem Persists: Consult Technical Support Adjust_Imaging->End_Fail If background persists

References

ER-Tracker Blue-White DPX photobleaching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using ER-Tracker™ Blue-White DPX in live-cell imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is ER-Tracker™ Blue-White DPX and what is its primary application?

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2] Its primary application is in the real-time visualization of the ER's structure and dynamics in living cells using fluorescence microscopy.[3] It is a member of the Dapoxyl™ (DPX) dye family and is known for its photostability, which is crucial for time-lapse imaging.[3][4]

Q2: What are the spectral properties of ER-Tracker™ Blue-White DPX?

ER-Tracker™ Blue-White DPX has an excitation maximum of approximately 374 nm.[4] It is an environmentally sensitive probe, meaning its emission spectrum can vary depending on the local environment.[1][3] The emission range is typically between 430 nm and 640 nm.[4][5] A long-pass DAPI filter is generally recommended for optimal visualization.[5]

PropertyWavelength (nm)
Excitation Maxima~374
Emission Range430 - 640

Q3: How does ER-Tracker™ Blue-White DPX selectively stain the endoplasmic reticulum?

The selectivity of ER-Tracker™ Blue-White DPX for the ER is attributed to its chemical structure, which facilitates its accumulation within the ER membranes.[3] While the precise mechanism is not fully detailed in the provided results, it is suggested that it binds to the sulphonylurea receptors of ATP-sensitive K+ channels which are prominent on the ER.[1]

Q4: Is ER-Tracker™ Blue-White DPX suitable for fixed-cell imaging?

ER-Tracker™ Blue-White DPX is primarily designed for live-cell imaging. While cells can be fixed with formaldehyde (B43269) after staining, a significant loss of the fluorescent signal is expected.[2][5] Therefore, it is not ideal for experiments requiring post-fixation analysis.

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

Possible Cause Troubleshooting Step
Incorrect filter set Ensure you are using a filter set appropriate for the dye's spectral properties. A long-pass DAPI filter is recommended.[5]
Low dye concentration The optimal working concentration can vary between cell types. Prepare a fresh working solution and consider testing a range of concentrations (e.g., 100 nM to 1 µM).[6]
Insufficient incubation time Incubate the cells with the dye for 15-30 minutes at 37°C. For some cell types, a longer incubation may be necessary.
Cell health Ensure cells are healthy and viable before and during the staining procedure. Unhealthy cells may not uptake the dye efficiently.

Issue 2: High Background Fluorescence

Possible Cause Troubleshooting Step
Excess dye After incubation, wash the cells thoroughly with fresh, pre-warmed, probe-free medium or buffer to remove any unbound dye.
Dye precipitation Ensure the dye is fully dissolved in the working solution. Briefly centrifuge the stock solution before dilution.
Suboptimal imaging medium Use a clear, serum-free medium for imaging to reduce background fluorescence. Phenol (B47542) red-free medium is recommended.

Issue 3: Rapid Photobleaching

While ER-Tracker™ Blue-White DPX is described as photostable, photobleaching can still occur, especially with prolonged or intense light exposure.[3][4]

Mitigation Strategy Detailed Recommendation
Optimize Imaging Parameters Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Reduce the exposure time per frame.
Minimize Light Exposure Keep the sample covered from light whenever possible. Use the microscope's shutter to block the excitation light path when not acquiring images.
Use Antifade Reagents For live-cell imaging, consider using a commercial antifade reagent compatible with live cells, such as Trolox or ProLong™ Live Antifade Reagent. Always follow the manufacturer's instructions for use.
Choose a More Photostable Alternative If photobleaching remains a significant issue, consider alternative ER stains that may offer higher photostability, though direct quantitative comparisons for ER-Tracker Blue-White DPX are not readily available.

Experimental Protocols

Standard Staining Protocol for Live Adherent Cells

  • Prepare Staining Solution:

    • Thaw the ER-Tracker™ Blue-White DPX stock solution (typically 1 mM in DMSO) at room temperature.

    • Dilute the stock solution in a warm (37°C), serum-free culture medium to a final working concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically for your specific cell type.

  • Cell Preparation:

    • Grow cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Ensure cells are at an appropriate confluency for imaging.

  • Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).

    • Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed, probe-free culture medium or buffer.

  • Imaging:

    • Image the cells immediately in a suitable imaging medium (e.g., phenol red-free medium).

    • Use a fluorescence microscope equipped with a suitable filter set (e.g., a long-pass DAPI filter).

Visualizations

Experimental_Workflow This compound Staining Workflow prep Prepare Staining Solution (100 nM - 1 µM) stain Incubate with Staining Solution (15-30 min, 37°C) prep->stain cells Prepare Adherent Cells on Imaging Dish cells->stain wash Wash Cells with Probe-Free Medium stain->wash image Image with Fluorescence Microscope (Long-pass DAPI filter) wash->image

Caption: A flowchart illustrating the key steps for staining live adherent cells with ER-Tracker™ Blue-White DPX.

Photobleaching_Mitigation Strategies to Prevent Photobleaching cluster_strategies photobleaching Photobleaching (Signal Loss) mitigation Mitigation Strategies photobleaching->mitigation optimize_imaging Optimize Imaging Parameters mitigation->optimize_imaging minimize_exposure Minimize Light Exposure mitigation->minimize_exposure use_antifade Use Antifade Reagents mitigation->use_antifade

Caption: A diagram showing the relationship between photobleaching and key mitigation strategies.

References

Technical Support Center: ER-Tracker™ Blue-White DPX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using ER-Tracker™ Blue-White DPX.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for ER-Tracker™ Blue-White DPX?

A1: The optimal incubation time for ER-Tracker™ Blue-White DPX can vary depending on the cell type and experimental conditions. The recommended incubation time is between 5 and 30 minutes at room temperature or 37°C.[1][2] For initial experiments, it is advisable to perform a time-course optimization to determine the best signal-to-noise ratio for your specific cells.

Q2: What is the recommended working concentration for the probe?

A2: The suggested working concentration for ER-Tracker™ Blue-White DPX is in the range of 100 nM to 1 µM.[1][2] It is crucial to use the lowest possible concentration that provides adequate staining to minimize potential artifacts.[3]

Q3: Can I use ER-Tracker™ Blue-White DPX in fixed cells?

A3: ER-Tracker™ Blue-White DPX is primarily designed for use in live cells.[4][5] While the signal is partially retained after formaldehyde (B43269) fixation, a significant loss of fluorescence is expected.[6][7] For applications requiring fixation, it is recommended to stain the live cells first and then proceed with fixation.

Q4: Why am I observing weak or no fluorescence signal?

A4: Weak or no signal can result from several factors, including insufficient incubation time, a low concentration of the probe, or loss of signal due to fixation. Ensure that the probe has been stored correctly at -20°C or -80°C, protected from light, and that freeze-thaw cycles have been avoided.[1] Also, verify the compatibility of your fluorescence microscope's filter sets with the excitation and emission spectra of the dye (excitation ~374 nm, emission 430-640 nm).[5]

Q5: What could be causing high background or non-specific staining?

A5: High background or non-specific staining may occur if the incubation time is too long or the probe concentration is too high. Reducing either of these parameters can help improve specificity. Additionally, ensure that the cells are thoroughly washed with a suitable buffer after incubation to remove any unbound probe.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Weak or No Signal Inadequate incubation time.Increase the incubation time in increments (e.g., 5, 10, 15, 20, 25, 30 minutes) to find the optimal duration for your cell type.[6]
Probe concentration is too low.Prepare fresh working solutions and consider increasing the concentration within the recommended range (100 nM - 1 µM).[1][2]
Improper storage of the probe.Ensure the stock solution is stored at ≤–20°C, protected from light, and avoid repeated freeze-thaw cycles.[3]
Incorrect filter set on the microscope.Use a standard DAPI or UV longpass filter set for visualization.[5][8]
High Background Staining Incubation time is too long.Decrease the incubation time. A shorter incubation may be sufficient for bright staining without excessive background.
Probe concentration is too high.Reduce the working concentration of the probe. Start at the lower end of the recommended range (e.g., 100 nM).
Inadequate washing.Ensure to wash the cells twice with fresh medium or PBS for 5 minutes each time after incubation to remove unbound dye.[1][2]
Photobleaching Excessive exposure to excitation light.Minimize the exposure time of the cells to the excitation light source. ER-Tracker™ Blue-White DPX is photostable, but prolonged exposure can still lead to signal loss.[5]
Signal Loss After Fixation The probe is only partially retained after fixation.Image the live stained cells before fixation if possible. If post-staining fixation is necessary, be aware that signal intensity will be reduced.[6][9]

Experimental Protocols

Standard Staining Protocol for Live Adherent Cells
  • Prepare Staining Solution: Dilute the 1 mM ER-Tracker™ Blue-White DPX stock solution in a serum-free cell culture medium or PBS to a final working concentration of 100 nM to 1 µM.

  • Cell Preparation: Grow adherent cells on sterile coverslips in a petri dish.

  • Staining: Remove the culture medium and add the pre-warmed staining solution to the cells.

  • Incubation: Incubate the cells for 5 to 30 minutes at room temperature or 37°C, protected from light.[1][2]

  • Washing: Discard the staining solution and wash the cells twice with fresh, pre-warmed medium or PBS for 5 minutes each time.

  • Imaging: Observe the stained cells using a fluorescence microscope with a DAPI or UV longpass filter set.

Optimization of Incubation Time

To determine the optimal incubation time for your specific cell type and experimental conditions, a time-course experiment is recommended.

  • Prepare multiple coverslips of your cells under identical conditions.

  • Apply the ER-Tracker™ Blue-White DPX working solution to all coverslips simultaneously.

  • Incubate each coverslip for a different amount of time (e.g., 5, 10, 15, 20, 25, and 30 minutes).

  • After the designated incubation time, wash the cells as described in the standard protocol.

  • Image all coverslips using the same microscope settings (e.g., exposure time, gain).

  • Compare the images to identify the incubation time that provides the best balance between specific ER staining and low background fluorescence.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining & Incubation cluster_wash Washing cluster_imaging Imaging prep_cells Prepare Adherent Cells on Coverslips add_solution Add Working Solution to Cells prep_cells->add_solution prep_solution Prepare ER-Tracker Working Solution (100 nM - 1 µM) prep_solution->add_solution incubate Incubate for 5-30 min at RT or 37°C add_solution->incubate wash_steps Wash Cells Twice with Fresh Medium/PBS incubate->wash_steps image_cells Image with Fluorescence Microscope (DAPI filter) wash_steps->image_cells

Caption: Experimental workflow for staining live cells with ER-Tracker™ Blue-White DPX.

troubleshooting_logic cluster_weak_signal Weak or No Signal cluster_high_background High Background start Staining Issue Observed q_incubation Incubation Time < 30 min? start->q_incubation Weak Signal q_bg_incubation Incubation Time > 5 min? start->q_bg_incubation High Background s_inc_incubation Increase Incubation Time q_incubation->s_inc_incubation Yes q_concentration Concentration > 100 nM? q_incubation->q_concentration No s_inc_incubation->q_concentration s_inc_concentration Increase Concentration q_concentration->s_inc_concentration No q_storage Proper Probe Storage? q_concentration->q_storage Yes s_inc_concentration->q_storage s_new_probe Use Fresh Probe Aliquot q_storage->s_new_probe No end Problem Resolved? q_storage->end Yes, Re-evaluate s_new_probe->end Re-evaluate s_dec_incubation Decrease Incubation Time q_bg_incubation->s_dec_incubation Yes q_bg_concentration Concentration < 1 µM? q_bg_incubation->q_bg_concentration No s_dec_incubation->q_bg_concentration s_dec_concentration Decrease Concentration q_bg_concentration->s_dec_concentration No q_wash Washed Twice? q_bg_concentration->q_wash Yes s_dec_concentration->q_wash s_rewash Ensure Thorough Washing q_wash->s_rewash No q_wash->end Yes, Re-evaluate s_rewash->end Re-evaluate

Caption: Troubleshooting logic for common ER-Tracker™ Blue-White DPX staining issues.

References

ER-Tracker Blue-White DPX signal retention after formaldehyde fixation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER-Tracker Blue-White DPX. This guide provides troubleshooting advice and answers to frequently asked questions regarding signal retention after formaldehyde (B43269) fixation.

Frequently Asked Questions (FAQs)

Q1: Is the fluorescent signal of this compound retained after formaldehyde fixation?

A1: The signal of this compound is partially retained after formaldehyde fixation.[1][2][3][4] However, a significant loss in fluorescence intensity is expected.[5] The degree of signal loss can range from 30-70% depending on the fixation protocol.[5]

Q2: Why does the fluorescence signal decrease after fixation?

A2: this compound is a member of the Dapoxyl™ dye family, which are environmentally sensitive probes.[1] Their fluorescence characteristics, including quantum yield and emission wavelength, are influenced by the polarity of their local environment.[1][5] Formaldehyde fixation can alter the lipid environment of the endoplasmic reticulum, leading to a decrease in fluorescence intensity.[5]

Q3: Can I perform immunocytochemistry (ICC) after staining with this compound and fixing?

A3: Yes, it is possible to perform subsequent staining after fixation.[1] If additional staining is required, cells can be permeabilized, for instance with 0.2% Triton® X-100 for 10 minutes.[1] However, be aware that permeabilization may lead to further signal loss.

Q4: What are the excitation and emission maxima for this compound?

A4: The approximate excitation maximum is 374 nm, and the emission can range from 430 nm to 640 nm due to its environmental sensitivity.[2][3] A standard DAPI filter is often recommended for visualization.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound with formaldehyde fixation.

Issue Possible Cause(s) Suggested Solution(s)
Complete loss of signal after fixation Fixation protocol is too harsh.Optimize the fixation protocol. Try a shorter fixation time (e.g., 2 minutes) or a lower formaldehyde concentration. Some studies suggest a 2-minute fixation with 4% formaldehyde at 37°C to better preserve the signal.[5]
Cell type sensitivity.The optimal staining and fixation conditions can vary between cell types. It is recommended to empirically determine the best protocol for your specific cells.
Incorrect filter set.Ensure you are using a filter set appropriate for the broad emission spectrum of this compound, such as a standard DAPI filter or a UV longpass filter.[2][3]
Weak signal after fixation Suboptimal staining concentration.The recommended working concentration is typically between 100 nM and 1 µM.[5] Titrate the concentration to find the optimal balance between bright staining and low background for your cell type.
Inefficient staining incubation.Incubate cells with the dye for 15-30 minutes at 37°C.[1]
Inappropriate imaging buffer.After fixation and washing, mount the cells in a suitable buffer for imaging.
High background fluorescence Dye concentration is too high.Use the lowest possible dye concentration that provides adequate signal.
Insufficient washing.After staining and before fixation, wash the cells thoroughly with fresh, probe-free medium.[1] After fixation, perform two 5-minute washes with a suitable buffer.[1]

Experimental Protocols

Standard Live-Cell Staining Protocol
  • Prepare Staining Solution: Prepare a working solution of this compound at a concentration of 100 nM to 1 µM in a suitable buffer, such as pre-warmed (37°C) serum-free medium or Hank's Balanced Salt Solution (HBSS).[1][5]

  • Cell Staining:

    • For adherent cells, remove the culture medium and add the pre-warmed staining solution.

    • For suspension cells, centrifuge the cells and resuspend them in the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.[1]

  • Washing: Remove the staining solution and replace it with fresh, probe-free medium.[1]

Formaldehyde Fixation Protocols

Note: The optimal fixation protocol should be determined empirically for your specific cell type and experimental needs.

Protocol Formaldehyde Concentration Incubation Time Temperature Reference
Standard Fixation 4%10–20 minutes37°C[1][5]
Short Fixation 4%2 minutes37°C[5]
Room Temperature Fixation 4%15 minutesRoom Temperature[3]

Post-Fixation Washing: After fixation, wash the cells twice with a suitable buffer (e.g., PBS) for 5 minutes each time.[1]

Visualized Workflows

experimental_workflow cluster_staining Live-Cell Staining cluster_fixation Fixation & Post-Processing prep_stain Prepare Staining Solution (100 nM - 1 µM) stain_cells Incubate Cells (15-30 min, 37°C) prep_stain->stain_cells wash_cells_1 Wash with Probe-Free Medium stain_cells->wash_cells_1 fix_cells Fix with Formaldehyde (e.g., 4% for 2-20 min) wash_cells_1->fix_cells wash_cells_2 Wash with Buffer (2x) fix_cells->wash_cells_2 permeabilize Permeabilize (Optional) (e.g., 0.2% Triton X-100) wash_cells_2->permeabilize image_cells Image Cells wash_cells_2->image_cells If not permeabilizing permeabilize->image_cells

Caption: Experimental workflow for staining live cells with this compound followed by formaldehyde fixation.

troubleshooting_logic start Weak or No Signal After Fixation check_protocol Was the fixation protocol optimized? start->check_protocol optimize_fix Try shorter fixation time or lower formaldehyde concentration check_protocol->optimize_fix No check_stain Was staining concentration optimal? check_protocol->check_stain Yes good_signal Signal Improved optimize_fix->good_signal optimize_stain Titrate dye concentration (100 nM - 1 µM) check_stain->optimize_stain No check_filters Are the correct filters being used? check_stain->check_filters Yes optimize_stain->good_signal use_dapi_filter Use a standard DAPI or UV longpass filter check_filters->use_dapi_filter No check_filters->good_signal Yes use_dapi_filter->good_signal

Caption: Troubleshooting logic for addressing weak or absent this compound signal after fixation.

References

How to fix and permeabilize cells after ER-Tracker Blue-White DPX staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ER-Tracker™ Blue-White DPX, focusing on the critical steps of cell fixation and permeabilization for subsequent analysis, such as immunofluorescence.

Frequently Asked Questions (FAQs)

Q1: Can I fix and permeabilize cells after staining with ER-Tracker™ Blue-White DPX?

A1: Yes, it is possible to fix and permeabilize cells after staining, but with important considerations. The fluorescence signal of ER-Tracker™ Blue-White DPX is only partially retained after formaldehyde-based fixation.[1][2][3][4] Permeabilization with detergents like Triton™ X-100 can be performed if required for subsequent antibody staining.[1][5] However, it is crucial to optimize the protocols for your specific cell type and experimental conditions to minimize signal loss.

Q2: Is it possible to stain cells that have already been fixed?

A2: Staining pre-fixed cells with ER-Tracker™ Blue-White DPX is generally not recommended.[6][7][8] The dye is designed for use in live cells, where its accumulation and fluorescence are dependent on the physiological state of the endoplasmic reticulum.[9] Fixation can alter the ER structure and the dye's binding sites, leading to unreliable staining patterns.[9]

Q3: What is the recommended fixative to use after ER-Tracker™ Blue-White DPX staining?

A3: The recommended fixative is 4% formaldehyde (B43269) (or paraformaldehyde) in a suitable buffer like phosphate-buffered saline (PBS).[1][5] It is advisable to perform the fixation at 37°C for a duration of 10-20 minutes.[1][2] Avoid using organic solvents like methanol (B129727) for fixation as they are likely to extract the dye.[5]

Q4: Will I lose all the fluorescence signal after fixation and permeabilization?

A4: You can expect a significant reduction in fluorescence intensity after fixation and permeabilization.[10][11] The degree of signal loss can vary depending on the cell type, fixation time, and permeabilization conditions. Therefore, it is essential to perform preliminary experiments to determine the feasibility and to optimize the protocol for your specific needs.

Q5: What are the excitation and emission wavelengths for ER-Tracker™ Blue-White DPX?

A5: ER-Tracker™ Blue-White DPX has an excitation maximum at approximately 374 nm. Its emission is environmentally sensitive, with a broad spectrum ranging from 430 nm to 640 nm.[1][4][12] For microscopy, a DAPI or UV long-pass filter is typically recommended.[1][4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or very weak ER-Tracker™ signal after fixation Complete loss of dye during fixation.- Ensure you are using a formaldehyde-based fixative, not an organic solvent like methanol.[5]- Reduce the fixation time to the minimum necessary for your application (e.g., start with 10 minutes).[1]- Image the cells immediately after fixation and washing, as signal intensity may decrease over time.
High background fluorescence Dye concentration is too high.- Titrate the ER-Tracker™ Blue-White DPX concentration to find the optimal balance between ER staining and background. The recommended range is typically 100 nM to 1 µM.[1][3][12]- Ensure thorough washing after staining and before fixation to remove any unbound dye.
Non-specific staining of other organelles Inappropriate dye concentration or incubation time.- Use the lowest effective concentration of the dye.[1][3]- Optimize the staining incubation time; 15-30 minutes is a general guideline.[1][3]- Perinuclear background staining may indicate Golgi apparatus labeling at high concentrations.[5]
Altered ER morphology after fixation Fixation artifacts.- Ensure the fixative is fresh and of high quality.- Optimize fixation time and temperature. Over-fixation can damage cellular structures.
Poor antibody staining after permeabilization Incomplete permeabilization or epitope masking.- Ensure the permeabilization step with 0.2% Triton™ X-100 is sufficient (e.g., 10 minutes).[1]- If epitope masking is suspected, consider antigen retrieval methods, but be aware that these may further diminish the ER-Tracker™ signal.

Experimental Protocols

Detailed Methodology for Staining, Fixation, and Permeabilization
Step Procedure Key Considerations
1. Cell Seeding Plate cells on a suitable imaging vessel (e.g., coverslips, glass-bottom dishes) and allow them to adhere and grow to the desired confluency.Cell health and confluency can affect staining quality.
2. ER-Tracker™ Staining - Prepare a working solution of ER-Tracker™ Blue-White DPX in a serum-free medium or HBSS (Hank's Balanced Salt Solution) at a concentration of 100 nM to 1 µM.[1][3][12]- Remove the culture medium from the cells and wash once with pre-warmed HBSS.[1][3]- Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C.[1][3]The optimal concentration and incubation time should be determined empirically for each cell type.[12] Use the lowest possible dye concentration to minimize artifacts.[1][3]
3. Washing - Remove the staining solution and wash the cells twice with a suitable fresh, probe-free buffer (e.g., PBS or HBSS).[1]Thorough washing is crucial to reduce background fluorescence.
4. Fixation - Immediately after washing, add 4% formaldehyde in PBS to the cells.- Incubate for 10-20 minutes at 37°C.[1][2]The ER-Tracker™ signal is only partially retained after fixation.[1][2][3][4] Minimize fixation time where possible.
5. Post-Fixation Washing - Remove the fixative and wash the cells twice with PBS for 5 minutes each.[1]This step removes residual formaldehyde.
6. Permeabilization (Optional) - If subsequent antibody staining is required, add 0.2% Triton™ X-100 in PBS to the cells.- Incubate for 10 minutes at room temperature.[1]This step is necessary for intracellular antibody targets.
7. Subsequent Staining & Imaging - Proceed with your standard immunofluorescence protocol (e.g., blocking, primary and secondary antibody incubations).- Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope with a DAPI or UV long-pass filter set.[1][4]Be aware of potential spectral overlap if using other fluorescent probes.

Workflow Diagram

ER_Tracker_Fix_Perm_Workflow cluster_pre_fix Live Cell Staining cluster_fix_perm Fixation & Permeabilization cluster_post_perm Downstream Processing start Start: Healthy Adherent Cells stain Stain with ER-Tracker (100 nM - 1 µM, 15-30 min) start->stain wash1 Wash with Probe-Free Buffer stain->wash1 fix Fix with 4% Formaldehyde (10-20 min, 37°C) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with 0.2% Triton X-100 (10 min, RT) - Optional wash2->perm if_stain Immunofluorescence Staining perm->if_stain mount Mount Coverslip if_stain->mount image Fluorescence Microscopy (DAPI/UV Filter) mount->image end End: Image Analysis image->end

Caption: Workflow for fixing and permeabilizing cells after ER-Tracker™ Blue-White DPX staining.

References

Addressing spectral overlap between ER-Tracker Blue-White DPX and GFP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address spectral overlap between ER-Tracker Blue-White DPX and Green Fluorescent Protein (GFP) during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap or bleed-through?

A: Spectral overlap, also known as bleed-through or crosstalk, is an artifact in fluorescence microscopy where the emission signal from one fluorophore is detected in the filter channel designated for another.[1][2][3] This occurs because fluorophores often have broad emission spectra, and the tail of one spectrum can extend into the detection range of another.[2][3][4] This phenomenon can complicate the interpretation of results, especially in studies focused on the co-localization of molecules.[3]

Q2: Why do I see spectral overlap between this compound and GFP?

A: The spectral overlap between these two probes arises primarily from the exceptionally broad emission spectrum of this compound. While its excitation is in the UV range (approx. 374 nm), its emission spans a wide portion of the visible spectrum, from blue to orange (approx. 430 nm to 640 nm).[5][6][7] This broad emission tail significantly overlaps with the emission spectrum of common GFP variants, such as Enhanced GFP (EGFP), which typically emits around 509 nm.[8][9][10] Therefore, when imaging GFP, your detector will also capture photons emitted by the ER-Tracker dye.

Q3: How can I confirm that the signal I'm seeing is genuine co-localization versus spectral bleed-through?

A: The most reliable method is to use single-stain controls.[1][11] Prepare separate samples, one stained only with this compound and another expressing only GFP. Image each single-stained sample using all the filter sets you intend to use in your co-localization experiment.[11] If you detect a signal from the ER-Tracker-only sample in your GFP channel, that is bleed-through. This control experiment allows you to quantify the extent of the spectral overlap.[1]

Q4: What is the first step I should take to minimize spectral bleed-through?

A: The first and most crucial step is to optimize your microscope's filter sets. Ensure your emission filters are as narrow as possible while still capturing enough signal from your primary fluorophore.[1][3] For GFP, a narrow bandpass filter centered around its emission peak (e.g., 510/20 nm) will help exclude the longer wavelength emissions from this compound. However, due to the significant spectral overlap, this may not completely solve the issue.[3]

Q5: What advanced imaging techniques can I use to eliminate bleed-through?

A: Two powerful techniques are sequential imaging and spectral unmixing.

  • Sequential Imaging: This involves acquiring images for each channel one after the other, rather than simultaneously.[1][12] First, you excite only the ER-Tracker and record its image; then, you switch the laser and filters to excite and record only the GFP image. This prevents the emission of one dye from being captured while the other is being excited and is highly effective at eliminating bleed-through.[12]

  • Spectral (Linear) Unmixing: This is a computational technique that separates overlapping signals.[13][14] The software uses the emission spectra of each individual fluorophore (obtained from your single-stain controls) as a reference to calculate the contribution of each dye to every pixel in the mixed image.[1][14][15]

Q6: Are there alternative dyes I can use to avoid this issue altogether?

A: Yes. If spectral overlap remains a significant problem, consider using an ER-tracker dye with a different spectral profile. For example, ER-Tracker Red (excitation ~587 nm / emission ~615 nm) has spectral characteristics that are well-separated from GFP and would be a more suitable partner for multicolor imaging. Alternatively, pairing this compound with a red fluorescent protein (RFP) like mCherry or tdTomato instead of GFP would also mitigate overlap.[9]

Data Presentation

Table 1: Spectral Properties of ER-Tracker and Common GFP Variants
FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Notes
This compound ~374[5][6][16]430 - 640 (Broad)[7][17]>185[18]Emission is environmentally sensitive and can shift.[7][17]
wtGFP (wild-type) ~395 (major), ~475 (minor)[8][19]~509[8][19]114Has dual excitation peaks.
EGFP (Enhanced GFP) ~488[8][10]~509[8][10]21Most common variant, well-suited for 488 nm lasers.
Emerald GFP ~489[9]~508[9]19Similar to EGFP.
EBFP (Enhanced Blue FP) ~380[8]~460[8]80Emission overlaps heavily with ER-Tracker. Not recommended.
ECFP (Enhanced Cyan FP) ~433[20]~475 / 503[20]42 / 70Potential for overlap, but better separation than GFP.

Experimental Protocols

Protocol 1: Sequential Imaging to Minimize Crosstalk

This protocol assumes the use of a laser scanning confocal microscope.

  • Prepare Sample: Stain your GFP-expressing cells with this compound according to the manufacturer's protocol.

  • Set Up Imaging Software: In your microscope's acquisition software, create two sequential scan groups.[2]

  • Group 1: ER-Tracker Channel:

    • Excitation: Set the UV laser (e.g., 405 nm) to excite the ER-Tracker. Ensure the 488 nm laser is turned OFF.[12]

    • Detection: Use a DAPI long-pass filter or a bandpass filter appropriate for the blue end of the ER-Tracker's emission (e.g., 450/50 nm).[5]

    • Detector: Set the gain and offset for this channel to obtain a good signal without saturation.

  • Group 2: GFP Channel:

    • Excitation: Set the blue laser (e.g., 488 nm) to excite GFP. Ensure the UV laser is turned OFF.[12]

    • Detection: Use a narrow bandpass filter for GFP (e.g., 510/20 nm or 525/50 nm) to minimize collecting any residual signal from the ER-Tracker.

    • Detector: Set the gain and offset for this channel independently.

  • Acquire Image: Run the sequential acquisition. The microscope will first scan the entire image using the settings for Group 1, then scan the entire image again using the settings for Group 2 before merging the channels.[12]

Protocol 2: Acquiring Data for Spectral Unmixing
  • Prepare Three Samples:

    • Sample A: Unstained cells (for autofluorescence measurement).

    • Sample B: Cells stained only with this compound.

    • Sample C: Cells expressing only GFP.

    • Sample D: Your experimental sample with both ER-Tracker and GFP.

    • Note: All samples must be prepared and mounted identically.[14]

  • Set Up Spectral Detector: Configure your confocal microscope to acquire a "lambda stack" or "spectral image." This involves using a prism or grating to split the emission light into its constituent wavelengths and detecting the signal with a multi-channel photomultiplier.[14][15] Set the detection range to cover the entire emission of both fluorophores (e.g., 420 nm to 650 nm).

  • Acquire Reference Spectra:

    • Place Sample A (unstained) on the microscope and acquire a lambda stack. This will be your reference spectrum for autofluorescence.[14]

    • Repeat the process for Sample B (ER-Tracker only) and Sample C (GFP only) using the exact same instrument settings (laser power, gain, etc.).[14] These are your reference spectra for the individual fluorophores.

  • Acquire Experimental Image: Place your dual-labeled Sample D on the microscope and, without changing any settings, acquire a lambda stack of your region of interest.

  • Perform Unmixing: In your microscope's software, open the linear unmixing tool.[1]

    • Load the lambda stack from your experimental sample (Sample D).

    • Assign the reference spectra you collected from Samples A, B, and C to their respective components.

    • Run the algorithm. The software will generate new, "unmixed" images, showing the calculated signal for only ER-Tracker, only GFP, and only autofluorescence in separate channels.

Mandatory Visualizations

cluster_0 Spectral Profiles cluster_1 Detection Channels ER_Ex ER-Tracker Ex (~374 nm) ER_Em ER-Tracker Em (430-640 nm) DAPI_Channel Blue Channel (e.g., 450/50 nm) ER_Em->DAPI_Channel Correct Signal GFP_Channel Green Channel (e.g., 525/50 nm) ER_Em->GFP_Channel Bleed-through GFP_Ex GFP Ex (~488 nm) GFP_Em GFP Em (~509 nm) GFP_Em->GFP_Channel Correct Signal

Caption: Diagram illustrating spectral bleed-through.

Start Start: Observing Overlap Signal SingleStain Perform Single-Stain Controls Start->SingleStain CheckBleed Is there bleed-through in GFP channel? SingleStain->CheckBleed Sequential Implement Sequential Imaging CheckBleed->Sequential Yes End End CheckBleed->End No (True Co-localization) NoSuccess Bleed-through Persists? Sequential->NoSuccess ChangeDye Consider Alternative Dyes (e.g., ER-Tracker Red) Sequential->ChangeDye if live & fast Spectral Use Spectral Unmixing Success Problem Solved Spectral->Success Success->End NoSuccess->Spectral Yes NoSuccess->Success No ChangeDye->End

Caption: Troubleshooting workflow for spectral overlap.

cluster_0 Frame 1 cluster_1 Frame 2 Ex1 Excite with UV Laser (405nm) 488nm Laser OFF Det1 Detect Blue Emission (ER-Tracker) Ex1->Det1 Merge Merge Images Det1->Merge Ex2 Excite with Blue Laser (488nm) 405nm Laser OFF Det2 Detect Green Emission (GFP) Ex2->Det2 Det2->Merge

Caption: The process of sequential imaging.

References

Technical Support Center: ER-Tracker™ Blue-White DPX Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ER-Tracker™ Blue-White DPX for endoplasmic reticulum (ER) imaging.

Frequently Asked Questions (FAQs)

Q1: What is ER-Tracker™ Blue-White DPX and how does it work?

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum. It is a member of the Dapoxyl™ (DPX) dye family, which are known to be environmentally sensitive probes.[1] Its fluorescence is enhanced within the unique lipid environment of the ER.[2] The dye is a derivative of BODIPY™ series dyes coupled with Glibenclamide, which binds to sulfonylurea receptors of ATP-sensitive K+ channels that are prominent on the ER.[1][3]

Q2: What are the excitation and emission wavelengths for ER-Tracker™ Blue-White DPX?

The approximate excitation maximum is 374 nm. However, the dye is environmentally sensitive, resulting in a broad emission spectrum ranging from 430 nm to 640 nm.[2][4][5] As the polarity of the dye's environment increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[1][2]

Q3: Can I use ER-Tracker™ Blue-White DPX in fixed cells?

ER-Tracker™ Blue-White DPX is primarily designed for live-cell imaging.[2][][7] While it is possible to fix cells with formaldehyde (B43269) after staining, a significant portion of the fluorescence signal (approximately 30-50%) will be lost.[1][2] It is not suitable for staining cells that have already been fixed.[3][8] For post-staining fixation, it is recommended to validate the results by co-staining with a non-fixation-sensitive ER marker.[2]

Q4: Is ER-Tracker™ Blue-White DPX toxic to cells?

At low concentrations (100 nM–1 µM), the dye exhibits low cytotoxicity, making it suitable for longer-term live-cell imaging experiments.[2][3]

Q5: How does ER-Tracker™ Blue-White DPX compare to other ER stains like DiOC₆(3)?

ER-Tracker™ Blue-White DPX shows minimal cross-reactivity with mitochondria at low concentrations, a common issue with the traditional ER stain DiOC₆(3).[2][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal - Low Dye Concentration: The concentration of the dye is too low for the specific cell type. - Incorrect Filter Set: Using a filter set that does not match the dye's spectral properties. - Cell Health: Cells are unhealthy or dying.- Optimize Dye Concentration: Empirically determine the optimal working concentration for your cell type, typically within the 100 nM to 1 µM range.[2][3][5] - Use Appropriate Filters: A standard DAPI filter or a UV longpass filter is recommended for visualization.[4][5] - Ensure Cell Viability: Use healthy, viable cells for staining.
High Background or Non-Specific Staining - High Dye Concentration: Using a concentration that is too high can lead to artifacts and non-specific binding.[2] - Mitochondrial Cross-Reactivity: At higher concentrations, some staining of mitochondria may occur.[2] - Variable Sulfonylurea Receptor Expression: Some specialized cell types may have variable expression of sulfonylurea receptors, leading to non-ER labeling.[1]- Use the Lowest Effective Concentration: Titrate the dye to find the lowest concentration that provides a clear signal.[2][5] - Co-localization Studies: Use a mitochondrial marker like MitoTracker™ Red to confirm ER specificity.[2] - Validate with ER-Specific Markers: Co-stain with an ER-specific antibody or an ER-targeted fluorescent protein to confirm localization.[2]
Inconsistent Fluorescence Intensity (Signal Variability) - Environmental Sensitivity of the Dye: The dye's emission spectrum is sensitive to the local environment's polarity.[1][2] - Photobleaching: Prolonged exposure to excitation light can cause the signal to fade.- Standardize Buffer Composition: Use a consistent buffer, such as Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, to maintain a stable environment.[2][5] - Ratiometric Imaging: Consider using a reference dye to normalize for emission shifts.[2] - Minimize Light Exposure: Limit the duration of imaging and use neutral density filters to reduce the intensity of the excitation light.[2]
Discrepancies Between Live and Fixed Cell Morphology - Fixation-Induced Artifacts: The process of fixation can alter cellular structures, including the ER network.[2] - Signal Loss Upon Fixation: A significant reduction in fluorescence intensity occurs after formaldehyde fixation.[1][2]- Live-Cell Imaging is Preferred: Whenever possible, perform imaging on live cells to observe native ER morphology. - Validate with Other Markers: In fixed-cell experiments, co-stain with ER-resident proteins to confirm the observed structures.[2] - Use Flow Cytometry for Quantification: For quantitative analysis in live cells, flow cytometry can bypass fixation-related artifacts.[2]

Experimental Protocols

I. Reagent Preparation
ReagentPreparationStorage
1 mM ER-Tracker™ Blue-White DPX Stock Solution The product is supplied as a 1 mM solution in anhydrous DMSO.[1] Before use, warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.[1][5]Store at ≤-20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[1][3]
Working Solution (100 nM - 1 µM) Dilute the 1 mM stock solution in a serum-free medium, PBS, or HBSS with Ca²⁺/Mg²⁺ to the desired final concentration.[2][3] The optimal concentration should be determined empirically for each cell type.Prepare fresh for each experiment.
II. Staining Protocol for Adherent Cells
  • Culture adherent cells on sterile coverslips in a petri dish or multi-well plate.

  • Remove the culture medium.

  • Wash the cells with pre-warmed HBSS with Ca²⁺/Mg²⁺.

  • Add the pre-warmed ER-Tracker™ working solution to the cells, ensuring the entire surface is covered.

  • Incubate for 15-30 minutes at 37°C.[1][5]

  • Remove the staining solution.

  • Wash the cells twice with fresh, probe-free medium.[3]

  • Image the cells using a fluorescence microscope with a DAPI or UV longpass filter set.

III. Staining Protocol for Suspension Cells
  • Centrifuge the cell suspension at 1000 x g for 3-5 minutes and discard the supernatant.[3][8]

  • Wash the cells twice with PBS, centrifuging after each wash.[3][8]

  • Resuspend the cell pellet in the ER-Tracker™ working solution.

  • Incubate for 5-30 minutes at room temperature.[3][8]

  • Centrifuge at 400 x g for 3-4 minutes and discard the supernatant.[3][8]

  • Wash the cells twice with PBS.[3][8]

  • Resuspend the cells in serum-free medium or PBS for analysis by fluorescence microscopy or flow cytometry.[3][8]

IV. Post-Staining Formaldehyde Fixation (Optional)
  • After staining, wash the cells as described in the respective protocols.

  • Add 4% formaldehyde in PBS to the cells.

  • Incubate for 10-20 minutes at 37°C.[1][2]

  • Wash the cells twice with PBS to remove residual formaldehyde.[2]

  • If permeabilization is required for subsequent immunostaining, incubate with 0.2% Triton™ X-100 in PBS for 10 minutes.[5]

  • Proceed with imaging, keeping in mind the potential for signal reduction.

Visualizations

G cluster_prep Reagent Preparation cluster_staining Staining Procedure cluster_imaging Analysis cluster_fixation Optional Fixation stock 1 mM Stock Solution in DMSO working 100 nM - 1 µM Working Solution stock->working Dilute in serum-free medium/HBSS cells Prepare Live Cells (Adherent or Suspension) stain Incubate with Working Solution (15-30 min, 37°C) cells->stain wash1 Wash with Probe-Free Medium/PBS stain->wash1 live_image Live-Cell Imaging wash1->live_image fix Fix with 4% Formaldehyde (10-20 min, 37°C) wash1->fix Optional wash2 Wash with PBS fix->wash2 fixed_image Fixed-Cell Imaging (Signal Reduced) wash2->fixed_image

Caption: Experimental workflow for staining live cells with ER-Tracker™ Blue-White DPX.

G cluster_UPR Unfolded Protein Response (UPR) cluster_ERTracker ER-Tracker™ Correlation ER_Stress ER Stress (e.g., unfolded proteins) PERK PERK ER_Stress->PERK activates IRE1 IRE1 ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates ER_Tracker_Signal Increased ER-Tracker™ Fluorescence Intensity ER_Stress->ER_Tracker_Signal correlates with eIF2a p-eIF2α PERK->eIF2a XBP1 XBP1s IRE1->XBP1 ATF6f ATF6 (cleaved) ATF6->ATF6f Response Cellular Response: - Upregulation of chaperones (e.g., GRP78) - Translation attenuation - ER-associated degradation (ERAD) - Apoptosis (e.g., CHOP) eIF2a->Response XBP1->Response ATF6f->Response

Caption: The Unfolded Protein Response (UPR) pathway activated by ER stress.

References

ER-Tracker Blue-White DPX not staining ER: potential reasons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER-Tracker™ Blue-White DPX. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this vital fluorescent probe for endoplasmic reticulum (ER) imaging.

Frequently Asked Questions (FAQs)

Q1: What is ER-Tracker™ Blue-White DPX and how does it work?

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2][3][4] It is a member of the Dapoxyl™ (DPX) dye family, which are known for their photostability.[1][2][5][6] The dye's selectivity for the ER is attributed to its chemical structure, which facilitates its accumulation within the unique lipid environment of the ER.[5] The probe has an excitation maximum of approximately 374 nm and exhibits a broad, environmentally-sensitive emission spectrum ranging from 430 to 640 nm.[2][5][6][7] This environmental sensitivity means its fluorescence characteristics can vary with the polarity of its surroundings.[3][5]

Q2: Can ER-Tracker™ Blue-White DPX be used on fixed cells?

ER-Tracker™ Blue-White DPX is primarily designed for staining the ER in live cells.[1][2][3] While it is possible to fix the cells with aldehydes (e.g., 4% formaldehyde) after staining, this can result in a significant loss of the fluorescence signal, with intensity potentially dropping by 50-70%.[2][3][5][6] Therefore, it is not recommended for staining cells that have already been fixed.[8][9][10]

Q3: What are the optimal storage conditions for ER-Tracker™ Blue-White DPX?

Upon receipt, the product should be stored at ≤–20°C, protected from light, and with a desiccant.[3] It is crucial to avoid repeated freezing and thawing cycles.[3][8][10] The dye is typically supplied as a 1 mM stock solution in anhydrous dimethylsulfoxide (DMSO).[3] Before use, allow the vial to warm to room temperature and briefly centrifuge it to ensure the solution is at the bottom.[3][11]

Troubleshooting Guide: No ER Staining

If you are not observing any staining with ER-Tracker™ Blue-White DPX, several factors could be at play. This guide provides a systematic approach to identifying and resolving the issue.

Problem: No fluorescent signal is detected from the endoplasmic reticulum.

Below is a troubleshooting workflow to diagnose the potential cause of the staining failure.

ER_Tracker_Troubleshooting cluster_reagent Reagent Issues cluster_protocol Protocol Issues cluster_imaging Imaging & Equipment Reagent_Storage Improper Storage? Reagent_Prep Incorrect Working Solution? Reagent_Storage->Reagent_Prep Storage OK Sol_Storage Store at ≤-20°C, protect from light, avoid freeze-thaw cycles. Reagent_Storage->Sol_Storage Yes Incubation Suboptimal Incubation? Reagent_Prep->Incubation Preparation OK Sol_Prep Prepare fresh from 1mM stock. Use 100 nM - 1 µM in HBSS. Reagent_Prep->Sol_Prep Yes Cell_Health Poor Cell Viability? Incubation->Cell_Health Incubation OK Sol_Incubation Incubate for 15-30 min at 37°C. Incubation->Sol_Incubation Yes Fixation Premature Fixation? Cell_Health->Fixation Cells Healthy Sol_Cell_Health Ensure cells are healthy and not undergoing apoptosis. Cell_Health->Sol_Cell_Health Yes Filter Incorrect Filter Set? Fixation->Filter Live Cell Imaging Sol_Fixation Image live cells before fixation. Fixation->Sol_Fixation Yes Exposure Photobleaching? Filter->Exposure Filter OK Sol_Filter Use a long-pass DAPI filter. Filter->Sol_Filter Yes Success Success Exposure->Success Exposure Optimized Sol_Exposure Minimize light exposure during staining and imaging. Exposure->Sol_Exposure Yes Start No ER Staining Observed Start->Reagent_Storage

Caption: Troubleshooting workflow for ER-Tracker™ Blue-White DPX staining failure.

Detailed Troubleshooting Steps

1. Reagent Preparation and Handling

  • Question: Was the ER-Tracker™ Blue-White DPX stored and handled correctly?

    • Potential Reason: Improper storage can lead to degradation of the dye.[3] Repeated freeze-thaw cycles should be avoided.[3][8][10] The dye is also light-sensitive and should be protected from light.[2][3]

    • Solution: Always store the stock solution at -20°C or colder, protected from light.[3] Aliquot the 1 mM stock solution to avoid multiple freeze-thaw cycles.[3]

  • Question: Was the working solution prepared correctly?

    • Potential Reason: An incorrect concentration of the dye can result in no staining or high background. The recommended working concentration is between 100 nM and 1 µM.[5][11] The dye should be diluted in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺, for optimal results.[5][11]

    • Solution: Prepare a fresh working solution for each experiment by diluting the 1 mM stock solution. Optimize the concentration for your specific cell type, starting within the recommended range.

ParameterRecommended Value
Stock Solution 1 mM in DMSO
Working Concentration 100 nM - 1 µM
Dilution Buffer HBSS with Ca²⁺/Mg²⁺

2. Staining Protocol

  • Question: Were the incubation time and temperature appropriate?

    • Potential Reason: Suboptimal incubation conditions can lead to insufficient dye uptake.

    • Solution: Incubate the cells with the staining solution for approximately 15-30 minutes at 37°C.[3][10][11] The optimal time may vary depending on the cell type and should be determined empirically.

  • Question: Are the cells healthy?

    • Potential Reason: The staining efficiency can be compromised in unhealthy or dying cells. ER-Tracker™ Blue-White DPX is designed for live-cell imaging.[1][2] During late apoptosis, the ER may translocate to the cell surface.[]

    • Solution: Ensure that the cells are healthy and in the logarithmic growth phase before staining. Use a viability stain to confirm cell health if necessary.

  • Question: Were the cells fixed before staining?

    • Potential Reason: ER-Tracker™ Blue-White DPX is not suitable for staining cells that have already been fixed.[8][9][10]

    • Solution: Always perform the staining on live cells. If fixation is required for subsequent immunofluorescence, it should be done after the live-cell imaging is complete, keeping in mind the potential for significant signal loss.[2][3][5][6]

3. Imaging and Equipment

  • Question: Are you using the correct filter set on your microscope?

    • Potential Reason: The broad and environmentally sensitive emission spectrum of ER-Tracker™ Blue-White DPX (430-640 nm) requires an appropriate filter.[2][5][6][7]

    • Solution: A long-pass DAPI filter is recommended for optimal visualization.[2][6][7][11]

ParameterWavelengthRecommended Filter
Excitation ~374 nmDAPI
Emission 430 - 640 nmLong-pass DAPI
  • Question: Could photobleaching be an issue?

    • Potential Reason: Although ER-Tracker™ Blue-White DPX is photostable, prolonged exposure to excitation light can still lead to photobleaching.[1][2][5][6]

    • Solution: Minimize the exposure of stained cells to the excitation light. Use neutral density filters if the illumination is too intense and only expose the cells during image acquisition.

Experimental Protocol: Staining Adherent Cells with ER-Tracker™ Blue-White DPX

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Preparation:

    • Culture adherent cells on sterile coverslips or in a suitable imaging dish.

    • Ensure cells are at an appropriate confluency and are healthy.

  • Reagent Preparation:

    • Warm the 1 mM ER-Tracker™ Blue-White DPX stock solution to room temperature.

    • Prepare a working solution of 100 nM - 1 µM by diluting the stock solution in pre-warmed HBSS with Ca²⁺/Mg²⁺.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

    • Incubate at 37°C for 15-30 minutes, protected from light.[3][10][11]

  • Washing and Imaging:

    • Remove the staining solution.

    • Wash the cells twice with fresh, pre-warmed, probe-free medium.[10]

    • Image the cells immediately using a fluorescence microscope equipped with a long-pass DAPI filter.

Staining_Workflow Start Start: Healthy Adherent Cells Prep_Cells Prepare Cells on Coverslip Start->Prep_Cells Prep_Reagent Prepare Staining Solution (100 nM - 1 µM in HBSS) Prep_Cells->Prep_Reagent Wash1 Wash Cells with HBSS Prep_Reagent->Wash1 Stain Incubate with Staining Solution (15-30 min, 37°C, protected from light) Wash1->Stain Wash2 Wash Cells with Fresh Medium (2x) Stain->Wash2 Image Image with Long-Pass DAPI Filter Wash2->Image End End: ER Stained Image->End

References

Impact of cell health on ER-Tracker Blue-White DPX staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ER-Tracker™ Blue-White DPX for endoplasmic reticulum (ER) staining.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

ProblemPossible CauseSuggested Solution
Weak or No Signal Cell Health: Compromised cell health leading to altered ER membrane potential or integrity.- Assess cell viability using a live/dead assay (e.g., propidium (B1200493) iodide) concurrently with ER-Tracker™ staining.- Ensure optimal cell culture conditions to maintain cell health.
Low Dye Concentration: Insufficient dye concentration for optimal staining.- Titrate the ER-Tracker™ Blue-White DPX concentration, typically within the range of 100 nM to 1 µM, to determine the optimal concentration for your specific cell type.[1][2][3]
Incorrect Filter Set: Using a microscope filter set that does not match the excitation and emission spectra of the dye.- Use a standard DAPI or UV longpass filter set for visualization.[4][5] The excitation is approximately 374 nm, and the emission is broad, ranging from 430 to 640 nm.[5][6]
Photobleaching: Excessive exposure to the excitation light source.- Minimize exposure of stained cells to light.[7] ER-Tracker™ Blue-White DPX is photostable, but prolonged exposure can still lead to signal loss.[5][6][8][9][10]
High Background or Non-Specific Staining Dye Concentration Too High: Using an excessive concentration of the dye can lead to non-specific binding to other cellular compartments.- Reduce the working concentration of ER-Tracker™ Blue-White DPX.[1]
Inadequate Washing: Insufficient washing after staining can leave residual dye in the medium, contributing to background fluorescence.- Ensure thorough washing with fresh, pre-warmed medium or buffer after the incubation period.[11]
Cell Death/Necrosis: In late-stage apoptosis or necrosis, membrane integrity is compromised, which may lead to non-specific dye accumulation.- Co-stain with a viability dye to exclude dead cells from analysis.- During late apoptosis, ER-resident components, including the dye, may translocate to the cell surface.[]
Altered Staining Pattern (e.g., Punctate Staining, Aggregates) ER Stress: Cellular stress conditions can induce morphological changes in the ER, leading to fragmentation or swelling.[6][13]- Correlate staining patterns with ER stress markers (e.g., by immunofluorescence for GRP78/BiP).- Increased fluorescence intensity of ER-Tracker™ Blue-White DPX has been associated with ER stress.[6][14]
Apoptosis: Early apoptotic events can cause ER reorganization.- Use an apoptosis marker (e.g., Annexin V) to identify apoptotic cells and assess their ER morphology separately.
Fixation Artifacts: While staining is partially retained after formaldehyde (B43269) fixation, the process can alter ER morphology and reduce fluorescence intensity.[1][4][5]- For optimal results, perform live-cell imaging.[6][] If fixation is necessary, use mild fixation conditions and be aware of potential artifacts.
Inconsistent Results Across Experiments Environmental Sensitivity of the Dye: The fluorescence of ER-Tracker™ Blue-White DPX is sensitive to the polarity of its environment; changes in the lipid environment of the ER can alter its emission spectrum and quantum yield.[1][4][6]- Maintain consistent experimental conditions, including cell density, media composition, and incubation times.- Be aware that changes in cellular metabolic state can influence the ER membrane environment.
Variability in Cell Health: Differences in cell health between experiments can lead to variations in staining.- Standardize cell culture and handling procedures to ensure consistent cell health.

Frequently Asked Questions (FAQs)

Q1: How does cell health affect ER-Tracker™ Blue-White DPX staining?

Cell health is a critical factor influencing the efficiency and interpretation of ER-Tracker™ Blue-White DPX staining. In healthy cells, the dye is highly selective for the ER. However, in unhealthy or dying cells, several changes can occur:

  • ER Stress: This can lead to an increase in the fluorescence intensity of the dye and morphological changes in the ER, such as fragmentation.[6][14]

  • Apoptosis: During late-stage apoptosis, the ER membrane, along with the incorporated dye, can be translocated to the cell surface.[]

  • Necrosis: Loss of membrane integrity can result in non-specific staining of various cellular compartments.

Q2: Can ER-Tracker™ Blue-White DPX be used to measure ER stress?

Q3: Is ER-Tracker™ Blue-White DPX toxic to cells?

At the recommended low concentrations (100 nM - 1 µM), ER-Tracker™ dyes are generally considered non-toxic to cells for live-cell imaging applications.[1][4][5][11] However, it is always good practice to perform a cytotoxicity assay if long-term imaging is planned.

Q4: Can I use ER-Tracker™ Blue-White DPX in fixed cells?

ER-Tracker™ Blue-White DPX is primarily designed for live-cell imaging.[6][] The staining pattern is only partially retained after formaldehyde fixation, and a significant loss of fluorescence signal can occur.[1][8][9][10][15] Staining cells after fixation is not recommended.[11][16][17]

Q5: Why do I see a shift in the emission wavelength?

ER-Tracker™ Blue-White DPX is an environmentally sensitive dye. Its fluorescence emission can shift depending on the polarity of the surrounding environment.[1][4][6] The lipid environment of the ER membrane is unique, but changes in this environment due to different cellular states can lead to shifts in the emission spectrum, which ranges broadly from 430 nm to 640 nm.[4][6]

Experimental Protocols

Protocol 1: Live-Cell Staining with ER-Tracker™ Blue-White DPX
  • Prepare Staining Solution: Dilute the 1 mM ER-Tracker™ Blue-White DPX stock solution in a serum-free medium or a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) to a final working concentration of 100 nM to 1 µM. The optimal concentration should be determined empirically for each cell type.[1][2][11]

  • Cell Preparation: Grow adherent cells on coverslips or in imaging dishes. For suspension cells, gently pellet the cells and resuspend them in the staining solution.

  • Staining:

    • For adherent cells, remove the culture medium, wash once with pre-warmed buffer, and add the pre-warmed staining solution to cover the cells.[11]

    • For suspension cells, add the staining solution to the resuspended cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[3][11]

  • Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed medium or buffer.[11]

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI or UV longpass filter set.[4][5]

Protocol 2: Co-staining with a Viability Dye (Propidium Iodide - PI)
  • ER Staining: Follow steps 1-4 of Protocol 1.

  • Prepare PI Solution: Prepare a working solution of Propidium Iodide (e.g., 1 µg/mL) in a suitable buffer.

  • Co-staining: After the ER-Tracker™ incubation, remove the staining solution and wash the cells once with a pre-warmed buffer. Add the PI working solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells once with fresh buffer.

  • Imaging: Image the cells immediately. Use the DAPI/UV channel for ER-Tracker™ Blue-White DPX and a red channel (e.g., TRITC or Texas Red filter set) for Propidium Iodide.

Visualizations

ER_Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_image Analysis start Start prep_solution Prepare Staining Solution (100 nM - 1 µM) start->prep_solution prep_cells Prepare Live Cells start->prep_cells stain_cells Incubate Cells (15-30 min, 37°C) prep_solution->stain_cells prep_cells->stain_cells wash_cells Wash Cells (2x) stain_cells->wash_cells image_cells Live-Cell Imaging wash_cells->image_cells end_node End image_cells->end_node

Caption: Workflow for live-cell staining with ER-Tracker™ Blue-White DPX.

Cell_Health_Impact cluster_healthy Healthy Cell cluster_stressed ER-Stressed Cell cluster_apoptotic Late Apoptotic Cell healthy_er Reticular ER Network healthy_stain Specific ER Staining healthy_er->healthy_stain Correct Dye Localization stressed_er Fragmented/Swollen ER stressed_stain Increased Fluorescence Altered Pattern stressed_er->stressed_stain Morphological & Environmental Change apoptotic_er ER Translocation apoptotic_stain Surface & Non-specific Staining apoptotic_er->apoptotic_stain Membrane Blebbing input ER-Tracker™ Application input->healthy_er input->stressed_er input->apoptotic_er

Caption: Impact of cell health on ER-Tracker™ staining patterns.

UPR_Pathway cluster_sensors ER Stress Sensors cluster_response Cellular Response er_stress ER Stress (Unfolded Proteins) ire1 IRE1 er_stress->ire1 perk PERK er_stress->perk atf6 ATF6 er_stress->atf6 chaperones Upregulate Chaperones (e.g., GRP78/BiP) ire1->chaperones apoptosis Apoptosis (if stress is prolonged) ire1->apoptosis translation_att Global Translation Attenuation perk->translation_att perk->apoptosis atf6->chaperones atf6->apoptosis label_note Simplified Unfolded Protein Response (UPR)

Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway.

References

Choosing the right filter set for ER-Tracker Blue-White DPX microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical assistance for selecting the optimal fluorescence filter set for ER-Tracker™ Blue-White DPX, along with troubleshooting advice for common imaging issues.

Frequently Asked Questions (FAQs)

Q1: What is ER-Tracker™ Blue-White DPX and what are its spectral properties?

ER-Tracker™ Blue-White DPX is a photostable, fluorescent probe highly selective for the endoplasmic reticulum (ER) in live cells.[1][2] Its key characteristic is a large Stokes shift, meaning there is a significant separation between its excitation and emission wavelengths. The dye is excited by ultraviolet/violet light and emits a broad signal from blue to orange-red, which can appear as a whitish-blue color to the observer.

The spectral properties can vary slightly depending on the local environment.[2] However, the generally accepted values are:

  • Excitation Peak: ~372-374 nm[1][2][3]

  • Emission Range: A very broad range from 430 nm to 640 nm[1][2]

Q2: What are the essential components of a fluorescence filter set?

A standard fluorescence filter set, often housed in a filter cube, consists of three key optical elements:

  • Exciter (or Excitation Filter): A bandpass filter that allows only a specific range of wavelengths from the light source (e.g., a mercury lamp or LED) to pass through and excite the fluorophore.

  • Dichroic Beamsplitter (or Dichroic Mirror): An edge filter that reflects the excitation light towards the specimen but transmits the longer-wavelength emission light from the specimen towards the detector.

  • Emitter (or Emission/Barrier Filter): A bandpass or long-pass filter that is placed in the imaging path to block unwanted excitation light and transmit only the specific emission wavelengths from the fluorophore to the detector or eyepiece.

Guide to Selecting the Right Filter Set

Choosing the correct filter set is critical for achieving a strong signal and low background. The goal is to maximize the capture of the emission signal while efficiently blocking the excitation light.

Spectral Data for Filter Set Selection

Due to its UV/violet excitation and broad emission, ER-Tracker™ Blue-White DPX is most compatible with a long-pass DAPI filter set .[1] A standard DAPI or CFP filter set with a bandpass emitter is not ideal as it will only capture a small fraction of the total emitted light.

The table below compares the spectral properties of ER-Tracker™ Blue-White DPX with common filter sets.

ParameterER-Tracker™ Blue-White DPXRecommended: DAPI (Long-pass)Sub-optimal: DAPI (Bandpass)Incompatible: CFP (Bandpass)
Excitation Peak/Range ~374 nm~350/50 nm (e.g., 325-375 nm)~377/50 nm (e.g., 352-402 nm)[4]~434/17 nm (e.g., 425-442 nm)[5]
Dichroic Cut-on N/A~400 nm (LP)~409 nm[4][6]~455 nm (LP)[7]
Emission Peak/Range 430 - 640 nm~420 nm (LP)~447/60 nm (e.g., 417-477 nm)[4][6]~479/40 nm (e.g., 459-499 nm)[5]
Compatibility N/AExcellent Fair (Signal will be dim)Poor (Mismatched excitation)
Filter Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate filter set for your experiment.

G cluster_workflow Filter Set Selection Workflow Fluorophore Start: Fluorophore ER-Tracker Blue-White DPX Spectra Identify Spectra Ex: ~374 nm Em: 430-640 nm Fluorophore->Spectra Exciter Select Exciter Filter Must pass ~374 nm Spectra->Exciter Dichroic Select Dichroic Mirror Must reflect ~374 nm Must pass >430 nm Exciter->Dichroic Emitter Select Emitter Filter Capture broad 430-640 nm signal Dichroic->Emitter LP_Choice Decision: Long-pass (LP) or Bandpass (BP)? Emitter->LP_Choice LP_Filter Choose Long-pass Filter (e.g., 420LP) Maximizes signal capture. LP_Choice->LP_Filter Broad Emission BP_Filter Choose Bandpass Filter (e.g., 460/50 BP) Captures only a fraction of signal. LP_Choice->BP_Filter Narrow Emission Result_Good Optimal Result: Bright Signal LP_Filter->Result_Good Result_Bad Sub-optimal Result: Dim Signal BP_Filter->Result_Bad

A flowchart for choosing the correct filter set.

Troubleshooting Guide

Q1: Why is my ER-Tracker™ signal dim or completely absent?

A weak or non-existent signal can be frustrating. Here are several potential causes and solutions.

Potential CauseRecommended Solution
Incorrect Filter Set Ensure you are using a filter set that matches the dye's spectra. A long-pass DAPI set is recommended. A bandpass emitter will result in a dim signal.
Photobleaching Reduce the intensity of the excitation light and minimize the exposure time.[8][9] Use the lowest light intensity that still provides a detectable signal.
Low Dye Concentration The optimal concentration can vary by cell type. Perform a titration to find the ideal concentration that yields a high signal-to-noise ratio.[10]
Incorrect Microscope Settings Increase the camera's gain or exposure time. Ensure the objective has a high numerical aperture (NA) to collect as much light as possible.[11]
Cell Health ER-Tracker™ is for live-cell imaging. Ensure cells are healthy during staining and imaging. Compromised cells may not stain properly.

Q2: What is causing the high background fluorescence in my images?

High background can obscure your signal and reduce image contrast. The source can be from the sample itself or from external factors.

Potential CauseRecommended Solution
Autofluorescence Image an unstained control sample using the same settings. If it is bright, the background is from natural fluorescence in the cells (e.g., from NADH or flavins).[12][13] Using a filter set with narrow excitation and emission bands can sometimes help, but this is not ideal for ER-Tracker's broad emission.
Media and Supplements Phenol (B47542) red and other components in cell culture media can be highly fluorescent.[13] Before imaging, replace the culture medium with a phenol red-free medium or a clear buffered saline solution.
Unbound Dye Insufficient washing will leave residual dye in the sample, contributing to background. Increase the number and duration of wash steps after dye incubation.[12]
Imaging Dish Plastic-bottom dishes often fluoresce brightly. Switch to glass-bottom imaging dishes or plates specifically designed for microscopy.[14]

Q3: I see a signal in another channel (bleed-through). How can I fix this?

This is less common with ER-Tracker™ Blue-White DPX when used alone due to its unique spectra. However, if you are performing multi-color imaging with other fluorophores, its broad emission tail could potentially bleed into a green or yellow channel.

Potential CauseRecommended Solution
Broad Emission Overlap The emission of ER-Tracker™ extends into the green and yellow parts of the spectrum. This can overlap with the emission of fluorophores like GFP or YFP.
Sequential Imaging Instead of capturing all channels simultaneously, acquire each channel sequentially. This ensures that only one fluorophore is being excited and detected at a time, eliminating bleed-through.
Use a Bandpass Emitter If sequential imaging is not possible, you may need to sacrifice some of the ER-Tracker™ signal by using a bandpass emission filter (e.g., 460/50 nm) instead of a long-pass filter. This will restrict the detected signal to the blue region of the spectrum, preventing it from bleeding into other channels.

References

How to avoid non-specific binding of ER-Tracker Blue-White DPX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ER-Tracker™ Blue-White DPX for endoplasmic reticulum (ER) imaging.

Frequently Asked Questions (FAQs)

Q1: What is ER-Tracker™ Blue-White DPX and how does it work?

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2] It belongs to the Dapoxyl™ dye family and its mechanism of action involves selective accumulation in the ER membranes.[3] This selectivity is a key advantage over some traditional ER stains, like DiOC6(3), which can also label mitochondria.[1][3] The dye is photostable, making it suitable for time-lapse microscopy to observe dynamic ER processes.[3][4][5][6]

Q2: Can I use ER-Tracker™ Blue-White DPX in fixed cells?

ER-Tracker™ Blue-White DPX is primarily designed for live-cell imaging.[3][7][8] While the staining pattern is partially retained after formaldehyde (B43269) fixation, a significant loss of fluorescence signal is expected.[1][4][5][6][9] Permeabilization with agents like Triton™ X-100 is generally not recommended as the signal may not be retained.[1] If subsequent immunostaining is required, it is crucial to perform the ER-Tracker™ staining on live cells before fixation.[3]

Q3: What are the optimal excitation and emission wavelengths for ER-Tracker™ Blue-White DPX?

ER-Tracker™ Blue-White DPX has an excitation maximum of approximately 374 nm.[2][3] A key feature of this dye is its environment-sensitive fluorescence, resulting in a broad emission spectrum ranging from 430 nm to 640 nm.[2][3][10] As the polarity of the solvent increases, the fluorescence maximum shifts to longer wavelengths, and the quantum yield decreases.[1][10] For visualization, a standard DAPI or UV longpass filter set is recommended.[2][10]

Troubleshooting Guide: Non-Specific Binding

Non-specific binding of ER-Tracker™ Blue-White DPX can manifest as high background fluorescence or staining of organelles other than the ER, such as the Golgi apparatus.[11] This guide provides potential causes and solutions to minimize non-specific binding.

Observation Potential Cause Recommended Solution
High background fluorescence throughout the cell Dye concentration is too high. Use the lowest effective dye concentration. The optimal range is typically 100 nM to 1 µM.[1][3][7][8] It is recommended to perform a concentration gradient to determine the optimal concentration for your specific cell type and experimental conditions.[3]
Incubation time is too long. Reduce the incubation time. A typical incubation period is between 15 and 30 minutes.[1] Excessively long incubations can lead to non-specific staining.[3]
Inadequate washing. After incubation with the dye, replace the staining solution with fresh, probe-free medium and incubate for an additional 10 minutes to allow unbound dye to diffuse out of the cells.[3] Perform two 5-minute washes with a suitable buffer like PBS after fixation (if applicable).[1]
Perinuclear staining, possibly Golgi apparatus High dye concentration or prolonged incubation. This can be a sign of excessive dye accumulation. Optimize the dye concentration and incubation time as described above.[11]
Mitochondrial staining Although rare with ER-Tracker™, high concentrations may lead to off-target effects. Unlike the conventional ER stain DiOC6(3), ER-Tracker™ dyes rarely stain mitochondria at low concentrations.[1] If mitochondrial staining is observed, significantly reduce the dye concentration.
Weak and diffuse signal Dye concentration is too low. While high concentrations cause non-specific binding, a concentration that is too low will result in a dim signal.[11] Titrate the dye concentration to find the optimal balance between signal intensity and background.
Sub-optimal staining buffer. Best results are often obtained when staining is performed in Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.[1]

Experimental Protocols

Live-Cell Staining Protocol for Adherent Cells
  • Prepare Staining Solution:

    • ER-Tracker™ Blue-White DPX is supplied as a 1 mM stock solution in DMSO.[1]

    • Warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.[1]

    • Dilute the 1 mM stock solution to a final working concentration of 100 nM to 1 µM in a pre-warmed (37°C) serum-free medium or HBSS with calcium and magnesium.[1][3][8] The optimal concentration should be determined empirically for each cell type.[3]

  • Cell Preparation and Staining:

    • Grow cells on coverslips or in imaging dishes to the desired confluence.

    • Remove the culture medium and rinse the cells with HBSS.[1]

    • Add the pre-warmed staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C and 5% CO₂.[1]

  • Washing and Imaging:

    • Remove the staining solution and replace it with fresh, probe-free medium.[1]

    • Incubate for an additional 10 minutes to reduce background fluorescence.[3]

    • Image the cells using a fluorescence microscope with a DAPI or UV longpass filter set.[2][10]

Post-Staining Fixation Protocol

Note: Fixation will result in a partial loss of the fluorescence signal.[1]

  • Fixation:

    • After live-cell imaging, remove the medium and add 4% formaldehyde in PBS.

    • Incubate for 10-20 minutes at 37°C.[1][9]

  • Washing:

    • Remove the formaldehyde solution and wash the cells twice with PBS for 5 minutes each.[1]

  • Permeabilization (Optional):

    • If subsequent immunostaining is required, you can permeabilize the cells with 0.2% Triton™ X-100 for 10 minutes.[1][9] Note that this may further reduce the ER-Tracker™ signal.

Data Presentation

Recommended Staining Parameters
ParameterRecommended RangeNotes
Working Concentration 100 nM - 1 µMStart with a lower concentration to minimize potential artifacts and non-specific binding.[1][3]
Incubation Time 15 - 30 minutesOptimal time can vary between cell types.[3]
Incubation Temperature 37°CMaintain physiological conditions to ensure cell health and proper dye uptake.[1]
Staining Buffer HBSS with Ca²⁺/Mg²⁺This buffer helps maintain ER morphology.[1][3]

Mandatory Visualization

TroubleshootingWorkflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification NonSpecificBinding Non-Specific Binding or High Background HighConcentration High Dye Concentration NonSpecificBinding->HighConcentration LongIncubation Long Incubation Time NonSpecificBinding->LongIncubation InadequateWashing Inadequate Washing NonSpecificBinding->InadequateWashing OptimizeConcentration Titrate Dye Concentration (100 nM - 1 µM) HighConcentration->OptimizeConcentration OptimizeIncubation Reduce Incubation Time (15-30 min) LongIncubation->OptimizeIncubation ImproveWashing Improve Washing Steps (Post-incubation & Post-fixation) InadequateWashing->ImproveWashing VerifyStaining Re-image and Verify Specific ER Staining OptimizeConcentration->VerifyStaining OptimizeIncubation->VerifyStaining ImproveWashing->VerifyStaining

Caption: Troubleshooting workflow for non-specific binding of ER-Tracker Blue-White DPX.

References

Technical Support Center: Managing ER-Tracker Blue-White DPX Cytotoxicity in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ER-Tracker Blue-White DPX for long-term live-cell imaging. It addresses common issues related to cytotoxicity and provides troubleshooting strategies and frequently asked questions to ensure the acquisition of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1][2] It belongs to the Dapoxyl™ (DPX) dye family, which are known to be environmentally sensitive probes.[1][2] The dye's mechanism of action is based on its selective accumulation in the ER membranes.[2] Its fluorescence is sensitive to the polarity of its local environment, which contributes to its enhanced emission within the unique lipid environment of the ER.[2] This probe is photostable, making it suitable for time-lapse microscopy.[2]

Q2: At what concentration should I use this compound to minimize toxicity?

The recommended working concentration for this compound typically ranges from 100 nM to 1 µM.[1] To minimize potential labeling artifacts and cytotoxicity, it is crucial to use the lowest possible dye concentration that provides adequate signal for your imaging setup.[1] The optimal concentration should be determined empirically for each cell type and experimental condition.

Q3: Is this compound toxic to cells in long-term imaging?

This compound is described as having low cellular toxicity at effective working concentrations, enabling long-term live-cell imaging without inducing significant cellular stress or artifacts.[2] Staining at low concentrations does not appear to be toxic to cells for shorter-term imaging.[1] However, for long-term experiments (extending over many hours to days), it is critical to perform a thorough cytotoxicity assessment, as both chemical toxicity from the dye and phototoxicity from repeated illumination can impact cell health and experimental outcomes.

Q4: What are the primary signs of cytotoxicity I should look for during my long-term imaging experiment?

Signs of cytotoxicity can be subtle or overt. Look for:

  • Morphological Changes: Alterations in cell shape, blebbing of the plasma membrane, or vacuolization.

  • Reduced Proliferation: A decrease in the rate of cell division compared to unstained control cells.

  • Apoptosis or Necrosis: Increased number of detached or floating cells, nuclear condensation, or uptake of viability dyes like Propidium Iodide (PI) or SYTOX Green.

  • Altered ER Dynamics: Abnormal ER morphology, fragmentation, or reduced motility that deviates from the expected physiological behavior.

Q5: How can I distinguish between chemical toxicity of the dye and phototoxicity?

To differentiate between these two effects, you should include the following controls in your experimental setup:

  • Stained, Unimaged Cells: Cells stained with this compound but not exposed to excitation light. This will reveal the chemical toxicity of the dye over time.

  • Unstained, Imaged Cells: Cells that are not stained but are subjected to the same imaging protocol (light exposure) as your experimental group. This will help determine the level of phototoxicity induced by the imaging process itself.

  • Stained, Imaged Cells: Your experimental group, which will show the combined effects of chemical and phototoxicity.

  • Untreated Control Cells: Cells that are neither stained nor imaged, representing the baseline health and behavior of your cell model.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background fluorescence or non-specific staining. 1. Dye concentration is too high. 2. Incubation time is too long. 3. Incomplete removal of excess dye.1. Titrate the ER-Tracker concentration downwards to find the lowest effective concentration. 2. Optimize the incubation time; shorter times may be sufficient. 3. Ensure thorough washing with fresh, probe-free medium after staining.
Dim fluorescence signal. 1. Dye concentration is too low. 2. Suboptimal imaging settings (e.g., low exposure, incorrect filter). 3. Photobleaching from excessive light exposure.1. Gradually increase the ER-Tracker concentration within the recommended range. 2. Use a long-pass DAPI filter, which is optimal for this dye.[3] Increase exposure time or laser power cautiously, balancing signal with phototoxicity. 3. Reduce excitation light intensity, decrease exposure time, and/or reduce the frequency of image acquisition.
Cells show signs of stress or death early in the time-lapse. 1. Phototoxicity from high illumination intensity or frequent imaging. 2. Chemical cytotoxicity from a high dye concentration. 3. Suboptimal cell culture conditions (e.g., temperature, CO2, media).1. Reduce laser power to the minimum required for a good signal-to-noise ratio. Decrease the frequency of image acquisition. 2. Lower the ER-Tracker concentration. 3. Ensure the microscope's environmental chamber is properly calibrated and maintained throughout the experiment.
ER morphology or dynamics appear abnormal. 1. Cytotoxicity is affecting organelle structure and function. 2. The pharmacological activity of the dye is affecting ER function.1. Perform a cytotoxicity assessment to confirm cell health. If cytotoxicity is observed, optimize staining and imaging parameters. 2. Consider using a genetically encoded fluorescent protein targeted to the ER as an alternative for very long-term studies where potential pharmacological effects are a concern.

Quantitative Data Summary

Parameter Recommendation/Value Source
Stock Solution Preparation Dissolve 100 µg of ER-Tracker in 128 µL of DMSO to obtain a 1 mM stock solution.[4][5]
Storage Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4][5]
Working Concentration 100 nM - 1 µM in serum-free medium or PBS.[1][4][5]
Incubation Time 5 - 30 minutes at 37°C.[4][5]
Excitation Wavelength ~374 nm[2]
Emission Wavelength 430 - 640 nm (environmentally sensitive)[2]
Recommended Filter Long-pass DAPI[3]

Experimental Protocols

Protocol 1: Staining Live Cells with this compound
  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution in pre-warmed (37°C) serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS) to the desired final working concentration (start with a titration from 100 nM to 1 µM).

  • Cell Preparation: Grow adherent cells on imaging-quality glass-bottom dishes or plates. For suspension cells, gently pellet and resuspend them in the staining solution.

  • Staining: Remove the culture medium from adherent cells and add the staining solution. For suspension cells, incubate the cell suspension in the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: For adherent cells, aspirate the staining solution and wash twice with pre-warmed, probe-free complete medium or buffer. For suspension cells, gently pellet the cells, remove the supernatant, and resuspend in fresh, probe-free medium.

  • Imaging: Proceed with live-cell imaging in a suitable imaging medium.

Protocol 2: Assessing Cytotoxicity in Long-Term Imaging

This protocol allows for the simultaneous assessment of cell viability during a long-term imaging experiment.

  • Cell Seeding: Seed cells in a multi-well imaging plate, including wells for all necessary controls (unstained/unimaged, stained/unimaged, unstained/imaged).

  • Staining: Stain the designated wells with the optimized concentration of this compound as described in Protocol 1.

  • Addition of Viability Dye: To the imaging medium in all wells, add a cell-impermeant nuclear dye that fluoresces in a different channel from ER-Tracker (e.g., Propidium Iodide or SYTOX™ Green). These dyes will only enter and stain the nuclei of dead or dying cells.

  • Time-Lapse Imaging: Set up your time-lapse imaging experiment to acquire images in the phase-contrast, ER-Tracker, and viability dye channels at each time point.

  • Data Analysis: Quantify the number of ER-Tracker positive cells and the number of viability dye-positive cells in each well at each time point. An increase in the percentage of viability dye-positive cells in your stained and imaged wells compared to controls indicates cytotoxicity.

Visualizations

Workflow for Optimizing Long-Term Imaging with this compound

G A Start: Plan Long-Term ER Imaging Experiment B Determine Optimal ER-Tracker Concentration (100 nM - 1 µM Titration) A->B C Perform Staining Protocol (15-30 min incubation) B->C D Set Up Time-Lapse Imaging with Controls C->D E Include Viability Dye (e.g., Propidium Iodide) D->E F Acquire Images Over Time (Minimize Light Exposure) E->F G Analyze Cell Viability and ER Morphology F->G H Results Show No Significant Cytotoxicity? G->H I Proceed with Experiment and Data Interpretation H->I Yes J Troubleshoot: - Lower Dye Concentration - Reduce Light Exposure - Decrease Imaging Frequency H->J No J->B

Caption: Workflow for optimizing this compound use in long-term imaging.

Decision Tree for Troubleshooting Cytotoxicity

G A Signs of Cytotoxicity Observed (e.g., cell death, altered morphology) B Is there high cell death in 'Stained, Unimaged' control? A->B C Primary Issue: Chemical Toxicity B->C Yes E Is there high cell death in 'Unstained, Imaged' control? B->E No D Reduce ER-Tracker Concentration C->D F Primary Issue: Phototoxicity E->F Yes H Combined Chemical and Phototoxicity Likely E->H No G Reduce Light Exposure: - Lower laser power - Decrease exposure time - Reduce imaging frequency F->G I Implement Solutions from both D and G H->I

Caption: Decision tree for troubleshooting sources of cytotoxicity.

References

Validation & Comparative

A Head-to-Head Comparison of ER-Tracker Blue-White DPX and ER-Tracker Green for Live-Cell Imaging of the Endoplasmic Reticulum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of the endoplasmic reticulum (ER) in living cells is paramount to understanding a myriad of cellular processes. ER-Tracker™ dyes are vital tools in this pursuit, offering cell-permeant solutions for highly selective ER staining. This guide provides a comprehensive comparison of two popular options: ER-Tracker™ Blue-White DPX and ER-Tracker™ Green, focusing on their performance, spectral characteristics, and experimental considerations to aid in the selection of the optimal probe for your live-cell imaging needs.

The endoplasmic reticulum is a dynamic and intricate organelle central to protein synthesis and folding, lipid metabolism, and calcium homeostasis. Live-cell imaging of the ER provides invaluable insights into its structure and function in real-time. ER-Tracker™ Blue-White DPX and ER-Tracker™ Green are two fluorescent probes designed for this purpose, each with distinct properties that make them suitable for different experimental setups.

Performance and Specifications: A Comparative Overview

ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family, known for its environmental sensitivity.[1] In contrast, ER-Tracker™ Green is a conjugate of the BODIPY™ FL dye and glibenclamide.[1] This fundamental difference in their chemical nature dictates their spectral properties, staining mechanisms, and overall performance in live-cell imaging applications.

FeatureER-Tracker™ Blue-White DPXER-Tracker™ Green (BODIPY™ FL Glibenclamide)
Excitation Wavelength ~374 nm[2]~504 nm[2]
Emission Wavelength 430–640 nm (environment-sensitive)[2]~511 nm[2]
Staining Mechanism Based on the Dapoxyl™ dye's properties, which are sensitive to the polarity of the local environment, like the unique lipid environment of the ER.[1][3]Glibenclamide binds to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominent on the ER.[1][2]
Photostability Described as a photostable probe.[2][4] One source suggests it can retain 90% of its fluorescence after 30 minutes of continuous illumination.While specific quantitative data is limited in direct comparison, BODIPY dyes are generally known for their high photostability.
Cytotoxicity Staining at low concentrations does not appear to be toxic to cells.[1][2] IC50 values for similar coumarin-based probes are reported in the range of 205 to 252 μM, suggesting low cytotoxicity.[]Staining at low concentrations does not appear to be toxic to cells.[1][2]
Fixability The staining pattern is partially retained after formaldehyde (B43269) fixation, though significant signal loss can occur.[1][4]The staining pattern is also partially retained after formaldehyde fixation, but it is generally recommended for live-cell imaging only as the signal is not well-retained post-fixation.
Multiplexing Capability Its broad emission spectrum can be a consideration for multicolor imaging.[3] However, it can be used with other fluorescent probes.Its narrower emission spectrum is well-suited for multiplexing with other fluorescent probes in different spectral channels.
Potential Artifacts High concentrations may lead to non-specific background staining, potentially in the Golgi complex.[6] The environment-sensitive emission could introduce variability.[3]The pharmacological activity of glibenclamide could potentially affect ER function.[1][2] Variable expression of sulfonylurea receptors in some cell types may result in non-ER labeling.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality live-cell imaging. Below are generalized protocols for staining live cells with ER-Tracker™ Blue-White DPX and ER-Tracker™ Green. Optimal conditions may vary depending on the cell type and experimental setup.

ER-Tracker™ Blue-White DPX Staining Protocol
  • Reagent Preparation: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in DMSO. Before use, warm the vial to room temperature and briefly centrifuge to collect the solution at the bottom.

  • Working Solution Preparation: Dilute the 1 mM stock solution to a final working concentration of 100 nM–1 µM in a suitable buffer, such as pre-warmed Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg).[1]

  • Cell Staining:

    • For adherent cells, remove the culture medium and wash the cells with HBSS/Ca/Mg.

    • Add the pre-warmed staining solution to the cells and incubate for 15–30 minutes at 37°C.[1]

  • Washing and Imaging:

    • Remove the staining solution and replace it with fresh, probe-free culture medium.

    • Image the cells using a fluorescence microscope equipped with a DAPI or UV long-pass filter set.[4]

ER-Tracker™ Green Staining Protocol
  • Reagent Preparation: ER-Tracker™ Green is usually supplied as a lyophilized solid. To prepare a 1 mM stock solution, dissolve 100 µg of the dye in 128 µL of high-quality anhydrous DMSO.[1]

  • Working Solution Preparation: Dilute the 1 mM stock solution to a final working concentration of approximately 1 µM in a suitable buffer, such as pre-warmed HBSS/Ca/Mg or normal growth medium.[1]

  • Cell Staining:

    • For adherent cells, remove the culture medium and wash the cells.

    • Add the pre-warmed staining solution to the cells and incubate for 15–30 minutes at 37°C.[7]

  • Washing and Imaging:

    • Remove the staining solution and replace it with fresh, probe-free medium. To reduce background fluorescence, phenol (B47542) red-free medium can be used.

    • Image the cells using a fluorescence microscope with a standard FITC filter set.

Visualizing the Workflow and ER Function

To better illustrate the experimental process and the biological context, the following diagrams were generated using the DOT language.

G start Start with Live Cells prep_dye Prepare ER-Tracker Working Solution start->prep_dye stain_cells Incubate Cells with ER-Tracker Dye (15-30 min, 37°C) wash_cells Wash Cells to Remove Excess Dye stain_cells->wash_cells add_media Add Fresh, Probe-Free Medium wash_cells->add_media image_cells Image with Fluorescence Microscope add_media->image_cells

Caption: General experimental workflow for live-cell imaging with ER-Tracker dyes.

G cluster_er Endoplasmic Reticulum cluster_cell Cellular Processes protein_synthesis Protein Synthesis & Folding secretion Protein Secretion protein_synthesis->secretion via Golgi lipid_synthesis Lipid Synthesis membrane_biogenesis Membrane Biogenesis lipid_synthesis->membrane_biogenesis ca_storage Calcium Storage signaling Cell Signaling ca_storage->signaling Release/Uptake

Caption: Key signaling roles of the Endoplasmic Reticulum in cellular function.

Conclusion

Both ER-Tracker™ Blue-White DPX and ER-Tracker™ Green are effective probes for visualizing the endoplasmic reticulum in live cells. The choice between them will largely depend on the specific requirements of the experiment.

ER-Tracker™ Blue-White DPX is a good option when high photostability is a primary concern for long-term imaging experiments. However, its broad and environment-sensitive emission spectrum needs to be considered, especially in multiplexing experiments.

ER-Tracker™ Green , with its well-defined excitation and emission peaks, is an excellent choice for multicolor imaging. The glibenclamide-based targeting is highly specific, although the potential for pharmacological effects on ER function should be taken into account in sensitive experimental systems.

Ultimately, for any given application, empirical testing is recommended to determine which probe provides the optimal balance of brightness, photostability, and minimal cytotoxicity for your specific cell type and imaging setup.

References

A Head-to-Head Comparison: ER-Tracker™ Blue-White DPX vs. DiOC6(3) for Endoplasmic Reticulum Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for endoplasmic reticulum (ER) imaging, this guide provides a comprehensive comparison of two commonly used dyes: ER-Tracker™ Blue-White DPX and DiOC6(3). This analysis is based on their staining mechanisms, spectral properties, and performance in key experimental parameters.

The endoplasmic reticulum is a critical organelle involved in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Accurate visualization of its intricate network is paramount for understanding cellular function in both normal and disease states. The choice of fluorescent probe can significantly impact the quality and interpretation of experimental results. This guide aims to provide an objective comparison to inform your selection process.

Performance Comparison at a Glance

FeatureER-Tracker™ Blue-White DPXDiOC6(3)
Excitation Wavelength ~374 nm[1]~484 nm[2]
Emission Wavelength 430-640 nm[1]~501 nm[2]
Selectivity for ER High[3][4]Moderate; stains mitochondria at low concentrations[5][6]
Mechanism of Action Binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER[3][7]Accumulates in membranes based on membrane potential[5][8]
Suitability for Live-Cell Imaging Optimal[9]Suitable, but with potential for phototoxicity[8]
Photostability Described as photostable[1]Can be prone to photobleaching and phototoxicity[8]
Cytotoxicity Low; IC50 values for similar coumarin-based probes are reported to be in the range of 205 to 252 μM[9][]Concentration-dependent; can be toxic at higher concentrations
Fixability Partially retained after formaldehyde (B43269) fixation[3][11]Staining pattern may not be well-preserved after fixation and permeabilization[5]

Detailed Performance Analysis

Selectivity: A Key Differentiator

The most significant distinction between the two dyes lies in their selectivity for the endoplasmic reticulum. ER-Tracker™ Blue-White DPX is highly selective for the ER, with minimal staining of other organelles like mitochondria.[3][4] This high specificity is attributed to its mechanism of action, which involves the glibenclamide component of the dye binding to the sulfonylurea receptors of ATP-sensitive potassium channels that are prominent on the ER membrane.[3][7]

In contrast, DiOC6(3) is a lipophilic cationic dye that accumulates in mitochondria at low concentrations due to their high membrane potential.[5][6] At higher concentrations, it will stain the ER and other intracellular membranes, which can lead to ambiguity in identifying the ER network, especially in cells with dense mitochondrial populations.[5]

Mechanism of Staining

The distinct mechanisms of action of these two probes are foundational to their performance characteristics.

cluster_ER_Tracker ER-Tracker™ Blue-White DPX Staining Pathway ET_in ER-Tracker™ Blue-White DPX ET_bind Binds to Sulfonylurea Receptor (SUR) on ATP-sensitive K+ channel ET_in->ET_bind Enters cell ET_accumulate Selective Accumulation in ER Membrane ET_bind->ET_accumulate ET_fluorescence Fluorescence Emission (430-640 nm) ET_accumulate->ET_fluorescence

Figure 1. Staining mechanism of ER-Tracker™ Blue-White DPX.

cluster_DiOC6 DiOC6(3) Staining Pathway DiOC6_in DiOC6(3) concentration Concentration DiOC6_in->concentration Enters cell low_conc Low Concentration concentration->low_conc high_conc High Concentration concentration->high_conc mito Accumulates in Mitochondria low_conc->mito er_other Stains ER and other membranes high_conc->er_other fluorescence Fluorescence Emission (~501 nm) mito->fluorescence er_other->fluorescence

Figure 2. Concentration-dependent staining mechanism of DiOC6(3).

Photostability and Cytotoxicity

ER-Tracker™ Blue-White DPX is described as a photostable probe, which is a crucial feature for time-lapse imaging and prolonged microscopic observation.[1] While direct quantitative comparisons are limited in the reviewed literature, its chemical nature is designed for enhanced stability under illumination. In terms of cytotoxicity, ER-Tracker™ dyes are reported to be non-toxic to cells at low concentrations.[11][12] This is supported by studies on structurally similar coumarin-based probes which show high IC50 values, indicating low toxicity.[]

DiOC6(3), on the other hand, is known to be susceptible to photobleaching and can induce phototoxic effects, potentially damaging cells upon prolonged exposure to excitation light.[8] Its cytotoxicity is also a consideration, as the concentrations required for effective ER staining may impact cell health.

Experimental Protocols

Detailed and optimized protocols are critical for successful and reproducible ER staining. Below are representative protocols for live-cell imaging with both dyes.

ER-Tracker™ Blue-White DPX Staining Protocol for Live Adherent Cells

start Start: Adherent cells on coverslip prep_working Prepare 100 nM - 1 µM working solution in serum-free medium or PBS start->prep_working remove_medium Remove culture medium prep_working->remove_medium add_stain Add pre-warmed working solution to cover cells remove_medium->add_stain incubate Incubate for 15-30 minutes at 37°C add_stain->incubate wash Wash cells twice with fresh medium incubate->wash image Image using fluorescence microscopy (Ex: ~374 nm, Em: 430-640 nm) wash->image

Figure 3. Experimental workflow for ER-Tracker™ Blue-White DPX staining.

Materials:

  • ER-Tracker™ Blue-White DPX (1 mM stock solution in DMSO)[3]

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured on coverslips

Procedure:

  • Prepare Working Solution: Prepare a working solution of 100 nM to 1 µM ER-Tracker™ Blue-White DPX in pre-warmed (37°C) serum-free medium or PBS.[11] The optimal concentration should be determined for each cell type.

  • Cell Preparation: Remove the culture medium from the coverslip with adherent cells.

  • Staining: Add the pre-warmed working solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells for 15 to 30 minutes at 37°C.[3]

  • Washing: Remove the staining solution and wash the cells twice with fresh, pre-warmed culture medium.[11]

  • Imaging: Mount the coverslip and visualize the stained ER using a fluorescence microscope equipped with a DAPI filter set (Excitation ~374 nm, Emission 430-640 nm).

DiOC6(3) Staining Protocol for Live Adherent Cells

Materials:

  • DiOC6(3) (stock solution in DMSO or ethanol)

  • Cell culture medium or a suitable buffer (e.g., PBS)

  • Adherent cells cultured on coverslips

Procedure:

  • Prepare Working Solution: Prepare a working solution of DiOC6(3) in a suitable buffer. For ER staining, higher concentrations (e.g., 1-10 µM) are typically used.[6] The optimal concentration needs to be determined empirically.

  • Cell Preparation: Remove the culture medium from the coverslip.

  • Staining: Add the working solution to the cells.

  • Incubation: Incubate for 2 to 20 minutes at 37°C, protecting from light.[6]

  • Washing: Drain the staining solution and wash the cells 2-3 times with warm culture medium.[6]

  • Imaging: Image the cells immediately using a standard FITC filter set (Excitation ~484 nm, Emission ~501 nm). Minimize light exposure to reduce phototoxicity.

Conclusion and Recommendations

For researchers requiring high specificity for the endoplasmic reticulum in live-cell imaging, ER-Tracker™ Blue-White DPX presents a clear advantage over DiOC6(3). Its targeted binding mechanism minimizes off-target staining of mitochondria, providing a more accurate representation of ER morphology and dynamics.[3][9] Furthermore, its reported photostability and low cytotoxicity make it well-suited for long-term imaging experiments.[1][11]

DiOC6(3) can still be a useful tool for ER staining, particularly when its concentration-dependent properties are carefully controlled and its potential for mitochondrial staining is accounted for. It is a more established dye and may be a cost-effective option for certain applications. However, for experiments where precise ER localization is critical and for demanding applications such as time-lapse imaging, ER-Tracker™ Blue-White DPX is the superior choice.

Ultimately, the selection of the appropriate ER stain will depend on the specific experimental goals, cell type, and imaging setup. It is always recommended to perform initial optimization experiments to determine the ideal staining conditions for your particular system.

References

A Comparative Guide to ER-Tracker™ Blue-White DPX and Fluorescent Protein ER Reporters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate network of the endoplasmic reticulum (ER), the choice of a suitable fluorescent reporter is paramount for accurate and reliable live-cell imaging. This guide provides an objective comparison of two prominent methods for ER labeling: the chemical dye ER-Tracker™ Blue-White DPX and genetically encoded fluorescent protein (FP) reporters.

At a Glance: Key Performance Characteristics

The selection of an appropriate ER reporter hinges on a variety of factors, from the experimental goals to the specific cell type being investigated. Below is a summary of key quantitative and qualitative data for ER-Tracker™ Blue-White DPX and common fluorescent protein ER reporters.

FeatureER-Tracker™ Blue-White DPXFluorescent Protein ER Reporters (e.g., GFP-tagged)
Mechanism of Action Binds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER membrane.[1]Genetically fused to an ER-resident protein or an ER-targeting signal sequence.[2][3]
Excitation/Emission ~374 nm / 430-640 nm.[4][5]Varies by FP (e.g., EGFP: ~488 nm / ~509 nm).
Quantum Yield Environment-sensitive; decreases with increasing solvent polarity.[5][6]Varies by FP (e.g., EGFP: ~0.60).[7]
Photostability Generally considered photostable.[4][5]Varies by FP; some are prone to photobleaching.
Cytotoxicity Low cytotoxicity at working concentrations.[1]Generally low, but overexpression can induce ER stress.
Fixation Compatibility Partially retained after formaldehyde (B43269) fixation; signal loss occurs.[1][4]Generally well-retained after formaldehyde fixation.
Delivery Method Direct addition to cell culture medium.Transfection or transduction with a plasmid or viral vector.
Specificity Highly selective for the ER.[1]Highly specific due to genetic targeting.[2][3]
Multiplexing Broad emission spectrum can present challenges.Can be multiplexed with other spectrally distinct FPs and dyes.

Visualizing the Mechanisms

To better understand how these reporters target the endoplasmic reticulum, the following diagrams illustrate their distinct mechanisms of action.

Mechanism of ER-Tracker™ Blue-White DPX cluster_cell Cell cluster_cytoplasm Cytoplasm ER Endoplasmic Reticulum Membrane K_channel ATP-sensitive K+ Channel ER_Tracker ER-Tracker™ Blue-White DPX ER_Tracker->K_channel Binds to

Mechanism of ER-Tracker™ Blue-White DPX

Mechanism of Fluorescent Protein ER Reporters cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Plasmid DNA (FP-ER Target Fusion Gene) Transcription Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Ribosome Ribosome mRNA->Ribosome Export Translation Translation Ribosome->Translation FP_Fusion Fluorescent Protein- ER Target Fusion Translation->FP_Fusion ER Endoplasmic Reticulum FP_Fusion->ER Targeting & Localization Comparative Experimental Workflow cluster_fp Fluorescent Protein Reporter cluster_dye ER-Tracker™ Blue-White DPX cluster_assays Comparative Assays start Start: Culture Cells Transfect Transfect cells with FP-ER reporter plasmid start->Transfect Stain Stain cells with ER-Tracker™ (15-30 min) start->Stain Express Allow for protein expression (24-48h) Transfect->Express LiveImaging Live-Cell Imaging Express->LiveImaging Stain->LiveImaging Photostability Photostability Assay LiveImaging->Photostability Cytotoxicity Cytotoxicity Assay LiveImaging->Cytotoxicity Colocalization Co-localization Study LiveImaging->Colocalization Analyze Data Analysis & Comparison Photostability->Analyze Cytotoxicity->Analyze Colocalization->Analyze

References

A Comparative Guide to ER-Tracker™ Blue-White DPX Performance in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ER-Tracker™ Blue-White DPX, a widely used fluorescent probe for delineating the endoplasmic reticulum (ER) in live cells. We will objectively assess its performance characteristics, compare it with alternative probes, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific applications.

Principle of Action and Key Features

ER-Tracker™ Blue-White DPX is a cell-permeant, photostable, and highly selective probe for the ER.[1][2] It belongs to the Dapoxyl™ (DPX) dye family, which is characterized by a large Stokes shift and environmental sensitivity.[3] Its fluorescence emission spectrum is broad, ranging from 430 to 640 nm upon excitation at approximately 374 nm, and is influenced by the polarity of its local environment.[4][5] This property can be leveraged for ratiometric imaging to probe the ER environment.[4] The dye's selectivity for the ER is a significant advantage over older stains like DiOC6(3), which can also accumulate in mitochondria.[3][4]

Performance Across Different Cell Lines

Comparative Analysis with Alternative ER Probes

Several alternatives to ER-Tracker™ Blue-White DPX are available, each with distinct characteristics. The choice of probe often depends on the specific experimental requirements, such as the need for multicolor imaging or compatibility with fixation.

FeatureER-Tracker™ Blue-White DPXER-Tracker™ Green/Red (BODIPY™ FL/TR glibenclamide)Coumarin-Based ProbesGenetically Encoded Probes (e.g., ER-GFP)
Excitation/Emission (nm) ~374 / 430-640Green: ~504/511, Red: ~587/615~400 / 435-525GFP: ~488/509
Selectivity for ER HighHigh (binds to sulfonylurea receptors on ER)HighVery High (targeted expression)
Photostability High[2][4]ModerateVaries by specific probeCan be prone to photobleaching
Cytotoxicity Low at working concentrations[3][7]Low at working concentrationsLow (IC50 values reported in the 205-252 µM range)[]Generally low, but overexpression can be a concern
Fixability Partially retained after formaldehyde (B43269) fixation[3]Partially retained after formaldehyde fixationSome are compatible with fixation[]Compatible with fixation
Multicolor Imaging Suitability Broad emission can be challengingWell-suited for multiplexingNarrower emission spectrum is advantageous for multiplexing[]Excellent for multiplexing with other fluorescent proteins
Live-Cell Imaging YesYesYesYes

Experimental Protocols

General Staining Protocol for Live Cells

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Reagent Preparation:

  • Stock Solution: ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM stock solution in DMSO. Store at -20°C, protected from light and moisture.[7]

  • Working Solution: On the day of the experiment, thaw the stock solution and dilute it in a serum-free medium or a suitable buffer (e.g., HBSS) to a final working concentration of 100 nM to 1 µM.[4][7] The optimal concentration should be determined empirically.

Staining Procedure for Adherent Cells:

  • Culture cells on glass-bottom dishes or coverslips suitable for microscopy.

  • When cells reach the desired confluency, remove the culture medium.

  • Wash the cells once with a pre-warmed buffer.

  • Add the pre-warmed staining solution (working solution) to the cells.

  • Incubate for 15-30 minutes at 37°C.[4]

  • Remove the staining solution and wash the cells twice with a fresh, pre-warmed medium or buffer.

  • Add fresh, pre-warmed medium to the cells for imaging.

  • Image the cells immediately on a fluorescence microscope equipped with a DAPI or UV longpass filter set.[1]

Staining Procedure for Suspension Cells:

  • Centrifuge the cell suspension to pellet the cells.

  • Resuspend the cell pellet in a pre-warmed serum-free medium or buffer containing the ER-Tracker™ Blue-White DPX working solution.

  • Incubate for 15-30 minutes at 37°C.

  • Centrifuge the cells to remove the staining solution.

  • Wash the cell pellet twice with a fresh, pre-warmed medium or buffer.

  • Resuspend the cells in a fresh medium for analysis by flow cytometry or fluorescence microscopy.

Fixation and Permeabilization (Optional)

While ER-Tracker™ Blue-White DPX is primarily for live-cell imaging, the signal is partially retained after formaldehyde fixation.

  • After staining live cells as described above, remove the medium.

  • Add a freshly prepared 4% formaldehyde solution in PBS.

  • Incubate for 10-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • If subsequent immunostaining is required, permeabilize the cells with a mild detergent such as 0.1-0.5% Triton™ X-100 in PBS for 10 minutes. Note that permeabilization may lead to a further reduction in the fluorescent signal.

  • Proceed with blocking and antibody incubation steps as per standard immunofluorescence protocols.

Visualizing ER Dynamics and Interactions

ER-Tracker™ Blue-White DPX is a valuable tool for studying the dynamic nature of the endoplasmic reticulum and its interactions with other organelles.

Experimental Workflow for Co-localization Studies

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Imaging & Analysis start Seed cells on microscopy-grade dish culture Culture to desired confluency start->culture stain_er Stain with ER-Tracker Blue-White DPX culture->stain_er wash1 Wash cells stain_er->wash1 stain_other Stain with another organelle-specific probe (e.g., MitoTracker™ Red) wash1->stain_other wash2 Wash cells stain_other->wash2 image Acquire images using appropriate filter sets wash2->image analyze Analyze for co-localization image->analyze

Caption: Workflow for co-localization of ER with other organelles.

Unfolded Protein Response (UPR) Signaling Pathway

ER stress leads to the activation of the Unfolded Protein Response (UPR), a crucial signaling pathway for cell survival. Changes in ER morphology and fluorescence intensity of ER-Tracker™ Blue-White DPX can be correlated with the activation of UPR sensors.[4]

G cluster_UPR Unfolded Protein Response (UPR) cluster_outcomes Cellular Outcomes ER_Stress ER Stress (e.g., unfolded proteins) IRE1a IRE1α ER_Stress->IRE1a activates PERK PERK ER_Stress->PERK activates ATF6 ATF6 ER_Stress->ATF6 activates ERAD ER-Associated Degradation (ERAD) IRE1a->ERAD Apoptosis Apoptosis (if stress is prolonged) IRE1a->Apoptosis Translation_Attenuation Translation Attenuation PERK->Translation_Attenuation PERK->Apoptosis Chaperone_Induction Chaperone Induction ATF6->Chaperone_Induction ATF6->Apoptosis

Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway.

References

A Comparative Guide to Endoplasmic Reticulum Probes: The Advantages of ER-Tracker™ Blue-White DPX

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of cellular biology and drug discovery, the precise visualization of subcellular organelles is paramount. The endoplasmic reticulum (ER), a sprawling network of membranes, plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis. Fluorescent probes are indispensable tools for studying the ER's intricate morphology and function in living cells. Among the array of available options, ER-Tracker™ Blue-White DPX emerges as a superior choice for many applications. This guide provides an objective comparison of ER-Tracker™ Blue-White DPX with other common ER probes, supported by experimental data and detailed protocols.

Key Performance Characteristics

The ideal ER probe should exhibit high selectivity, robust photostability, minimal cytotoxicity, and a strong signal-to-noise ratio. This section compares ER-Tracker™ Blue-White DPX against other widely used ER probes across these critical parameters.

Table 1: Comparison of Key Performance Characteristics of Common ER Probes

FeatureER-Tracker™ Blue-White DPXER-Tracker™ Green/Red (BODIPY™-based)DiOC6(3)CellLight™ ER-GFP/RFP (Protein-based)
Excitation/Emission (nm) ~374 / 430-640[1]Green: ~504/511, Red: ~587/615[2]~484 / 501GFP: ~488/509, RFP: ~555/584
Selectivity for ER High; rarely stains mitochondria[2][3]High; binds to sulfonylurea receptors on the ER[2]Moderate; can also stain mitochondria[2][3]Very High; genetically targeted to the ER lumen[4]
Photostability High[5]ModerateLowHigh
Cytotoxicity Low at working concentrations[3][6]Low at working concentrationsHigher; can be toxic to cellsVery Low
Live-Cell Imaging Excellent[5]ExcellentGoodExcellent
Fixability Partially retained after formaldehyde (B43269) fixation[3]Partially retained after formaldehyde fixationNoYes
Environment Sensitive Yes, fluorescence is sensitive to the polarity of the local environment[3][5]NoNoNo

Superior Selectivity of ER-Tracker™ Blue-White DPX

A significant advantage of ER-Tracker™ Blue-White DPX is its high selectivity for the endoplasmic reticulum. Unlike older dyes such as DiOC6(3), which is known to accumulate in mitochondria as well, ER-Tracker™ Blue-White DPX provides a more accurate representation of ER morphology.[2][3] This high specificity is crucial for co-localization studies investigating the interactions between the ER and other organelles.

cluster_0 ER-Tracker™ Blue-White DPX Staining cluster_1 DiOC6(3) Staining Probe Probe ER ER Probe->ER High Selectivity Mitochondria Mitochondria Probe2 Probe ER2 ER Probe2->ER2 Stains ER Mitochondria2 Mitochondria Probe2->Mitochondria2 Also stains Mitochondria

Figure 1. Comparison of probe selectivity.

Enhanced Photostability for Long-Term Imaging

ER-Tracker™ Blue-White DPX is notably photostable, making it ideal for time-lapse imaging experiments that require prolonged exposure to excitation light.[5] This allows researchers to track the dynamic changes in ER structure and function over extended periods without significant signal loss due to photobleaching.

Low Cytotoxicity for Healthy Cell Maintenance

Table 2: Spectral Properties of ER-Tracker™ Dyes

ProbeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield
ER-Tracker™ Blue-White DPX ~374[1]430-640 (environment dependent)[1]LargeHigh in hydrophobic environments[2]
ER-Tracker™ Green ~504[2]~511[2]~7High
ER-Tracker™ Red ~587[2]~615[2]~28High

The large Stokes shift and environment-sensitive emission of ER-Tracker™ Blue-White DPX are unique properties. The fluorescence quantum yield of Dapoxyl-based dyes, like ER-Tracker™ Blue-White DPX, is high in the hydrophobic environment of the ER membrane but decreases in more polar environments.[2][3] This solvatochromic property can be leveraged to probe the biophysical state of the ER membrane.

Experimental Protocols

To ensure optimal and reproducible results, the following experimental protocols are recommended.

General Staining Protocol for Live Cells

This protocol provides a general guideline for staining adherent cells with ER-Tracker™ Blue-White DPX. The optimal conditions may vary depending on the cell type and experimental setup.

Start Start Cell_Culture Culture cells on coverslips to desired confluency Start->Cell_Culture Prepare_Staining_Solution Prepare 100 nM - 1 µM working solution in serum-free medium or HBSS Wash_Cells Wash cells once with serum-free medium or HBSS Prepare_Staining_Solution->Wash_Cells Cell_Culture->Prepare_Staining_Solution Add_Staining_Solution Add pre-warmed staining solution to cover the cells Wash_Cells->Add_Staining_Solution Incubate Incubate for 15-30 minutes at 37°C Add_Staining_Solution->Incubate Remove_Staining_Solution Remove the staining solution Incubate->Remove_Staining_Solution Wash_Again Wash cells with fresh pre-warmed medium Remove_Staining_Solution->Wash_Again Image_Cells Image cells using a fluorescence microscope with a DAPI or UV longpass filter set Wash_Again->Image_Cells End End Image_Cells->End

Figure 2. Staining protocol workflow.

Co-localization with Mitochondrial Probes

To experimentally verify the high selectivity of ER-Tracker™ Blue-White DPX, a co-localization experiment with a mitochondrial probe like MitoTracker™ Red CMXRos can be performed.

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • Staining with Mitochondrial Probe: Incubate cells with MitoTracker™ Red CMXRos (e.g., 100-200 nM) in pre-warmed growth medium for 15-30 minutes at 37°C.

  • Wash: Remove the MitoTracker™-containing medium and wash the cells twice with pre-warmed medium.

  • Staining with ER-Tracker™ Blue-White DPX: Incubate cells with ER-Tracker™ Blue-White DPX (e.g., 100 nM - 1 µM) in pre-warmed, serum-free medium for 15-30 minutes at 37°C.

  • Final Wash: Remove the ER-Tracker™ solution and replace it with fresh, pre-warmed imaging medium.

  • Imaging: Acquire images using a confocal or widefield fluorescence microscope with appropriate filter sets for both probes (e.g., DAPI set for ER-Tracker™ Blue-White DPX and a TRITC/Texas Red set for MitoTracker™ Red).

  • Analysis: Analyze the acquired images using image analysis software to determine the degree of co-localization. A Pearson's correlation coefficient close to zero would indicate a lack of co-localization and thus high selectivity of the ER probe.

Conclusion

ER-Tracker™ Blue-White DPX offers a compelling combination of high selectivity, photostability, and low cytotoxicity, making it an exceptional tool for live-cell imaging of the endoplasmic reticulum. Its unique environment-sensitive fluorescence provides an additional layer of information about the ER's biophysical properties. While genetically encoded fluorescent proteins offer high specificity, the straightforward staining protocol and robust performance of ER-Tracker™ Blue-White DPX make it a valuable and often more convenient choice for a wide range of research applications in cell biology and drug development.

References

Spectral Compatibility of ER-Tracker Blue-White DPX with Other Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ER-Tracker Blue-White DPX with other commonly used fluorophores in cellular imaging. We present experimental data and detailed protocols to assist in the design and execution of multicolor fluorescence microscopy experiments.

Introduction to this compound

This compound is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum (ER).[1] It is a member of the Dapoxyl™ dye family, which is characterized by a large Stokes shift, high quantum yield in hydrophobic environments, and environmental sensitivity.[1] Its fluorescence emission is dependent on the polarity of its local environment, which contributes to its specificity for the lipid-rich ER membrane.[2]

Spectral Properties and Compatibility

This compound is excited by ultraviolet (UV) light and has a broad emission spectrum that spans from blue to white. This unique spectral profile allows for some flexibility in multicolor imaging but also necessitates careful selection of other fluorophores and appropriate filter sets to minimize spectral bleed-through.

Quantitative Data Summary

The following table summarizes the spectral properties of this compound and a selection of spectrally compatible fluorophores for labeling various subcellular structures.

FluorophoreTarget Organelle/StructureExcitation Max (nm)Emission Max (nm)Recommended Filter Set
This compound Endoplasmic Reticulum~374430-640DAPI / UV longpass
Hoechst 33342 Nucleus (DNA)~350~461DAPI
DAPI Nucleus (DNA)~358~461DAPI
Alexa Fluor 488 Phalloidin (B8060827) F-actin Cytoskeleton~495~518FITC
MitoTracker Green FM Mitochondria~490~516FITC
MitoTracker Red CMXRos Mitochondria~579~599TRITC / Texas Red
Alexa Fluor 594 conjugate Varies (secondary antibody)~590~617Texas Red

Experimental Protocols

Successful multicolor imaging requires carefully planned staining protocols to ensure optimal labeling and minimal artifacts. Below are detailed methodologies for co-staining with this compound and other fluorophores.

Protocol 1: Co-staining of ER, Nucleus, and Mitochondria in Live Cells

This protocol describes the simultaneous labeling of the endoplasmic reticulum, nucleus, and mitochondria in living cells.

Materials:

  • This compound (1 mM stock in DMSO)

  • Hoechst 33342 (1 mg/mL stock in water)

  • MitoTracker Red CMXRos (1 mM stock in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Staining Solution Preparation:

    • Prepare a 2X working solution of the dyes in a pre-warmed live-cell imaging medium.

    • Dilute this compound to a final concentration of 100 nM - 1 µM.

    • Dilute Hoechst 33342 to a final concentration of 1 µg/mL.

    • Dilute MitoTracker Red CMXRos to a final concentration of 50-500 nM.

  • Staining:

    • Remove the culture medium from the cells and add an equal volume of the 2X staining solution.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with a pre-warmed live-cell imaging medium.

  • Imaging:

    • Image the cells immediately in a fresh live-cell imaging medium using appropriate filter sets for DAPI (for ER-Tracker and Hoechst) and TRITC/Texas Red (for MitoTracker Red). Use sequential scanning to minimize bleed-through between channels.

Protocol 2: Staining of ER and Cytoskeleton followed by Fixation and Nuclear Staining

This protocol is suitable for experiments where cell fixation is required after live-cell staining of the ER.

Materials:

  • This compound (1 mM stock in DMSO)

  • Alexa Fluor 488 Phalloidin (methanol stock)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI (1 mg/mL stock in water)

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Live Cell Staining of ER:

    • Prepare a working solution of this compound (100 nM - 1 µM) in a pre-warmed serum-free medium.

    • Incubate cells with the ER-Tracker solution for 15-30 minutes at 37°C.[1]

    • Wash the cells twice with a pre-warmed medium.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[3]

    • Wash the cells three times with PBS.

  • Permeabilization and Cytoskeleton Staining:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]

    • Prepare a staining solution of Alexa Fluor 488 Phalloidin (e.g., 1:40 dilution of methanol (B129727) stock) in PBS containing 1% BSA.

    • Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Nuclear Staining:

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslip on a microscope slide with a suitable mounting medium.

    • Image the specimen using DAPI and FITC filter sets.

Visualizing Spectral Compatibility and Experimental Workflow

The following diagrams illustrate the concepts of spectral compatibility and the experimental workflows described above.

Spectral_Compatibility cluster_UV UV Excitation cluster_Blue Blue Channel Emission cluster_Green Green Channel cluster_Red Red Channel ER-Tracker This compound (Ex: ~374 nm) ER_Emission ER Emission (430-640 nm) ER-Tracker->ER_Emission Broad Emission Hoechst Hoechst 33342 (Ex: ~350 nm) Nucleus_Emission Nucleus Emission (~461 nm) Hoechst->Nucleus_Emission AF488_Emission Actin Emission (~518 nm) ER_Emission->AF488_Emission Potential Overlap AF488 Alexa Fluor 488 Phalloidin (Ex: ~495 nm) AF488->AF488_Emission MitoTracker MitoTracker Red (Ex: ~579 nm) MitoTracker_Emission Mitochondria Emission (~599 nm) MitoTracker->MitoTracker_Emission

Caption: Spectral relationship of this compound with other fluorophores.

Experimental_Workflow cluster_Live_Staining Live Cell Staining cluster_Fix_Stain Fixation & Subsequent Staining A Prepare 2X Staining Solution (ER-Tracker, Hoechst, MitoTracker) B Incubate Cells (15-30 min) A->B C Wash Cells B->C I Image with Appropriate Filter Sets (Sequential Acquisition) C->I D Live Stain ER (ER-Tracker) E Fix with PFA D->E F Permeabilize (Triton X-100) E->F G Stain Cytoskeleton (Alexa Fluor 488 Phalloidin) F->G H Stain Nucleus (DAPI) G->H H->I

Caption: Workflow for multicolor imaging with this compound.

Conclusion

This compound is a valuable tool for live-cell imaging of the endoplasmic reticulum. Its broad emission spectrum requires careful consideration for multicolor experiments. By selecting spectrally well-separated fluorophores and employing appropriate imaging techniques such as sequential scanning, researchers can successfully perform multiplex imaging to investigate the dynamic interactions between the ER and other cellular components. The protocols provided in this guide offer a starting point for developing robust multicolor imaging experiments.

References

A Head-to-Head Comparison of ER-Tracker Blue-White DPX and ER-Tracker Red for Endoplasmic Reticulum Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the complexities of endoplasmic reticulum (ER) stress, the selection of appropriate fluorescent probes is paramount for accurate and reliable data. This guide provides an objective comparison of two widely used ER-Tracker dyes, ER-Tracker Blue-White DPX and ER-Tracker Red, to aid in the selection of the optimal tool for your specific research needs.

The endoplasmic reticulum is a critical organelle responsible for protein folding, lipid synthesis, and calcium homeostasis. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This cellular state activates a complex signaling network called the Unfolded Protein Response (UPR). Both this compound and ER-Tracker Red are valuable tools for visualizing and monitoring the ER in live cells, and both have been employed in studies of ER stress. This guide will delve into their respective characteristics, performance, and experimental considerations to facilitate an informed decision for your research.

Performance Characteristics at a Glance

FeatureThis compoundER-Tracker Red
Fluorophore Dapoxyl-basedBODIPY™ TR
Targeting Moiety Hydrophobic partitioningGlibenclamide
Excitation Wavelength ~374 nm[1][2]~587 nm[2]
Emission Wavelength 430-640 nm (environment-sensitive)[1][2]~615 nm[2]
Photostability Reported to be photostable[2][3]Generally good photostability
Cytotoxicity Low at working concentrations[2][4]Low at working concentrations[2][4]
Signal Change in ER Stress Fluorescence intensity increases[3][5]Fluorescence intensity can increase[6]
Fixability Partially retained after formaldehyde (B43269) fixation[7]Partially retained after formaldehyde fixation[7]
Multiplexing Capability Good, due to blue emissionGood, due to red emission

In-Depth Comparison

Mechanism of Action and Specificity:

This compound is a hydrophobic dye that selectively accumulates in the lipid-rich environment of the endoplasmic reticulum membrane.[3] Its Dapoxyl-based fluorophore is environmentally sensitive, meaning its fluorescence emission spectrum can shift depending on the polarity of its surroundings.[7] This property can be an advantage for detecting changes in the ER environment during stress but may also introduce variability.

ER-Tracker Red, on the other hand, utilizes a different targeting strategy. It is a conjugate of the BODIPY™ TR fluorophore and glibenclamide.[7] Glibenclamide binds to sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are abundant on the ER membrane.[8] This targeted binding approach generally provides high specificity for the ER.

Performance in ER Stress Studies:

A key consideration for ER stress studies is how the fluorescent probe responds to the physiological changes within the organelle. Studies have shown that the fluorescence intensity of This compound increases in cells undergoing ER stress.[3][5] This increase in fluorescence can be quantified to assess the level of ER stress. Similarly, there is evidence to suggest that the fluorescence intensity of ER-Tracker Red can also increase during ER stress.[6]

The choice between the two may, therefore, depend on the specific experimental setup and the other fluorescent markers being used. The broad emission spectrum of this compound (430-640 nm) should be considered when designing multiplexing experiments to avoid spectral overlap.[1][2] ER-Tracker Red, with its more defined emission peak at around 615 nm, may be easier to combine with other common green and blue fluorescent probes.[2]

Photostability and Cytotoxicity:

Both dyes are reported to have good photostability, which is crucial for live-cell imaging and time-lapse experiments.[2][3] They also exhibit low cytotoxicity at the recommended working concentrations, ensuring that the cellular processes being observed are not unduly affected by the probes themselves.[2][4]

Experimental Protocols

Below are detailed methodologies for inducing ER stress and staining with either this compound or ER-Tracker Red for analysis by fluorescence microscopy and flow cytometry.

ER Stress Induction

Tunicamycin-Induced ER Stress:

Tunicamycin (B1663573) is a widely used agent that induces ER stress by inhibiting N-linked glycosylation, leading to an accumulation of unfolded proteins in the ER.

  • Cell Culture: Plate cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy, multi-well plates for flow cytometry) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Tunicamycin Treatment: Prepare a stock solution of tunicamycin in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 1-5 µg/mL).

  • Incubation: Remove the existing medium from the cells and replace it with the tunicamycin-containing medium. Incubate the cells for the desired duration to induce ER stress (e.g., 4-24 hours). A vehicle control (DMSO-treated) should be run in parallel.[9][10]

Thapsigargin-Induced ER Stress:

Thapsigargin (B1683126) induces ER stress by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which leads to the depletion of ER calcium stores and impairs protein folding.

  • Cell Culture: Plate cells as described for the tunicamycin protocol.

  • Thapsigargin Treatment: Prepare a stock solution of thapsigargin in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 1-2 µM).

  • Incubation: Replace the culture medium with the thapsigargin-containing medium and incubate for the desired time (e.g., 4-16 hours). Include a vehicle control (DMSO-treated).[6][11]

Staining with ER-Tracker Dyes

Live-Cell Imaging Protocol:

  • Prepare Staining Solution:

    • This compound: Thaw the 1 mM DMSO stock solution. Dilute to a final working concentration of 100 nM to 1 µM in a pre-warmed serum-free medium or HBSS.[12]

    • ER-Tracker Red: Prepare a 1 mM stock solution in DMSO. Dilute to a final working concentration of 100 nM to 1 µM in a pre-warmed serum-free medium or HBSS.[13]

  • Staining:

    • After the ER stress induction period, remove the treatment medium.

    • Wash the cells once with a pre-warmed serum-free medium.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.[12][13]

  • Wash and Image:

    • Remove the staining solution and wash the cells twice with a pre-warmed complete medium.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets (DAPI filter for Blue-White DPX, TRITC/Texas Red filter for Red).[1]

Flow Cytometry Protocol:

  • Cell Preparation: After ER stress induction, detach the cells using a gentle enzyme-free dissociation solution.

  • Staining:

    • Resuspend the cells in a pre-warmed serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.

    • Add the ER-Tracker dye to the desired final concentration and incubate for 15-30 minutes at 37°C.[4]

  • Wash and Analyze:

    • Wash the cells twice by centrifugation and resuspension in PBS.

    • Analyze the cells on a flow cytometer equipped with the appropriate lasers and detectors (UV laser for Blue-White DPX, Yellow/Green laser for Red).

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

ER_Stress_Experimental_Workflow cluster_setup 1. Cell Culture cluster_treatment 2. ER Stress Induction cluster_staining 3. Staining cluster_analysis 4. Analysis cell_culture Plate Cells inducer Add Tunicamycin or Thapsigargin cell_culture->inducer incubation Incubate inducer->incubation stain Add ER-Tracker Blue-White DPX or Red incubation->stain stain_incubation Incubate stain->stain_incubation microscopy Fluorescence Microscopy stain_incubation->microscopy flow Flow Cytometry stain_incubation->flow

Caption: A typical experimental workflow for an ER stress study using ER-Tracker dyes.

UPR_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus unfolded_proteins Unfolded Proteins bip BiP/GRP78 unfolded_proteins->bip binds perk PERK bip->perk releases ire1 IRE1α bip->ire1 releases atf6 ATF6 bip->atf6 releases eif2a eIF2α perk->eif2a phosphorylates xbp1_u XBP1u mRNA ire1->xbp1_u splices atf6_cleaved Cleaved ATF6 atf6->atf6_cleaved cleavage in Golgi atf4 ATF4 eif2a->atf4 activates upr_genes UPR Target Genes (Chaperones, ERAD) atf4->upr_genes apoptosis_genes Apoptosis Genes (CHOP) atf4->apoptosis_genes xbp1_s XBP1s mRNA xbp1_u->xbp1_s xbp1_s->upr_genes atf6_cleaved->upr_genes

Caption: A simplified diagram of the Unfolded Protein Response (UPR) signaling pathway.

Conclusion

Both this compound and ER-Tracker Red are effective and reliable probes for visualizing the endoplasmic reticulum in live cells during ER stress studies. The choice between them will largely depend on the specific requirements of the experiment, particularly the instrumentation available and the need for multiplexing with other fluorescent markers. This compound offers the advantage of a fluorescence intensity increase that can be correlated with the level of ER stress. ER-Tracker Red provides a spectrally distinct option that is well-suited for multi-color imaging. By carefully considering the information and protocols provided in this guide, researchers can select the most appropriate tool to advance their understanding of ER stress and its implications in health and disease.

References

A Researcher's Guide to Quantitative Comparison of ER-Tracker™ Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of the endoplasmic reticulum (ER) is crucial for understanding a myriad of cellular processes. ER-Tracker™ dyes are vital tools for live-cell imaging of this organelle. This guide provides an objective comparison of the three commonly used ER-Tracker dyes: ER-Tracker™ Blue-White DPX, ER-Tracker™ Green, and ER-Tracker™ Red. The comparison is based on available experimental data and provides detailed protocols for their quantitative evaluation.

Mechanism of Action

ER-Tracker™ Green and ER-Tracker™ Red dyes are conjugates of the fluorophores BODIPY™ FL and BODIPY™ TR with glibenclamide, respectively.[1][2][3][4][5][6][7][8] Glibenclamide is a sulfonylurea drug that binds to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[1][9] This specific binding allows for the targeted delivery and accumulation of the fluorescent dye within the ER.

In contrast, ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ dye family.[10] Its selective accumulation in the ER is thought to be driven by its hydrophobic nature, leading to its partitioning into the lipid-rich environment of the ER membrane.[10]

cluster_green_red ER-Tracker Green & Red cluster_blue_white ER-Tracker Blue-White DPX dye_gr ER-Tracker Green/Red (BODIPY-Glibenclamide) receptor Sulfonylurea Receptor (SUR) on KATP Channel dye_gr->receptor Binds to er_membrane_gr ER Membrane receptor->er_membrane_gr Located on dye_bw This compound (Dapoxyl derivative) er_membrane_bw ER Membrane dye_bw->er_membrane_bw Partitions into (Hydrophobic interaction)

Figure 1. Mechanism of ER-Tracker Dyes.

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of the ER-Tracker™ dyes based on available data for the core fluorophores. It is important to note that direct, side-by-side quantitative comparisons of the conjugated ER-Tracker™ dyes are limited in published literature. The presented data for quantum yield, photostability, and cytotoxicity are based on the properties of the parent fluorophore families and may vary in the conjugated form.

Table 1: Spectral and Photophysical Properties

PropertyER-Tracker™ Blue-White DPXER-Tracker™ Green (BODIPY™ FL Glibenclamide)ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
Excitation Max (nm) ~374[11]~504[7]~587[9]
Emission Max (nm) 430-640 (environment-sensitive)[11]~511[7]~615[9]
Quantum Yield (Φ) High (in hydrophobic environments)[12]High (~0.9-1.0 for parent dye)[]High[4]
Photostability High[11]High[14]High[4]
Recommended Filter Set DAPI or UV longpass[11]FITC[7]TRITC[9]

Table 2: Cytotoxicity and Working Concentrations

PropertyER-Tracker™ Blue-White DPXER-Tracker™ Green (BODIPY™ FL Glibenclamide)ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
Reported Cytotoxicity Low at working concentrations[11]Low at working concentrations[7]Low at working concentrations[9]
Typical Working Conc. 100 nM - 1 µM[15]100 nM - 1 µM[6]~1 µM[3]

Experimental Protocols

To facilitate a direct and quantitative comparison of ER-Tracker™ dyes in your specific experimental setup, the following detailed protocols are provided.

Protocol 1: Live-Cell Staining and Imaging

This protocol outlines the steps for staining live adherent cells with ER-Tracker™ dyes for subsequent fluorescence microscopy.

start Start: Seed cells on coverslips prep_dye Prepare working solution of ER-Tracker dye (100 nM - 1 µM) start->prep_dye wash1 Wash cells with pre-warmed HBSS prep_dye->wash1 incubate Incubate with dye solution (15-30 min at 37°C) wash1->incubate wash2 Wash cells with fresh medium incubate->wash2 image Image live cells using fluorescence microscopy wash2->image end End: Analyze images image->end

Figure 2. Live-Cell Staining Workflow.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • ER-Tracker™ Blue-White DPX, Green, or Red

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Complete culture medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare Stock Solution (1 mM): Dissolve the lyophilized ER-Tracker™ dye in the appropriate volume of anhydrous DMSO to achieve a 1 mM stock solution. For ER-Tracker™ Green (100 µg), add 128 µL of DMSO.[16] For ER-Tracker™ Red (100 µg), add 110 µL of DMSO. ER-Tracker™ Blue-White DPX is typically supplied as a 1 mM solution in DMSO.[15] Store stock solutions at -20°C, protected from light and moisture.

  • Prepare Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration (typically 100 nM to 1 µM) in pre-warmed (37°C) HBSS with Ca²⁺ and Mg²⁺.

  • Cell Staining: a. Grow cells on sterile coverslips or in glass-bottom dishes to the desired confluency. b. Aspirate the culture medium and wash the cells once with pre-warmed HBSS. c. Add the pre-warmed ER-Tracker™ working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator. d. Remove the staining solution and wash the cells twice with fresh, pre-warmed complete culture medium.

  • Imaging: Immediately image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific ER-Tracker™ dye (DAPI for Blue-White DPX, FITC for Green, and TRITC for Red).

Protocol 2: Quantitative Photostability Assay

This protocol describes a method to quantify and compare the photostability of the different ER-Tracker™ dyes.

Materials:

  • Cells stained with each ER-Tracker™ dye (as per Protocol 1)

  • Confocal laser scanning microscope with time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare live cells stained with each of the ER-Tracker™ dyes following Protocol 1.

  • Image Acquisition: a. Select a field of view with well-stained cells for each dye. b. Using a confocal microscope, acquire an initial image (time point 0) with optimal imaging parameters (laser power, gain, pinhole size) that provide a good signal without saturation. c. Continuously illuminate a defined region of interest (ROI) with the excitation laser at a constant power. d. Acquire images of the illuminated ROI at regular intervals (e.g., every 30 seconds) for a total duration of 10-15 minutes, or until the fluorescence intensity has significantly decreased.

  • Data Analysis: a. Open the time-lapse image series in an image analysis software. b. For each time point, measure the mean fluorescence intensity within the photobleached ROI. c. Normalize the fluorescence intensity at each time point to the initial intensity at time 0. d. Plot the normalized fluorescence intensity as a function of time for each ER-Tracker™ dye. e. Calculate the photobleaching halftime (t₁/₂) for each dye, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Protocol 3: Comparative Cytotoxicity Assay

This protocol provides a method to assess and compare the cytotoxicity of the different ER-Tracker™ dyes using a standard MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • ER-Tracker™ dyes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Dye Treatment: a. Prepare a range of concentrations for each ER-Tracker™ dye in complete culture medium. Include an untreated control group. b. After the cells have adhered, replace the medium with the dye-containing medium. c. Incubate the cells for a period relevant to your imaging experiments (e.g., 24 hours).

  • MTT Assay: a. Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. b. Add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Express the cell viability as a percentage of the untreated control. c. Plot cell viability against the dye concentration for each ER-Tracker™ dye to generate dose-response curves and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion

The choice of an ER-Tracker™ dye depends on the specific requirements of the experiment, including the available microscope filter sets, the need for multiplexing with other fluorescent probes, and the sensitivity of the cells to potential phototoxicity. While all three ER-Tracker™ dyes are effective for live-cell imaging of the endoplasmic reticulum, their underlying chemistries and mechanisms of action differ. For robust and reproducible results, it is recommended that researchers perform their own quantitative comparisons of these dyes in their specific cellular models and imaging systems using the protocols outlined in this guide. This will ensure the selection of the most appropriate probe for their research needs and the generation of high-quality, reliable data.

References

ER-Tracker™ Blue-White DPX: A Comparative Guide to Organelle Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of ER-Tracker™ Blue-White DPX with other cellular organelles. Designed for researchers in cell biology and drug development, this document offers a detailed comparison with alternative probes and presents supporting experimental methodologies to ensure accurate and reproducible results in live-cell imaging of the endoplasmic reticulum (ER).

High Selectivity for the Endoplasmic Reticulum

ER-Tracker™ Blue-White DPX is a cell-permeant, live-cell stain renowned for its high selectivity for the endoplasmic reticulum.[1][2] Its mechanism of action is based on its accumulation in the ER, a characteristic attributed to its chemical structure.[1] This specificity is a significant advantage over older, more conventional ER stains like DiOC6(3), which are known to exhibit considerable cross-reactivity with mitochondria.[1][3] While qualitative assessments consistently point to the high specificity of ER-Tracker™ Blue-White DPX, quantitative data from co-localization studies are not extensively published. However, its frequent use in multi-color imaging alongside markers for mitochondria, lysosomes, and the Golgi apparatus in various studies underscores its reliability in specifically labeling the ER.[1]

Comparison with Alternative ER-Tracker™ Probes

Thermo Fisher Scientific offers a suite of ER-Tracker™ probes, including Green and Red variants, which utilize a different targeting mechanism than the Blue-White DPX dye. Understanding their distinct properties is crucial for selecting the appropriate probe for a given experimental design.

FeatureER-Tracker™ Blue-White DPXER-Tracker™ Green (BODIPY™ FL Glibenclamide)ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
Targeting Mechanism Accumulation based on chemical propertiesBinds to sulfonylurea receptors of ATP-sensitive K+ channels on the ERBinds to sulfonylurea receptors of ATP-sensitive K+ channels on the ER
Excitation/Emission (nm) ~374 / 430-640~504 / 511~587 / 615
Fixability Partially retained after formaldehyde (B43269) fixationNot recommended for fixed cellsNot recommended for fixed cells
Potential for Off-Target Effects Minimal cross-reactivity reported with mitochondria.[1][3] One study in fungi noted potential staining of Golgi-like structures.Variable expression of sulfonylurea receptors in some cell types may lead to non-ER labeling.[3] Pharmacological activity of glibenclamide could potentially affect ER function.[3]Variable expression of sulfonylurea receptors in some cell types may lead to non-ER labeling.[3] Pharmacological activity of glibenclamide could potentially affect ER function.[3]
Environmental Sensitivity Fluorescence is sensitive to the polarity of the local environment.[1]Less sensitive to environmental polarity.Less sensitive to environmental polarity.

Experimental Protocol for Quantifying Cross-Reactivity

To quantitatively assess the cross-reactivity of ER-Tracker™ Blue-White DPX, a co-localization experiment using confocal microscopy followed by image analysis is recommended.

1. Cell Culture and Staining:

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, COS-7, or a cell line relevant to your research) on glass-bottom dishes suitable for high-resolution imaging. Allow cells to adhere and reach 50-70% confluency.

  • ER Staining: Prepare a working solution of ER-Tracker™ Blue-White DPX in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium - HBSS/Ca/Mg) at a final concentration of 100 nM to 1 µM.[3] Incubate the cells with the staining solution for 15-30 minutes at 37°C.[3]

  • Co-staining with Other Organelle Markers:

    • Mitochondria: Use a spectrally distinct mitochondrial probe such as MitoTracker™ Red CMXRos (e.g., at 50-100 nM).

    • Lysosomes: Employ a lysosome-specific probe like LysoTracker™ Green DND-26 (e.g., at 50-75 nM).

    • Golgi Apparatus: Utilize a Golgi marker such as Golgi-Tracker™ Green (BODIPY™ FL C5-ceramide).

    • Incubate cells with the respective organelle tracker (B12436777) according to the manufacturer's instructions, either simultaneously with or sequentially to the ER-Tracker™ staining.

  • Washing: After incubation, gently wash the cells twice with fresh, pre-warmed culture medium or buffer to remove excess dye.

2. Image Acquisition:

  • Microscopy: Use a laser scanning confocal microscope equipped with appropriate lasers and emission filters for the selected dyes.

  • Image Settings:

    • Acquire images sequentially for each channel to minimize spectral bleed-through.

    • Use a high-magnification objective (e.g., 60x or 100x oil immersion) to resolve fine cellular structures.

    • Adjust laser power and detector gain to ensure the signal is not saturated in any channel.

    • Capture multiple Z-stacks to create a three-dimensional representation of the cells.

3. Quantitative Co-localization Analysis:

  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji with the JACoP plugin, or other specialized software) to perform co-localization analysis.

  • Region of Interest (ROI) Selection: Define ROIs encompassing individual cells to exclude background noise from the analysis.

  • Co-localization Coefficients: Calculate Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).

    • PCC: Measures the linear correlation between the pixel intensities of the two channels. A value close to +1 indicates a strong positive correlation, while a value close to 0 suggests no correlation.

    • MOC: Represents the fraction of the signal from one channel that overlaps with the signal from the other channel. It is split into two coefficients (M1 and M2) representing the fraction of ER-Tracker™ signal overlapping with the other organelle marker, and vice-versa.

Visualizing Experimental Workflow and Cellular Pathways

To aid in the conceptualization of the experimental design and the biological context, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Image Acquisition cluster_analysis Data Analysis A Seed Cells on Glass-Bottom Dish B Cell Adherence and Growth (50-70% Confluency) A->B C Incubate with ER-Tracker Blue-White DPX B->C D Incubate with Other Organelle Marker (e.g., MitoTracker Red) E Wash to Remove Excess Dye C->E D->E F Confocal Microscopy E->F G Sequential Channel Acquisition (Z-stacks) F->G H Define Regions of Interest (ROIs) G->H I Calculate Co-localization Coefficients (PCC, MOC) H->I

Caption: Experimental workflow for quantifying organelle tracker cross-reactivity.

G cluster_pathway Protein Synthesis and Trafficking ER Endoplasmic Reticulum (this compound) Mito Mitochondria (MitoTracker Red) ER->Mito Ca2+ Signaling, Lipid Exchange Golgi Golgi Apparatus (Golgi-Tracker Green) ER->Golgi Vesicular Transport Nucleus Nucleus ER->Nucleus Nuclear Envelope Continuity Lyso Lysosome (LysoTracker Green) Golgi->Lyso Protein Sorting PM Plasma Membrane Golgi->PM Secretion

Caption: Key signaling and trafficking pathways involving the endoplasmic reticulum.

References

A Comparative Analysis of ER-Tracker™ Blue-White DPX for Endoplasmic Reticulum Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of the endoplasmic reticulum (ER) is crucial for understanding a multitude of cellular processes. ER-Tracker™ Blue-White DPX is a widely used fluorescent probe for live-cell imaging of the ER. This guide provides a comparative analysis of its performance against other common alternatives, supported by established experimental protocols for quantitative analysis.

Performance Comparison of ER-Tracker™ Probes

ER-Tracker™ Blue-White DPX offers distinct advantages in specific experimental contexts due to its unique photophysical properties. As a member of the Dapoxyl™ dye family, it is a hydrophobic, environment-sensitive probe that exhibits high selectivity for the ER membrane.[1] This is in contrast to other ER-Tracker™ probes, such as the Green and Red variants, which are based on BODIPY™ dye conjugated to glibenclamide.[2][3] The glibenclamide moiety targets these probes to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominent on the ER membrane.[3][4]

FeatureER-Tracker™ Blue-White DPXER-Tracker™ Green (BODIPY™ FL Glibenclamide)ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
Excitation/Emission (nm) ~374 / 430-640[5][6]~504 / 511[2]~587 / 615[2]
Mechanism of Action Accumulation in the hydrophobic ER membrane[1]Binds to sulfonylurea receptors (SURs) on the ER[3][4]Binds to sulfonylurea receptors (SURs) on the ER[3][4]
Reported Properties High quantum yield, photostable, environment-sensitive fluorescence[1][2]Bright and specific stainingBright and specific staining
Fixability Partially retained after formaldehyde (B43269) fixation[2][6]Not recommended for fixation[3]Not recommended for fixation
Potential Considerations Broad emission spectrum may limit multiplexing with blue/green probes.Pharmacological activity of glibenclamide could potentially affect ER function.[3]Pharmacological activity of glibenclamide could potentially affect ER function.[3]

Experimental Protocol: Signal-to-Noise Ratio Analysis

To quantitatively assess the signal-to-noise ratio (S/N) of ER-Tracker™ Blue-White DPX and its alternatives, the following protocol can be adapted for live-cell fluorescence microscopy. The S/N ratio is a critical measure of image quality, indicating how well the fluorescent signal from the ER can be distinguished from the background noise.[7]

1. Cell Culture and Staining:

  • Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes suitable for live-cell imaging and culture to 60-80% confluency.

  • Prepare working solutions of the ER-Tracker™ dyes in a serum-free medium or a suitable buffer like Hank's Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺. The final concentration should be optimized for each cell line, typically in the range of 100 nM to 1 µM.[1][2]

  • Remove the culture medium, wash the cells once with the chosen buffer, and incubate with the dye-containing solution for 15-30 minutes at 37°C.[2]

  • After incubation, wash the cells twice with the fresh, dye-free medium/buffer to remove excess probe.

2. Image Acquisition:

  • Use a confocal or widefield fluorescence microscope equipped for live-cell imaging, maintaining the cells at 37°C and 5% CO₂.

  • For ER-Tracker™ Blue-White DPX, use a standard DAPI filter set (e.g., ~375 nm excitation, ~460 nm emission). For ER-Tracker™ Green, use a FITC filter set (e.g., ~490 nm excitation, ~525 nm emission). For ER-Tracker™ Red, use a TRITC or Texas Red filter set (e.g., ~560 nm excitation, ~600 nm emission).

  • Acquire images using identical settings (e.g., laser power, exposure time, gain) for all dyes being compared to ensure a fair comparison. It is crucial to avoid saturation of the signal.[8]

3. Signal-to-Noise Ratio Calculation:

  • The signal-to-noise ratio can be calculated using image analysis software such as ImageJ/Fiji.[8]

  • Signal: In an acquired image, define a region of interest (ROI) that clearly encompasses the stained endoplasmic reticulum. Measure the mean fluorescence intensity within this ROI.

  • Noise: Define a background ROI in a region of the image that does not contain any cells or specific staining. The standard deviation of the pixel intensities within this background ROI represents the noise.

  • Calculation: The signal-to-noise ratio is calculated as: S/N = (Mean Intensity of ER Signal) / (Standard Deviation of Background)

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for the ER-Tracker™ probes and the experimental workflow for signal-to-noise ratio analysis.

Caption: Mechanism of ER staining for different ER-Tracker™ probes.

Start Start: Plate Cells Stain Stain with ER-Tracker™ Probe (15-30 min, 37°C) Start->Stain Wash Wash to Remove Excess Dye Stain->Wash Image Live-Cell Fluorescence Microscopy (Confocal or Widefield) Wash->Image ROI_Signal Define ROI on ER Image->ROI_Signal ROI_Background Define ROI on Background Image->ROI_Background Calculate Calculate S/N Ratio: Mean(ER Signal) / SD(Background) ROI_Signal->Calculate ROI_Background->Calculate Compare Compare S/N Ratios Calculate->Compare

Caption: Experimental workflow for S/N ratio analysis of ER-Tracker™ probes.

References

ER-Tracker Blue-White DPX: A Comparative Performance Analysis in Confocal and Widefield Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal imaging modality is paramount for elucidating the intricate dynamics of the endoplasmic reticulum (ER). This guide provides a comprehensive comparison of the performance of ER-Tracker Blue-White DPX, a widely used fluorescent probe for live-cell ER imaging, in two common microscopy techniques: confocal and widefield microscopy. This analysis is supported by experimental data and detailed protocols to aid in experimental design and execution.

Introduction to this compound

This compound is a cell-permeant, live-cell stain that is highly selective for the endoplasmic reticulum.[1][2] It belongs to the Dapoxyl™ (DPX) dye family, which is characterized by a large Stokes shift, with an excitation maximum at approximately 374 nm and a broad emission spectrum ranging from 430 to 640 nm.[1] This large separation between excitation and emission wavelengths is advantageous for minimizing autofluorescence and enabling multiplexing with other fluorescent probes.[1] The dye's mechanism of action involves its accumulation in the ER, providing a clear and specific visualization of its complex network of tubules and cisternae.[1] A key feature of this compound is its photostability, which makes it suitable for time-lapse imaging of dynamic cellular processes involving the ER.[1]

Performance Comparison: Confocal vs. Widefield Microscopy

The choice between confocal and widefield microscopy for imaging this compound depends on the specific experimental requirements, such as the need for high resolution, sensitivity, and speed.

Confocal microscopy offers superior image quality by rejecting out-of-focus light, resulting in higher resolution and improved signal-to-noise ratios.[3] This is particularly beneficial for resolving the fine tubular structures of the ER and for 3D reconstructions.

Widefield microscopy , on the other hand, is generally faster and subjects the sample to less phototoxicity, making it well-suited for high-throughput screening and for imaging highly light-sensitive or rapidly moving specimens.[3]

Here, we present a summary of the expected performance of this compound in both modalities.

ParameterConfocal MicroscopyWidefield MicroscopyRationale
Signal-to-Noise Ratio (SNR) HighModerate to HighThe pinhole in a confocal microscope effectively blocks out-of-focus fluorescence, significantly reducing background noise and thus enhancing the SNR.[3] Widefield microscopy collects light from the entire specimen, leading to higher background.
Resolution (FWHM) ~250-350 nm (lateral), ~500-700 nm (axial)~350-500 nm (lateral), ~800-1200 nm (axial)Confocal microscopy provides improved optical sectioning and slightly better lateral resolution compared to widefield microscopy, enabling clearer visualization of fine ER tubules.
Photobleaching Rate Moderate to HighLow to ModerateThe high-intensity laser used for point-scanning in confocal microscopy can lead to faster photobleaching compared to the gentler, full-field illumination of widefield microscopy.[4]
Phototoxicity HigherLowerThe focused laser beam in confocal microscopy can induce more significant phototoxicity, potentially affecting cell health and ER dynamics during long-term imaging.
Imaging Speed SlowerFasterWidefield microscopy captures the entire field of view at once, allowing for much faster image acquisition than the point-by-point scanning of a confocal microscope.[3]
Suitability for 3D Imaging ExcellentLimitedThe optical sectioning capability of confocal microscopy is essential for generating high-resolution 3D reconstructions of the intricate ER network.

Experimental Protocols

Live-Cell Staining with this compound

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • This compound (1 mM stock solution in DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

Procedure:

  • Prepare Staining Solution: Dilute the 1 mM this compound stock solution in pre-warmed (37°C) live-cell imaging medium to a final working concentration of 100 nM to 1 µM.[2][5] The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[2]

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.

  • Imaging: The cells are now ready for imaging under a confocal or widefield microscope.

Imaging this compound

Confocal Microscopy Settings (Recommended):

  • Excitation: 405 nm laser line.[1]

  • Emission: 425-500 nm detection window.[1]

  • Objective: High numerical aperture (NA) oil immersion objective (e.g., 60x or 100x).

  • Pinhole: Set to 1 Airy unit for optimal resolution.

  • Laser Power: Use the lowest possible laser power that provides a sufficient signal to minimize phototoxicity and photobleaching.

Widefield Microscopy Settings (Recommended):

  • Excitation Filter: DAPI filter set (e.g., 350/50 nm). A UV long-pass filter can also be used.[6]

  • Emission Filter: Long-pass DAPI filter (e.g., 420 nm LP) or a bandpass filter appropriate for the blue-white emission.[7]

  • Objective: High numerical aperture (NA) oil or water immersion objective (e.g., 40x, 60x, or 100x).

  • Exposure Time: Use the shortest exposure time necessary to obtain a good signal-to-noise ratio.

Visualizing Experimental Workflows and Principles

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G cluster_prep Cell Preparation and Staining cluster_imaging Microscopy cluster_analysis Data Analysis prep_cells Culture cells on glass-bottom dish prepare_stain Prepare ER-Tracker working solution stain_cells Incubate cells with ER-Tracker (15-30 min) prepare_stain->stain_cells wash_cells Wash cells with imaging medium stain_cells->wash_cells confocal Confocal Microscopy (High Resolution, Optical Sectioning) wash_cells->confocal Image Acquisition widefield Widefield Microscopy (High Speed, Low Phototoxicity) wash_cells->widefield Image Acquisition analyze_confocal 3D Reconstruction, Fine Structure Analysis confocal->analyze_confocal analyze_widefield Time-lapse Analysis, High-throughput Screening widefield->analyze_widefield

Experimental workflow for ER imaging.

G cluster_widefield Widefield Microscopy cluster_confocal Confocal Microscopy wf_source Light Source wf_sample Sample wf_source->wf_sample Full-field illumination wf_detector Detector (Camera) wf_sample->wf_detector Emitted light from entire sample depth cf_source Laser Source cf_sample Sample cf_source->cf_sample Point-by-point scanning cf_pinhole Pinhole cf_sample->cf_pinhole Emitted light cf_detector Detector (PMT) cf_pinhole->cf_detector In-focus light only

Principles of widefield vs. confocal.

Conclusion

This compound is a robust and versatile probe for visualizing the endoplasmic reticulum in live cells. The choice between confocal and widefield microscopy for imaging this dye should be guided by the specific research question. For studies requiring high resolution, detailed morphological analysis, and 3D imaging of the ER, confocal microscopy is the preferred method. For applications demanding high-speed acquisition, long-term time-lapse imaging with minimal phototoxicity, or high-throughput screening, widefield microscopy is a more suitable choice. By understanding the performance characteristics of this compound in each modality, researchers can optimize their imaging experiments to gain deeper insights into the dynamic functions of the endoplasmic reticulum.

References

A Comparative Guide to ER-Tracker™ Blue-White DPX and Alternatives for Live-Cell Imaging of the Endoplasmic Reticulum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the scientific literature on ER-Tracker™ Blue-White DPX, a fluorescent probe for imaging the endoplasmic reticulum (ER) in live cells. Its performance is objectively compared with common alternatives, namely ER-Tracker™ Green and ER-Tracker™ Red, with supporting data and experimental protocols to aid in the selection of the most suitable probe for your research needs.

Introduction to ER-Tracker™ Dyes

Visualizing the endoplasmic reticulum, a dynamic organelle crucial for protein synthesis and folding, lipid metabolism, and calcium homeostasis, is fundamental in cell biology and drug discovery. ER-Tracker™ dyes are cell-permeant fluorescent probes designed for highly selective labeling of the ER in living cells. Unlike older dyes such as DiOC6(3), the ER-Tracker™ series exhibits minimal staining of mitochondria and low cellular toxicity at working concentrations.[1][2] This guide focuses on the properties and performance of ER-Tracker™ Blue-White DPX in comparison to its widely used counterparts, ER-Tracker™ Green and ER-Tracker™ Red.

Mechanism of Action

The selectivity of ER-Tracker™ probes for the endoplasmic reticulum is achieved through different targeting mechanisms.

ER-Tracker™ Blue-White DPX is a member of the Dapoxyl™ (DPX) dye family.[1] Its specific accumulation in the ER is attributed to its hydrophobic nature, which facilitates its partitioning into the ER membrane.[3]

ER-Tracker™ Green and Red , on the other hand, are conjugates of the fluorescent dyes BODIPY™ FL and BODIPY™ TR, respectively, with glibenclamide.[1][4] Glibenclamide is a sulfonylurea drug that binds with high affinity to the sulfonylurea receptors (SURs) of ATP-sensitive potassium (KATP) channels, which are prominently located on the ER membrane.[4][5][6] This targeted binding mechanism confers high specificity of these probes for the ER.[4] However, it is important to note that the pharmacological activity of glibenclamide could potentially influence ER function.[4][7]

Targeting Mechanism of Glibenclamide-Based ER-Trackers cluster_ER Endoplasmic Reticulum Lumen cluster_Membrane ER Membrane ER Lumen ER Lumen SUR1 Sulfonylurea Receptor (SUR1) KATP_Channel ATP-Sensitive K+ Channel SUR1->KATP_Channel Associated with Glibenclamide_BODIPY ER-Tracker Green/Red (Glibenclamide-BODIPY Conjugate) Glibenclamide_BODIPY->SUR1 High-Affinity Binding Cytosol Cytosol

Caption: Targeting mechanism of glibenclamide-based ER-Trackers.

Performance Comparison

The selection of an ER-Tracker™ dye depends on several factors, including the specific experimental requirements, the instrumentation available, and the potential for multiplexing with other fluorescent probes. The following tables summarize the key performance characteristics of ER-Tracker™ Blue-White DPX and its green and red alternatives based on available data.

Table 1: Spectral Properties

FeatureER-Tracker™ Blue-White DPXER-Tracker™ Green (BODIPY™ FL Glibenclamide)ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
Excitation (nm) ~374[7]~504[4]~587
Emission (nm) 430-640 (environment-sensitive)[7]~511[4]~615
Fluorophore Dapoxyl™BODIPY™ FL[1]BODIPY™ TR[1]
Common Filter Set DAPI / UV longpass[7]FITCTexas Red

Table 2: Performance Characteristics

FeatureER-Tracker™ Blue-White DPXER-Tracker™ Green (BODIPY™ FL Glibenclamide)ER-Tracker™ Red (BODIPY™ TR Glibenclamide)
Photostability Reported as high/photostable[7][8]GoodGood
Selectivity High for ER[2]High for ER, potential for non-ER labeling in some cell types[4]High for ER, potential for non-ER labeling in some cell types[4]
Toxicity Low at working concentrations[1]Low at working concentrations[9]Low at working concentrations[10]
Fixability Partially retained after formaldehyde (B43269) fixation, with significant signal loss[8][11]Not well-retained after fixation[12]Partially retained after formaldehyde fixation[1]
Environment Sensitive Yes, emission spectrum shifts with solvent polarity[1]NoNo

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are general protocols for staining live cells with ER-Tracker™ dyes, compiled from manufacturer's instructions and scientific literature. Optimal conditions may vary depending on the cell type and experimental setup and should be determined empirically.

General Live-Cell Staining Protocol

Live-Cell ER Staining Workflow Start Start Cell_Culture 1. Culture cells on coverslips or imaging dishes Start->Cell_Culture Prepare_Staining_Solution 2. Prepare working solution of ER-Tracker dye (100 nM - 1 µM) in pre-warmed buffer/medium Cell_Culture->Prepare_Staining_Solution Incubation 3. Incubate cells with staining solution for 15-30 min at 37°C Prepare_Staining_Solution->Incubation Wash 4. Replace staining solution with fresh, pre-warmed medium Incubation->Wash Imaging 5. Image cells using fluorescence microscopy Wash->Imaging End End Imaging->End

Caption: General workflow for live-cell ER imaging.

1. Reagent Preparation:

  • ER-Tracker™ Blue-White DPX: Supplied as a 1 mM stock solution in DMSO. Thaw to room temperature before use.[1]

  • ER-Tracker™ Green: Reconstitute the lyophilized solid in high-quality DMSO to make a 1 mM stock solution (e.g., 100 µg in 128 µL DMSO).[4]

  • ER-Tracker™ Red: Reconstitute the lyophilized solid in high-quality DMSO to make a 1 mM stock solution (e.g., 100 µg in 110 µL DMSO).[1]

2. Staining Protocol for Adherent Cells:

  • Grow cells on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

  • Prepare the staining solution by diluting the 1 mM stock solution to a final working concentration of 100 nM to 1 µM in a suitable pre-warmed buffer (e.g., HBSS with calcium and magnesium) or serum-free medium.[1][13] The optimal concentration should be determined for each cell type.

  • Remove the culture medium and wash the cells once with the pre-warmed buffer.

  • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.[1]

  • Remove the staining solution and replace it with fresh, pre-warmed culture medium.

  • Image the cells immediately on a fluorescence microscope with the appropriate filter set.

3. Fixation (Optional):

  • ER-Tracker™ Blue-White DPX: The signal is only partially retained after fixation. After staining, cells can be fixed with 4% formaldehyde for 10-20 minutes at 37°C.[1] A significant loss of fluorescence is expected.[11]

  • ER-Tracker™ Green: Not recommended for fixed-cell imaging as the stain is not well-retained.[12]

  • ER-Tracker™ Red: The staining pattern is partially retained after formaldehyde fixation.[1]

Summary and Recommendations

ER-Tracker™ Blue-White DPX is an excellent choice for researchers requiring a photostable probe for live-cell imaging, especially for time-lapse experiments.[2] Its environment-sensitive fluorescence can also be leveraged to study changes in the ER membrane's polarity. However, its broad emission spectrum may present challenges for multiplexing with other blue or green fluorophores.

ER-Tracker™ Green and Red offer narrower emission spectra, making them more suitable for multicolor imaging experiments. Their glibenclamide-based targeting mechanism provides high specificity for the ER. Researchers should be mindful of the potential pharmacological effects of glibenclamide on ER function, especially in studies involving calcium signaling or ER stress.

Ultimately, the choice of ER-Tracker™ dye will depend on the specific biological question, the cell type being studied, and the imaging capabilities of the laboratory. It is recommended to empirically test the different probes to determine the most suitable one for your experimental needs.

References

A Comparative Guide to ER-Tracker Blue-White DPX Alternatives for Fixed-Cell Endoplasmic Reticulum Staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular imaging, the accurate visualization of the endoplasmic reticulum (ER) in fixed cells is crucial for understanding its structure and function in various physiological and pathological processes. While ER-Tracker™ Blue-White DPX is a commonly used probe for live-cell ER staining, its signal is only partially retained after formaldehyde (B43269) fixation, prompting the need for robust alternatives for fixed-cell applications, especially in protocols involving immunofluorescence. This guide provides an objective comparison of commercially available alternatives to ER-Tracker Blue-White DPX for fixed-cell ER staining, supported by available experimental data and detailed protocols.

Comparison of Key Performance Characteristics

The selection of an appropriate fluorescent probe for ER staining in fixed cells depends on several factors, including the specific requirements of the experiment, such as compatibility with immunofluorescence, the desired spectral properties, and the photostability of the dye. The following table summarizes the key characteristics of this compound and its alternatives.

FeatureThis compoundER-Tracker Green (BODIPY™ FL Glibenclamide)ER-Tracker Red (BODIPY™ TR Glibenclamide)Cytopainter ER Staining Kit (Red)SelectFX Alexa Fluor 488 ER Labeling Kit
Staining Principle Small molecule dyeGlibenclamide conjugated to BODIPY™ FL dyeGlibenclamide conjugated to BODIPY™ TR dyeProprietary red fluorescent dyeAntibody-based (anti-PDI)
Excitation Max. ~374 nm[1]~504 nm[2]~587 nm[3]~580 nm[4]~495 nm
Emission Max. 430-640 nm[1]~511 nm[2]~615 nm[3]~677 nm[4]~519 nm
Quantum Yield High in hydrophobic environments[5]High (characteristic of BODIPY dyes)[6]High (characteristic of BODIPY dyes)Not specified0.92[7][8][9]
Photostability Photostable[1][10][11]High (characteristic of BODIPY dyes)[6]Photostable[12]Highly resistant to photobleaching[4][13]High[7][14]
Fixation Compatibility Partially retained after formaldehyde fixation[1]Partially retained after formaldehyde fixation[3]Partially retained after formaldehyde fixation[3]Suitable for aldehyde-fixed cells[4]Designed for fixed cells[1]
Permeabilization Signal retained after Triton X-100[15]Signal loss with Triton X-100 reported[16]Signal loss with Triton X-100 reported[16]Suitable for detergent-permeabilized cells[4]Requires permeabilization[1]
Immunofluorescence Compatible[15]Potentially problematic due to signal lossPotentially problematic due to signal lossCompatible[4]Compatible
Live/Fixed Staining Primarily live cells, fixable[1][10][11]Primarily live cells, fixable[17]Primarily live cells, fixable[3]Live or fixed cells[4]Fixed cells only[1]

In-Depth Analysis of Alternatives

ER-Tracker Green and Red (BODIPY™ Glibenclamide Conjugates)

ER-Tracker Green and Red are popular choices for live-cell ER imaging due to their high selectivity and the bright, photostable fluorescence of the BODIPY™ fluorophore.[6][12] Their utility in fixed-cell immunofluorescence protocols is, however, a subject of conflicting reports. The staining is based on the binding of glibenclamide to sulfonylurea receptors on the ER.[3] While the fluorescence is partially retained after formaldehyde fixation, several sources indicate that subsequent permeabilization with detergents like Triton™ X-100, a common step in immunofluorescence protocols, leads to a significant loss of signal.[16] Researchers should therefore exercise caution and perform preliminary tests to assess signal retention with their specific permeabilization protocol.

Cytopainter ER Staining Kits

The Cytopainter ER Staining Kits, available in green and red fluorescence, are explicitly stated by the manufacturer to be suitable for both live and detergent-permeabilized, aldehyde-fixed cells.[4] This makes them a promising alternative for protocols that require co-staining with antibodies. The red fluorescent dye is described as highly resistant to photobleaching, concentration quenching, and photoconversion, which is advantageous for prolonged imaging sessions.[4][13] The spectral properties of the red dye (Ex/Em ~580/677 nm) make it particularly suitable for multiplexing with green fluorescent proteins (GFP).[4]

SelectFX Alexa Fluor 488 Endoplasmic Reticulum Labeling Kit

This kit offers a fundamentally different approach to ER staining. Instead of a small molecule dye, it utilizes a primary antibody against the ER-resident protein disulfide isomerase (PDI), followed by a secondary antibody conjugated to the bright and photostable Alexa Fluor™ 488 dye.[1] This method is inherently designed for fixed and permeabilized cells and is therefore fully compatible with standard immunofluorescence workflows. The specificity is determined by the antibody, providing a distinct advantage in avoiding potential off-target effects of small molecule dyes. The Alexa Fluor™ 488 fluorophore is well-characterized for its high quantum yield and photostability.[7][8][9][14]

Experimental Protocols

General Workflow for Fixed-Cell ER Staining

The following diagram illustrates a general workflow for staining the endoplasmic reticulum in fixed cells, which can be adapted for the different reagents discussed.

G cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging node_culture Cell Culture on Coverslips node_wash1 Wash with PBS node_culture->node_wash1 node_fix Fixation (e.g., 4% PFA) node_wash1->node_fix node_wash2 Wash with PBS node_fix->node_wash2 node_perm Permeabilization (e.g., 0.1% Triton X-100) node_wash2->node_perm node_wash3 Wash with PBS node_perm->node_wash3 node_block Blocking (for Antibody Staining) node_wash3->node_block If Antibody Staining node_dye_stain ER Dye Incubation (e.g., Cytopainter Red) node_wash3->node_dye_stain If Dye Staining node_primary_ab Primary Antibody Incubation (e.g., anti-PDI) node_block->node_primary_ab node_wash4 Wash with PBS node_primary_ab->node_wash4 node_secondary_ab Secondary Antibody Incubation (e.g., Alexa Fluor 488) node_wash4->node_secondary_ab node_wash5 Wash with PBS node_secondary_ab->node_wash5 node_dye_stain->node_wash5 node_mount Mount Coverslip node_wash5->node_mount node_image Fluorescence Microscopy node_mount->node_image

Fixed-Cell ER Staining Workflow
Protocol 1: Staining with Cytopainter ER Staining Kit - Red Fluorescence (Post-Fixation)

  • Cell Preparation:

    • Culture cells on sterile glass coverslips to the desired confluency.

    • Wash cells twice with Phosphate-Buffered Saline (PBS).

    • Fix cells with 3.7-4% formaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the dye to access the ER.

    • Wash cells three times with PBS.

  • Staining:

    • Prepare the Red Detection Reagent working solution according to the manufacturer's instructions, typically a 1:1000 dilution in assay buffer.

    • Incubate the fixed and permeabilized cells with the working solution for 15-60 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with filter sets appropriate for Texas Red® or similar red fluorophores (e.g., Ex/Em: 580/677 nm).

Protocol 2: Immunofluorescent Staining with SelectFX Alexa Fluor 488 ER Labeling Kit
  • Cell Preparation:

    • Follow the same cell culture, fixation, and permeabilization steps as in Protocol 1.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30-60 minutes at room temperature.

    • Incubate the cells with the primary antibody (mouse anti-PDI) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

    • Incubate the cells with the Alexa Fluor™ 488-conjugated goat anti-mouse secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS containing 0.1% Tween-20.

  • Imaging:

    • Mount the coverslips and image using a fluorescence microscope with a standard FITC or Alexa Fluor™ 488 filter set (e.g., Ex/Em: 495/519 nm).

Conclusion

Choosing a suitable alternative to this compound for fixed-cell ER staining depends heavily on the experimental context. For researchers performing immunofluorescence, the SelectFX Alexa Fluor 488 Endoplasmic Reticulum Labeling Kit provides a reliable and highly compatible option due to its antibody-based detection method. The Cytopainter ER Staining Kits also present a strong alternative, with the manufacturer confirming their suitability for fixed and permeabilized cells, offering flexibility in the choice of fluorescent color. While ER-Tracker Green and Red are excellent probes for live-cell imaging, their use in fixed-cell immunofluorescence protocols should be approached with caution, and their compatibility with the specific permeabilization method must be validated. Researchers are encouraged to perform pilot experiments to determine the optimal staining reagent and protocol for their specific cell type and experimental conditions to ensure high-quality and reproducible results.

References

A Head-to-Head Comparison of Commercial Estrogen Receptor Staining Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the critical task of estrogen receptor (ER) status determination, the choice of a commercial staining kit is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of leading alternatives, supported by experimental data, to aid in selecting the most suitable kit for your laboratory's needs. The focus of this comparison will be on the primary antibody clones, as they represent the most significant variable between different commercial immunohistochemistry (IHC) solutions.

Performance Comparison of Key Commercial ER Antibody Clones

The selection of an appropriate antibody clone is a critical determinant of ER staining performance. Several clones are widely used in commercial kits, with SP1, 1D5, and 6F11 being among the most common. The following table summarizes quantitative data from comparative studies.

Performance MetricAntibody Clone SP1Antibody Clone 1D5Antibody Clone 6F11Data Source(s)
Sensitivity Higher, yields more positive interpretations.[1][2]Lower sensitivity compared to SP1.[2][3]Lower sensitivity compared to SP1.[1][1][2][3]
Agreement with other Clones Shows high concordance with other clones, but tends to be more sensitive in cases of low ER expression.[2]High concordance with SP1 (96.7% in one study), but can result in false negatives in low-expressing tumors.[4]Generally good agreement, but can produce more negative results than SP1.[1][1][2][4]
Signal-to-Noise Ratio Stronger signal-to-noise ratio in quantitative immunofluorescence (QIF) analysis.[2]Weaker signal-to-noise compared to SP1.[2]Not explicitly quantified in the provided sources.[2]
Negative Predictive Value Comparable to Dako assays in one study.[5]Lower negative predictive value in one comparative study.[5]Not explicitly stated.[5]
Inter-observer Agreement Strong agreement when used with Ventana automated stainer.[5]Substantial agreement, though slightly lower than Ventana/SP1 in one study when used with a Leica platform.[5]Good agreement, comparable to Dako assays.[5][5]

Key Considerations for Selecting an ER Staining Kit

The choice of an ER staining kit should be based on a multi-faceted evaluation of your laboratory's specific needs. The following diagram illustrates the key decision-making factors.

ER_Kit_Selection_Factors cluster_factors Key Decision Factors cluster_outcomes Desired Outcomes Antibody Antibody Clone (e.g., SP1, 1D5, 6F11) Decision Optimal ER Kit Selection Antibody->Decision Platform Automated Staining Platform Compatibility (e.g., Dako, Ventana, Leica) Platform->Decision Validation Clinical Validation & Regulatory Status Validation->Decision Workflow Workflow & Ease of Use (Ready-to-use vs. Concentrates) Workflow->Decision Performance Performance Characteristics (Sensitivity, Specificity) Performance->Decision Accuracy Accuracy & Reproducibility Efficiency Lab Efficiency & Throughput Confidence Diagnostic Confidence Decision->Accuracy Decision->Efficiency Decision->Confidence

Key factors influencing the selection of a commercial ER staining kit.

Standardized Experimental Protocol for ER Immunohistochemistry

Reproducible ER staining requires a well-defined and consistently executed protocol. The following is a generalized methodology synthesized from multiple studies for immunohistochemical staining of ER in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (or a xylene substitute) to remove paraffin.

  • Rehydrate the tissue sections through a series of graded ethanol (B145695) solutions, typically 100%, 95%, and 70% ethanol, followed by distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) to unmask the antigen. A common method is to use a high pH target retrieval solution (e.g., EnVision FLEX High pH) in a steamer or water bath at 95-100°C for 20-30 minutes.[6]

  • Allow slides to cool to room temperature.

3. Peroxidase Blocking:

  • Incubate sections with a hydrogen peroxide solution for 5-10 minutes to block endogenous peroxidase activity.

  • Rinse with a wash buffer (e.g., Tris-buffered saline with Tween 20).

4. Primary Antibody Incubation:

  • Apply the primary ER antibody (e.g., clone SP1, 1D5, or EP1) at the optimal dilution as determined by the manufacturer or in-house validation.

  • Incubate for a specified time (e.g., 30-60 minutes) at room temperature in a humidified chamber.

5. Detection System:

  • Rinse with wash buffer.

  • Apply a polymer-based detection system (e.g., a high-performance poly-horseradish peroxidase complex) and incubate according to the manufacturer's instructions. These systems are designed to enhance sensitivity.[6]

  • Rinse with wash buffer.

6. Chromogen Application:

  • Apply the chromogen substrate (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired brown stain intensity develops.

  • Rinse with distilled water.

7. Counterstaining and Mounting:

  • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Dehydrate the sections through graded ethanol solutions and clear in xylene.

  • Coverslip the slides using a permanent mounting medium.

8. Quality Control:

  • Include positive and negative tissue controls in each run to ensure the validity of the staining.[7] Positive controls should include tissue with known ER expression, and negative controls involve omitting the primary antibody.

ER Staining Workflow

The following diagram illustrates a typical workflow for ER immunohistochemical staining, from sample preparation to final analysis.

ER_IHC_Workflow start FFPE Tissue Block sectioning Microtome Sectioning start->sectioning deparaffin Deparaffinization & Rehydration sectioning->deparaffin retrieval Antigen Retrieval (HIER) deparaffin->retrieval blocking Peroxidase Blocking retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-ER clone SP1) blocking->primary_ab detection Polymer Detection System primary_ab->detection chromogen Chromogen Application (DAB) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration Dehydration & Mounting counterstain->dehydration analysis Pathologist Review & Scoring (e.g., Allred, ASCO/CAP guidelines) dehydration->analysis end ER Status Report analysis->end

A typical workflow for ER immunohistochemical staining.

References

Safety Operating Guide

Proper Disposal of ER-Tracker Blue-White DPX: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cellular analysis, the safe handling and disposal of chemical reagents is paramount. This document provides essential procedural guidance for the proper disposal of ER-Tracker Blue-White DPX, a fluorescent probe used for imaging the endoplasmic reticulum in live cells. By adhering to these protocols, researchers can ensure a safe laboratory environment while complying with standard regulations.

Chemical and Safety Data Overview

This compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS)[1]. However, it is supplied as a 1 mM stock solution in dimethyl sulfoxide (B87167) (DMSO), a solvent that requires careful handling and disposal. All disposal procedures should be in compliance with local regulations[2].

PropertyValueSource
Product Name This compound[1]
CAS Number 287715-95-1[1]
Molecular Formula C26H21F5N4O4S[1][3]
Hazard Classification Not a hazardous substance or mixture[1]
Solvent Dimethyl sulfoxide (DMSO)[2]
Concentration 1 mM[2]
Storage -5°C to -30°C, protected from light[4][5]

Experimental Protocol: Disposal Procedure

The primary consideration for the disposal of this compound is the DMSO solvent. While the dye itself is not hazardous, DMSO is an organic solvent and should be disposed of as chemical waste.

Personnel Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl rubber gloves are recommended for handling DMSO)[3].

  • Handle the solution in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal:

  • Collection of Waste:

    • Collect all waste solutions containing this compound, including unused stock solutions and working solutions, in a designated and clearly labeled waste container.

    • The container should be compatible with organic solvents. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.

    • Label the waste container as "DMSO Waste" or "Organic Solvent Waste" and list the components, including "this compound (non-hazardous)" and "Dimethyl Sulfoxide".

  • Segregation of Waste:

    • Do not mix this waste with other waste streams, particularly aqueous or halogenated waste, unless permitted by your institution's hazardous waste management plan.

  • Storage of Waste:

    • Store the sealed waste container in a designated secondary containment area, away from sources of ignition, until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Disposal of Contaminated Labware:

    • Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with the this compound solution should be collected in a separate, sealed bag or container labeled "DMSO Contaminated Solid Waste".

    • Consult your institutional guidelines for the proper disposal of solvent-contaminated solid waste.

  • Consult Local Regulations:

    • Always consult your institution's EHS department or refer to your laboratory's Chemical Hygiene Plan for specific instructions on chemical waste disposal. Some institutions may have specific procedures for dilute, non-hazardous solutions in DMSO.

Important Note: Do not dispose of this compound solution down the drain. While the dye is not classified as hazardous, the DMSO solvent is generally not suitable for sewer disposal and should be managed as chemical waste[3][6][7].

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) workspace Work in a Well-Ventilated Area collect_liquid Collect Liquid Waste in Designated Container collect_solid Collect Contaminated Labware in a Sealed Bag label_liquid Label as 'DMSO Waste' collect_liquid->label_liquid store Store in Secondary Containment label_liquid->store label_solid Label as 'DMSO Contaminated Solid Waste' collect_solid->label_solid label_solid->store ehs Arrange for Pickup by EHS store->ehs

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for ER-Tracker Blue-White DPX

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of ER-Tracker Blue-White DPX. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this product in a laboratory setting.

Product Information and Storage

This compound is a fluorescent dye designed for selective staining of the endoplasmic reticulum in live cells.[1][2] It is supplied as a 1 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][3] Adherence to proper storage conditions is crucial to maintain the product's efficacy.

ParameterSpecificationSource
Product Name This compound[4][5]
Catalog Number HY-D1429 / E12353[4][6]
CAS Number 287715-95-1[4][5]
Molecular Formula C26H21F5N4O4S[4][7]
Molecular Weight 580.53 g/mol [4][7]
Formulation 1 mM solution in DMSO[1][3]
Storage Temperature ≤-20°C, sealed, away from moisture and light[3][5]
Excitation / Emission ~374 nm / 430-640 nm[2]

Note: When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[8] It is important to avoid repeated freeze-thaw cycles.[3]

Personal Protective Equipment (PPE) and Safety Precautions

While this compound itself is not classified as a hazardous substance, it is dissolved in DMSO, which can readily penetrate the skin and may carry dissolved chemicals into the body.[4][5][9] Therefore, robust safety measures are imperative.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationaleSource
Hand Protection Chemical-resistant gloves (Butyl rubber or neoprene recommended).Standard nitrile gloves can degrade quickly upon contact with DMSO.[6][8][10]
Eye Protection Safety goggles or a full-face shield.To protect against splashes of the DMSO solution.[8]
Skin and Body Laboratory coat.To prevent skin contact.[8]

General Safety Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of any vapors.[8][11]

  • An emergency eyewash station and safety shower should be readily accessible.[5]

  • Wash hands thoroughly after handling the product.

  • Avoid direct contact with skin and eyes.[6]

Experimental Protocol: Staining Live Cells

This protocol provides a general guideline for staining live adherent and suspension cells. Optimal conditions may vary depending on the cell type and experimental setup.

1. Preparation of Working Solution:

  • Allow the 1 mM this compound stock solution to warm to room temperature.

  • Dilute the stock solution in a serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to a final working concentration of 100 nM to 1 µM.[8]

2. Staining Adherent Cells:

  • Grow adherent cells on sterile coverslips in a culture dish.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the prepared working solution to the cells, ensuring the entire surface is covered.

  • Incubate at 37°C for 15-30 minutes.[1]

  • Remove the staining solution and wash the cells twice with fresh, probe-free medium.[8]

  • The cells are now ready for visualization under a fluorescence microscope.

3. Staining Suspension Cells:

  • Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.

  • Wash the cells twice with PBS, centrifuging after each wash.

  • Resuspend the cell pellet in the prepared working solution.

  • Incubate at 37°C for 15-30 minutes.[1]

  • Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.

  • Wash the cells twice with fresh, probe-free medium.[12]

  • Resuspend the cells in fresh medium for analysis.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling and Staining cluster_analysis Analysis cluster_disposal Disposal a Retrieve ER-Tracker from -20°C storage b Thaw at room temperature a->b c Prepare working solution (100 nM - 1 µM) b->c d Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat c->d e Perform cell staining procedure d->e f Incubate cells (15-30 min) e->f g Wash cells f->g h Visualize under fluorescence microscope g->h i Collect all waste containing ER-Tracker and DMSO h->i j Dispose as hazardous chemical waste i->j k Follow local regulations j->k

Caption: Workflow for the safe handling and use of this compound.

Disposal Plan

All materials and solutions containing this compound and DMSO must be treated as hazardous chemical waste.

  • Waste Collection: Collect all liquid waste, including unused working solutions and cell culture media that have come into contact with the product, in a designated, sealed, and properly labeled hazardous waste container.

  • Solid Waste: Contaminated consumables such as pipette tips, gloves, and paper towels should be collected in a separate, clearly labeled hazardous waste bag.

  • Disposal Method: Do not dispose of any material down the drain.[3] All waste must be disposed of through your institution's environmental health and safety (EH&S) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[10][12] DMSO can typically be disposed of with other organic solvents.[10]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.